Keverprazan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
1978371-23-1 |
|---|---|
Formule moléculaire |
C22H25FN2O4S |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C22H25FN2O4S/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3 |
Clé InChI |
UDHVRDAZIAGHFG-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Keverprazan: A Technical Guide to Synthesis and Chemical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that has been approved for the treatment of reflux esophagitis and duodenal ulcers.[1][2][3] Developed as an alternative to traditional proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action by competitively and reversibly inhibiting the gastric H+/K+-ATPase (proton pump).[2] This technical guide provides an in-depth overview of the synthesis and chemical characterization of this compound, designed for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the preparation of key intermediates followed by their coupling and subsequent functional group manipulation to yield the final active pharmaceutical ingredient. A representative synthetic route is detailed below.[4]
Synthetic Pathway
The synthesis begins with the preparation of two key fragments: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde and 1-(3-methoxypropoxy)-benzenesulfonyl chloride. These intermediates are then coupled, and the resulting aldehyde is converted to the final methylamine (B109427) derivative.
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of 1-(5-(2-fluorophenyl)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-yl)carbaldehyde [4]
-
To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde (1.04 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (5 mL), potassium tert-butoxide (t-BuOK) (2.08 mmol) is added at 0°C.
-
The mixture is stirred at 0°C for 30 minutes.
-
Following the initial stirring, 15-crown-5 (2.08 mmol) and 1-(3-methoxypropoxy)-benzenesulfonyl chloride (2.08 mmol) are added to the reaction mixture.
-
The mixture is then allowed to warm to room temperature and is stirred for an additional 90 minutes.
-
Upon completion, the reaction is quenched with ice water (50 g).
-
The product is extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic phases are dried and concentrated to yield the intermediate aldehyde.
Step 2: Synthesis of this compound [4]
-
The aldehyde intermediate from the previous step is dissolved in a suitable solvent.
-
Methylamine is added, followed by sodium cyanoborohydride (NaBH₃CN) to facilitate reductive amination.
-
The reaction is stirred for 60 minutes.
-
The reaction is quenched with ice water (30 g).
-
The final product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried, concentrated, and purified using column chromatography to yield this compound as a white solid.
Chemical Characterization
A comprehensive characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅FN₂O₄S | PubChem[5] |
| Molecular Weight | 432.5 g/mol | PubChem[5] |
| IUPAC Name | 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine | PubChem[5] |
| XLogP3 | 3.2 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[5] |
| Rotatable Bond Count | 8 | PubChem[5] |
| Topological Polar Surface Area | 77.9 Ų | PubChem[5] |
| Solubility | Better water solubility compared to vonoprazan | Clinical Trial Data[1] |
Analytical Characterization Workflow
The characterization of a newly synthesized batch of this compound follows a structured workflow to ensure its quality and suitability for further studies.
References
- 1. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. This compound | C22H25FN2O4S | CID 132164139 - PubChem [pubchem.ncbi.nlm.nih.gov]
Keverprazan: A Technical Guide to its Mechanism of Action on Gastric H+,K+-ATPase
Abstract
Keverprazan is a novel, orally active potassium-competitive acid blocker (P-CAB) approved for the treatment of acid-related diseases such as reflux esophagitis and duodenal ulcers.[1][2][3][4][5] As a member of the P-CAB class, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). It potently and reversibly inhibits the gastric H+,K+-ATPase (the proton pump) by competing with potassium ions (K+) for binding to the enzyme. This technical guide provides an in-depth exploration of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its interaction with the H+,K+-ATPase.
Introduction to Gastric Acid Suppression
Gastric acid secretion is a fundamental physiological process, primarily regulated by the H+,K+-ATPase enzyme located in the secretory canaliculi of parietal cells in the stomach. While essential for digestion and sterilization, excessive acid production can lead to a variety of acid-related disorders (ARDs), including gastroesophageal reflux disease (GERD) and peptic ulcer disease. For decades, the mainstay of treatment for ARDs has been proton pump inhibitors (PPIs), which irreversibly inhibit the H+,K+-ATPase.[1] However, PPIs have limitations, including a slow onset of action, the need for acid activation, and variable efficacy, particularly in nighttime acid control.[1]
Potassium-competitive acid blockers (P-CABs) represent a significant advancement in acid suppression therapy.[6][7] These agents, including the recently approved this compound, overcome many of the limitations of PPIs by directly, reversibly, and competitively inhibiting the proton pump, leading to a more rapid and sustained control of gastric pH.[1][6][8]
The Gastric H+,K+-ATPase: The Molecular Target
The gastric H+,K+-ATPase is a member of the P-type ATPase family of ion pumps. Its primary function is to pump protons (H+) from the cytoplasm of the parietal cell into the gastric lumen in exchange for potassium ions (K+). This process is the final and rate-limiting step in gastric acid secretion. The enzyme cycles between two principal conformations, E1 and E2, to facilitate this ion exchange.[9] In the E1 state, the pump has a high affinity for intracellular H+. Following ATP hydrolysis, it undergoes a conformational change to the E2 state, which has a high affinity for extracellular K+ and releases H+ into the lumen.[9] The binding of K+ triggers the return to the E1 state, completing the cycle.
This compound's Mechanism of Action on H+,K+-ATPase
This compound exerts its acid-suppressing effect through a distinct mechanism compared to PPIs. It acts as a potassium-competitive inhibitor, directly targeting the H+,K+-ATPase.
Core Mechanism: Competitive and Reversible Inhibition
Unlike PPIs, which form irreversible covalent bonds with cysteine residues on the proton pump, P-CABs like this compound bind ionically and reversibly to the enzyme.[6][7][8] this compound specifically competes with K+ ions for binding to the potassium-binding site on the luminal side of the H+,K+-ATPase.[1][8] By occupying this site, this compound locks the enzyme in a conformation that prevents the final step of H+ secretion, effectively blocking acid production.[10] This inhibition is reversible, meaning the effect diminishes as the drug is cleared from the body.[8][10]
Key Pharmacological Characteristics:
-
Rapid Onset of Action: this compound does not require activation by acid.[10][11] It can bind to and inhibit both resting and actively secreting proton pumps, leading to a much faster onset of acid suppression compared to PPIs.[8][11]
-
High Selectivity and Potency: this compound demonstrates high selectivity for the H+,K+-ATPase enzyme.[8] Preclinical data indicate it inhibits H+/K+-ATPase activity with an IC50 value of less than 100 nM.[12]
-
Chemical Properties: this compound is a weakly basic compound with a pKa of 9.12, a property that is crucial for its function as a potent acid blocker.[13] It concentrates in the acidic secretory canaliculi of parietal cells, enhancing its targeted effect.
Quantitative Analysis of this compound's Efficacy
The potency and efficacy of this compound have been quantified through in vitro assays and clinical trials.
Table 1: In Vitro Inhibitory Potency
| Compound | Target | Assay | IC50 Value | Reference |
| This compound | H+,K+-ATPase | Enzyme Activity Assay | <100 nM | [12] |
Table 2: Pharmacokinetic Profile in Healthy Subjects (Multiple Doses, Day 7)
| Dose Group | Tmax (Median, hours) | Cmax (Mean, ng/mL) | t½ (Mean, hours) | Reference |
| This compound 20 mg | 1.25–3.0 | 43.1 | 6.23 | [1][14] |
| This compound 40 mg | 1.25–3.0 | 93.2 | 7.01 | [1][14] |
Table 3: Pharmacodynamic Effect on Intragastric pH (Healthy Subjects)
| Treatment Group | Holding Time Ratio (HTR) with pH > 5 (Day 1) | Holding Time Ratio (HTR) with pH > 5 (Day 7) | Reference |
| This compound 20 mg | 84.4% | 97.4% | [1][14] |
| This compound 40 mg | 84.5% | 100.0% | [1][14] |
| Vonoprazan 20 mg | 79.1% | 99.0% | [1][14] |
Table 4: Clinical Efficacy in Treating Acid-Related Diseases
| Indication | Treatment (Dose) | Comparator (Dose) | Healing Rate (at end of study) | Reference |
| Erosive Esophagitis | This compound (20 mg) | Lansoprazole (30 mg) | 95.8% vs. 89.9% (at 8 weeks) | [2][15] |
| Duodenal Ulcer | This compound (20 mg) | Lansoprazole (30 mg) | 94.4% vs. 93.3% (at 6 weeks) | [16] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on standardized in vitro and in vivo experimental models.
Protocol 1: In Vitro H+,K+-ATPase Inhibition Assay
This assay measures the direct inhibitory effect of this compound on the activity of the proton pump.
Methodology:
-
Enzyme Preparation: H+,K+-ATPase-rich vesicles are isolated from gastric mucosa (e.g., from sheep or pig stomachs) through homogenization and differential ultracentrifugation.[17][18] The protein concentration of the resulting vesicle preparation is determined.
-
Assay Mixture Preparation: The assay is conducted in a buffer solution (e.g., 20 mM Tris-HCl, pH 7.4) containing 2 mM MgCl2 and 2 mM KCl.[17]
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound (or a vehicle control) for a defined period (e.g., 30 minutes) at 37°C.[17]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of 2 mM ATP.[17]
-
Reaction Termination and Measurement: After a specific incubation time (e.g., 30 minutes), the reaction is terminated by adding an acid solution (e.g., 10% trichloroacetic acid).[17] The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified colorimetrically.
-
Data Analysis: ATPase activity is calculated based on the amount of Pi released. The percentage of inhibition at each this compound concentration is determined relative to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.[18]
References
- 1. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of this compound, a novel potassium-competitive acid blocker, in treating erosive oesophagitis: a phase III, randomised, double-blind multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Potassium-competitive acid blockers - are they the next generation of proton pump inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. The efficacy and safety of this compound, a novel potassium-competitive acid blocker, in treating... : Falk Foundation [falkfoundation.org]
- 16. Efficacy and Safety of this compound Compared With Lansoprazole in the Treatment of Duodenal Ulcer: A Phase III, Randomized, Double-Blind, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ajpp.in [ajpp.in]
- 18. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
The Preclinical Discovery and Development of Keverprazan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keverprazan is a novel, orally active potassium-competitive acid blocker (P-CAB) developed by Jiangsu Carephar Pharmaceutical. It represents a significant advancement in the management of acid-related disorders through its distinct mechanism of action, offering rapid, potent, and sustained inhibition of gastric acid secretion. This technical whitepaper provides an in-depth overview of the preclinical discovery and development of this compound, consolidating available data on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. The document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in the field of drug development.
Introduction: The Advent of Potassium-Competitive Acid Blockers
For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related diseases. However, their limitations, including a delayed onset of action, requirement for activation in an acidic environment, and variable efficacy, have driven the search for novel therapeutic agents.[1] Potassium-competitive acid blockers (P-CABs) have emerged as a promising alternative, offering a distinct mechanism of action that addresses many of the shortcomings of PPIs. This compound is a new-generation P-CAB that has demonstrated significant potential in preclinical and clinical studies.
Discovery and Synthesis
This compound was designed and synthesized by Jiangsu Carephar Pharmaceutical. The chemical synthesis of this compound is detailed in the patent WO2016119505A1. The synthesis involves the coupling of key intermediates, including a substituted pyrrole (B145914) derivative and a sulfonyl chloride compound.
A crucial step in the synthesis involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde with 1-(3-methoxypropoxy)-benzenesulfonyl chloride in the presence of a strong base like potassium tert-butoxide (t-BuOK) and a crown ether such as 15-crown-5 (B104581) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This reaction yields 5-(2-fluorobenzene)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-carbaldehyde, a key intermediate in the this compound synthesis pathway.
Figure 1: Key reaction in the synthesis of a this compound intermediate.
Mechanism of Action
This compound is a potassium-competitive acid blocker that inhibits the gastric H+/K+-ATPase, the proton pump responsible for the final step of gastric acid secretion. Unlike PPIs, which bind irreversibly to the proton pump, this compound binds reversibly and competitively to the potassium-binding site of the H+/K+-ATPase.[1] This direct and competitive inhibition leads to a rapid onset of action and a more sustained elevation of intragastric pH.
Figure 2: Competitive inhibition of H+/K+-ATPase by this compound.
Preclinical Pharmacology
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against H+/K+-ATPase in in vitro assays.
| Parameter | Value | Reference |
| H+/K+-ATPase Inhibition (IC50) | <100 nM | [2] |
| hERG Potassium Channel Inhibition (IC50) | 18.69 µM | [2] |
Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay (General Method)
A standardized in vitro assay to determine the IC50 of a P-CAB like this compound typically involves the following steps. Please note that the specific details of the protocol used for this compound by the manufacturer are not publicly available.
Figure 3: General experimental workflow for H+/K+-ATPase inhibition assay.
In Vivo Efficacy
Preclinical studies in animal models have confirmed the potent and long-lasting acid-suppressing effects of this compound. In conscious pylorus-ligated rats, this compound demonstrated a dose-dependent inhibition of gastric acid secretion. While specific quantitative data from these studies are not publicly available, reports indicate that the acid suppression effect of this compound was comparable to that of vonoprazan (B1684036) and superior to lansoprazole.[3]
Experimental Protocol: Pylorus-Ligated Rat Model (General Method)
The pylorus-ligated rat model is a standard in vivo method to assess the efficacy of gastric acid inhibitors. The general protocol is as follows, though the specific parameters for this compound studies are not published.
Figure 4: General experimental workflow for in vivo efficacy testing.
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a relatively long half-life, which contributes to its sustained acid-suppressing effect.
| Parameter | Description | Value | Reference |
| Log D (pH 7.4) | Distribution coefficient, indicating lipophilicity and membrane permeability. | 1.78 | [4] |
| Plasma Protein Binding | The extent to which this compound binds to proteins in the blood. | 97.73% - 98.69% | [4] |
| Blood-to-Plasma Ratio | The ratio of the concentration of this compound in whole blood to that in plasma. | 0.75 | [4] |
Preclinical Safety and Toxicology
Detailed preclinical toxicology data for this compound are not extensively published. However, available information indicates that this compound has a favorable safety profile with no reported acute toxicity.[2] As with all drug development programs, this compound would have undergone a comprehensive battery of GLP (Good Laboratory Practice) toxicology studies, including acute, sub-chronic, and chronic toxicity studies in both rodent and non-rodent species to support clinical development and regulatory submission.
Conclusion
This compound is a promising new potassium-competitive acid blocker with a rapid, potent, and sustained inhibitory effect on gastric acid secretion. Its distinct mechanism of action and favorable preclinical profile have translated into successful clinical development, leading to its approval for the treatment of acid-related disorders. Further research and clinical experience will continue to elucidate the full therapeutic potential of this compound in managing a broad spectrum of acid-related diseases.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen potassium adenosine triphosphatase activity inhibition and downregulation of its expression by bioactive fraction DLBS2411 from Cinnamomum burmannii in gastric parietal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
An In-depth Technical Guide to the Chemical Structure of Keverprazan
This technical guide provides a comprehensive overview of the chemical structure of Keverprazan, a potassium-competitive acid blocker (P-CAB). The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, structural elucidation, and mechanism of action.
Chemical Identity and Properties
This compound is a synthetic organic compound designed to reduce gastric acid production.[1] Its chemical identity is well-established through various nomenclature systems and its physicochemical properties have been calculated and are summarized below.
Chemical Descriptors
The following table provides a summary of the key chemical identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | 1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine | [1][2] |
| SMILES | CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC | [2] |
| InChI | InChI=1S/C22H25FN2O4S/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3 | [2] |
| InChIKey | UDHVRDAZIAGHFG-UHFFFAOYSA-N | [2] |
| Molecular Formula | C22H25FN2O4S | [2] |
| CAS Number | 1978371-23-1 | [2] |
Physicochemical Properties
The key physicochemical properties of this compound are detailed in the table below. These properties are crucial for understanding the drug's behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 432.5 g/mol | [2] |
| XLogP3 | 3.2 | [2] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Rotatable Bonds | 10 | [3] |
| Topological Polar Surface Area | 77.9 Ų | [2] |
Synthesis and Structural Elucidation
The synthesis of this compound involves a multi-step process, as outlined in patent literature.[4] The structural confirmation of the final compound and its intermediates would typically rely on a combination of spectroscopic and analytical techniques.
Synthetic Workflow
The synthesis of this compound can be conceptualized in the following workflow. The process begins with the modification of 3-nitrophenol (B1666305) to introduce the methoxypropoxy side chain, followed by reduction of the nitro group, and subsequent construction of the pyrrole (B145914) ring and final modifications.
Experimental Protocols for Structural Elucidation
While the specific experimental data for the structural confirmation of this compound is proprietary, the following protocols describe the standard methodologies that would be employed for a small molecule of this nature.
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation : 5-10 mg of the analyte (this compound) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy : The proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Data is collected with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS). The integration of signals provides the relative number of protons, and the splitting patterns (multiplicity) reveal adjacent proton relationships.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum is acquired on the same instrument. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts provide information about the electronic environment of each carbon.
-
2D NMR (COSY, HSQC, HMBC) : To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, a suite of 2D NMR experiments is performed. Correlation Spectroscopy (COSY) identifies proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons to their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations between protons and carbons.
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its chemical formula and fragmentation pattern.
-
Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Ionization : Electrospray ionization (ESI) is a common technique for molecules like this compound. The sample solution is introduced into the mass spectrometer, where it is nebulized and ionized to produce protonated molecules [M+H]⁺.
-
Mass Analysis : The mass-to-charge ratio (m/z) of the ions is determined using a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap). This allows for the determination of the accurate mass of the parent ion, which can be used to confirm the elemental composition. For this compound, a protonated molecule [C₂₂H₂₅FN₂O₄S + H]⁺ would be expected.
-
Tandem MS (MS/MS) : To further confirm the structure, the parent ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are analyzed to provide structural information that can be compared to the expected fragmentation pattern of this compound.
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule.[5][6]
-
Crystallization : A single crystal of this compound of suitable size and quality is grown. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection : The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to best fit the experimental data, resulting in a detailed 3D model of the molecule, including precise bond lengths and angles.
Mechanism of Action
This compound is classified as a potassium-competitive acid blocker (P-CAB).[7] Its therapeutic effect is achieved by inhibiting the final step of gastric acid secretion in the parietal cells of the stomach.
Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound
The gastric H⁺/K⁺-ATPase is the proton pump responsible for secreting H⁺ ions into the gastric lumen in exchange for K⁺ ions. This compound competitively blocks the potassium-binding site of this enzyme, thereby inhibiting its activity and reducing gastric acid production.[7] This mechanism is distinct from that of proton pump inhibitors (PPIs), which irreversibly bind to the enzyme.[7]
The rapid and reversible inhibition of the proton pump by this compound allows for a quick onset of action and controlled acid suppression.[7] This makes it an effective therapeutic agent for acid-related gastrointestinal disorders.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | C22H25FN2O4S | CID 132164139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. rigaku.com [rigaku.com]
- 6. news-medical.net [news-medical.net]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
In Vitro and In Vivo Models for Keverprazan Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+/K+-ATPase (proton pump), the final step in the gastric acid secretion pathway.[1][2][3] This mechanism of action offers a rapid and sustained suppression of gastric acid, positioning this compound as a promising therapeutic agent for acid-related disorders such as duodenal ulcers and erosive esophagitis.[4][5] This technical guide provides an in-depth overview of the core in vitro and in vivo models utilized in the preclinical research and development of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from various preclinical and clinical studies of this compound and its comparators.
| Parameter | Value | Model System |
| In Vitro Efficacy | ||
| H+/K+-ATPase Inhibition (IC50) | <100 nM | Enzymatic Assay |
| hERG Potassium Channel Inhibition (IC50) | 18.69 µM | Electrophysiological Assay |
| Pharmacokinetics (Human, 20 mg single dose) | ||
| Tmax | 1.25-1.75 h | Healthy Chinese Subjects |
| t1/2 | 6.00-7.17 h | Healthy Chinese Subjects |
| Pharmacodynamics (Human, 20 mg single dose) | ||
| Intragastric pH >5 Holding-Time Ratio (24h) | 80.2% ± 8.8% | Healthy Chinese Subjects |
Table 1: Key Quantitative Data for this compound
Signaling Pathway of this compound
This compound, as a P-CAB, directly competes with potassium ions (K+) on the luminal side of the gastric H+/K+-ATPase in parietal cells. This reversible inhibition prevents the conformational change required for proton translocation into the gastric lumen, thereby reducing gastric acid secretion.
In Vitro Models
H+/K+-ATPase Inhibition Assay
This assay directly measures the inhibitory activity of this compound on its molecular target, the proton pump.
Experimental Protocol (Adapted from Vonoprazan (B1684036) Assay): [6][7][8][9]
-
Preparation of H+/K+-ATPase Vesicles:
-
Isolate gastric microsomes containing H+/K+-ATPase from rabbit or hog gastric mucosa through a series of differential centrifugations.
-
Resuspend the final vesicle pellet in a suitable buffer (e.g., sucrose/Tris buffer) and store at -80°C.
-
-
ATPase Activity Measurement:
-
The assay measures the rate of ATP hydrolysis by the enzyme, which is quantified by the amount of inorganic phosphate (B84403) (Pi) released.
-
Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), MgCl2, KCl, and the isolated H+/K+-ATPase vesicles.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period at 37°C, stop the reaction (e.g., by adding a quenching solution).
-
Measure the amount of released Pi using a colorimetric method (e.g., malachite green assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of H+/K+-ATPase activity for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Caco-2 Permeability Assay
This assay is a standard in vitro model to predict the intestinal absorption of orally administered drugs.[10][11][12][13][14]
Experimental Protocol:
-
Cell Culture:
-
Culture Caco-2 cells (a human colon adenocarcinoma cell line) in a suitable medium (e.g., DMEM with FBS and non-essential amino acids).
-
Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21-28 days to form a confluent monolayer with tight junctions, mimicking the intestinal epithelial barrier.
-
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Optionally, assess the permeability of a low-permeability marker (e.g., lucifer yellow or mannitol) to confirm the tightness of the junctions.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add this compound (at a defined concentration) to the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, collect samples from the receiver compartment (B or A, respectively).
-
Analyze the concentration of this compound in the samples using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the potential for active efflux.
-
In Vivo Models
Histamine-Induced Gastric Acid Secretion in Rats
This model is used to evaluate the efficacy of anti-secretory agents in a stimulated state.[1][15][16][17][18]
Experimental Protocol:
-
Animal Preparation:
-
Use male Sprague-Dawley or Wistar rats, fasted overnight with free access to water.
-
Anesthetize the rats (e.g., with urethane (B1682113) or a ketamine/xylazine cocktail).
-
Perform a tracheotomy to ensure a clear airway.
-
Cannulate the esophagus and the pylorus.
-
-
Gastric Perfusion:
-
Continuously perfuse the stomach with saline through the esophageal cannula and collect the perfusate from the pyloric cannula.
-
Allow for a stabilization period to achieve a basal acid secretion rate.
-
-
Drug Administration and Stimulation:
-
Administer this compound or vehicle control (e.g., intravenously or intraduodenally).
-
After a set period, induce gastric acid secretion by continuous intravenous infusion of histamine (B1213489).
-
-
Sample Collection and Analysis:
-
Collect the gastric perfusate at regular intervals.
-
Determine the acid concentration in the perfusate by titration with NaOH to a pH of 7.0.
-
Calculate the total acid output.
-
-
Data Analysis:
-
Compare the acid output in the this compound-treated group to the vehicle control group to determine the percentage of inhibition.
-
Shay Rat Model (Pylorus Ligation)
This model is a widely used method to assess both the anti-secretory and anti-ulcerogenic properties of a compound.[19][20][21][22][23]
Experimental Protocol:
-
Animal Preparation:
-
Use male Wistar rats, fasted for 24-48 hours with free access to water.
-
Anesthetize the rats lightly with ether or isoflurane.
-
-
Surgical Procedure:
-
Make a small midline abdominal incision to expose the stomach.
-
Ligate the pylorus with a silk suture, being careful not to obstruct blood vessels.
-
Close the abdominal incision.
-
-
Drug Administration:
-
Administer this compound or vehicle control, typically orally or subcutaneously, either before or immediately after the pylorus ligation.
-
-
Post-Operative Period:
-
Deprive the rats of food and water for a set period (e.g., 4-19 hours).
-
-
Sample Collection and Ulcer Scoring:
-
Euthanize the rats and collect the gastric contents.
-
Measure the volume of the gastric juice and determine its pH and total acidity by titration.
-
Open the stomach along the greater curvature and examine the gastric mucosa for ulcers.
-
Score the severity of the ulcers based on their number and size.
-
-
Data Analysis:
-
Compare the gastric secretion parameters (volume, pH, acidity) and ulcer index between the this compound-treated and control groups.
-
Conclusion
The in vitro and in vivo models described in this guide are fundamental for the preclinical evaluation of this compound and other P-CABs. The H+/K+-ATPase inhibition assay provides a direct measure of target engagement, while the Caco-2 permeability assay offers insights into oral bioavailability. The histamine-induced and Shay rat models are crucial for assessing the in vivo efficacy of this compound in suppressing gastric acid secretion and protecting against ulcer formation. Together, these models provide a robust framework for characterizing the pharmacological profile of this compound and supporting its clinical development for the treatment of acid-related diseases.
References
- 1. The histamine test meal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. This compound, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The binding selectivity of vonoprazan (TAK-438) to the gastric H+, K+ -ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The binding selectivity of vonoprazan (TAK-438) to the gastric H+,K+−ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
- 13. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 14. Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The release of histamine during gastric acid secretion in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The histamine test meal in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition by cow's milk of histamine-induced gastric acid secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Experiment no 1 | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
- 22. A simple method for the uniform production of gastric ulceration in the rat – ScienceOpen [scienceopen.com]
- 23. A quantitative method for measuring spontaneous gastric secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Keverprazan for Non-Erosive Reflux Disease: A Technical Guide and Clinical Trial Overview
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Non-erosive reflux disease (NERD) represents the most common phenotype of gastroesophageal reflux disease (GERD), characterized by reflux-related symptoms in the absence of visible esophageal mucosal erosions. While proton pump inhibitors (PPIs) have been the cornerstone of treatment, a significant portion of patients remain symptomatic, highlighting the need for novel therapeutic agents. Keverprazan, a potassium-competitive acid blocker (P-CAB), presents a promising alternative with a distinct mechanism of action. This technical guide provides a comprehensive overview of the available clinical data on this compound, focusing on its potential application in NERD.
It is important to note that as of the current date, specific data from large-scale, randomized controlled trials of this compound exclusively in a NERD patient population are limited in the public domain. The majority of robust clinical trial data for this compound is in the treatment of erosive esophagitis (EE) and duodenal ulcers. Therefore, this guide will synthesize the extensive data from these related indications to provide a thorough understanding of this compound's clinical pharmacology, efficacy, and safety profile, which can inform its potential use and future investigation in NERD.
Mechanism of Action: A Potassium-Competitive Acid Blocker
This compound is a member of the P-CAB class of drugs, which inhibit gastric acid secretion through a distinct mechanism compared to traditional PPIs.[1][2] P-CABs competitively block the potassium-binding site of the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][2] This action is reversible and does not require acid activation, allowing for a rapid onset of action and sustained acid suppression.[1][2]
Key advantages of this mechanism include:
-
Rapid Onset of Action: this compound can achieve significant acid suppression shortly after the first dose.[1]
-
Prolonged Duration of Action: It provides stable and long-lasting inhibition of gastric acid secretion.[3]
-
No Requirement for Acidic Environment Activation: Unlike PPIs, this compound does not need an acidic environment to become active.[2]
Clinical Efficacy and Safety Data
The following tables summarize the key efficacy and safety data from Phase II and Phase III clinical trials of this compound for erosive esophagitis and duodenal ulcers. These studies demonstrate the non-inferiority, and in some analyses, superiority of this compound compared to the PPI lansoprazole.
Table 1: Efficacy of this compound in Erosive Esophagitis (Phase III)[4][5]
| Endpoint | This compound (20 mg once daily) | Lansoprazole (30 mg once daily) | Analysis Set | p-value |
| Healing Rate at Week 8 | 95.8% (114/119) | 89.9% (107/119) | Full Analysis Set (FAS) | 0.081 |
| Healing Rate at Week 8 | 99.1% (110/111) | 92.7% (102/110) | Per-Protocol Set (PPS) | 0.018 |
Table 2: Efficacy of this compound in Duodenal Ulcer (Phase III)[6][7][8]
| Endpoint | This compound (20 mg once daily) | Lansoprazole (30 mg once daily) | Analysis Set |
| Healing Rate at Week 6 | 94.4% (170/180) | 93.3% (166/178) | Full Analysis Set (FAS) |
| Healing Rate at Week 6 | 98.2% (163/166) | 97.6% (163/167) | Per-Protocol Set (PPS) |
| Healing Rate at Week 4 | 83.9% (151/180) | 80.3% (143/178) | Full Analysis Set (FAS) |
| Healing Rate at Week 4 | 86.8% (144/166) | 85.6% (143/167) | Per-Protocol Set (PPS) |
Table 3: Safety Profile of this compound (Drug-Related Adverse Events)[4]
| Adverse Event Profile | This compound (20 mg once daily) | Lansoprazole (30 mg once daily) | p-value |
| Incidence of Drug-Related AEs | 34.5% (41/119) | 25.2% (30/119) | 0.156 |
| Severe Adverse Events | None reported | Not specified | - |
Experimental Protocols
The following outlines the typical methodologies employed in the Phase III clinical trials of this compound.
Study Design for Erosive Esophagitis[4][5]
-
Phase: III
-
Design: Randomized, double-blind, multicenter, non-inferiority trial.
-
Patient Population: Patients with endoscopically confirmed erosive esophagitis.
-
Inclusion Criteria (General):
-
Age 18-70 years.
-
Diagnosis of erosive esophagitis (Los Angeles grades A-D) confirmed by endoscopy.
-
History of heartburn and/or regurgitation.
-
-
Exclusion Criteria (General):
-
History of esophageal surgery.
-
Presence of other significant gastrointestinal diseases.
-
Use of medications that could interfere with the study results.
-
-
Treatment Arms:
-
This compound 20 mg once daily for 4-8 weeks.
-
Lansoprazole 30 mg once daily for 4-8 weeks.
-
-
Primary Endpoint: Healing rate of erosive esophagitis at week 8, confirmed by endoscopy.
-
Secondary Endpoints: Healing rates at earlier time points, symptom resolution, and safety assessments.
Study Design for Duodenal Ulcer[6][7][8]
-
Phase: III
-
Design: Randomized, double-blind, multicenter, non-inferiority trial.
-
Patient Population: Patients with endoscopically confirmed active duodenal ulcer.
-
Inclusion Criteria (General):
-
Age 18-75 years.
-
Active duodenal ulcer of a specified size range confirmed by endoscopy.
-
-
Exclusion Criteria (General):
-
Gastric ulcer or other significant gastroduodenal diseases.
-
History of gastric or duodenal surgery.
-
Malignancy.
-
-
Treatment Arms:
-
This compound 20 mg once daily for up to 6 weeks.
-
Lansoprazole 30 mg once daily for up to 6 weeks.
-
-
Primary Endpoint: Duodenal ulcer healing rate at week 6, confirmed by endoscopy.
-
Secondary Endpoint: Duodenal ulcer healing rate at week 4.
-
Other Assessments: Symptom improvement and safety.
Future Directions for NERD Research
While direct evidence for this compound in NERD is pending, the robust efficacy and favorable safety profile in erosive esophagitis and duodenal ulcers provide a strong rationale for its investigation in this patient population. Future clinical trials for this compound in NERD would likely focus on primary endpoints related to symptom relief, such as:
-
Complete resolution of heartburn.
-
Percentage of heartburn-free days.
-
On-demand therapy efficacy for symptom recurrence.
Given the rapid onset of action of P-CABs, studies evaluating on-demand or as-needed therapy with this compound in NERD patients could be of particular interest.
Conclusion
This compound is a potent potassium-competitive acid blocker that has demonstrated significant efficacy and a good safety profile in the treatment of erosive esophagitis and duodenal ulcers. Its mechanism of action, characterized by rapid and sustained acid suppression, makes it a promising candidate for the management of non-erosive reflux disease. While dedicated clinical trials in the NERD population are needed to establish its definitive role, the existing data from related acid-peptic disorders suggest that this compound has the potential to address the unmet needs of patients with NERD, particularly those who have an inadequate response to traditional PPI therapy. Researchers and drug development professionals should consider the robust foundational data on this compound when designing future studies for this prevalent condition.
References
- 1. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
An In-depth Technical Guide to Investigational Keverprazan Analogs for Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related gastrointestinal disorders.[1][2] Its distinct mechanism of action, involving the reversible and competitive inhibition of the gastric H+/K+-ATPase (proton pump), offers a rapid and sustained suppression of gastric acid secretion.[3][4] This technical guide provides a comprehensive overview of the research on investigational analogs of this compound, targeting researchers, scientists, and drug development professionals. The document delves into the core pharmacology of this compound, structure-activity relationships within its chemical class, and detailed experimental protocols for their evaluation.
Core Pharmacology of this compound
This compound is a pyrrole (B145914) derivative designed based on the structure of vonoprazan, another potent P-CAB.[2] Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly to the proton pump, this compound acts directly and reversibly, leading to a faster onset of action and more predictable acid suppression.[3][4] Clinical studies have demonstrated its efficacy and safety in the treatment of duodenal ulcers and erosive esophagitis, with a favorable pharmacokinetic and pharmacodynamic profile.[5][6]
Investigational this compound Analogs and Structure-Activity Relationships (SAR)
The development of this compound has spurred research into analogous compounds with potentially improved properties. While specific, publicly disclosed clinical development programs for direct this compound analogs are limited, the patent literature, particularly patent WO2016119505A1, likely describes a range of synthesized derivatives and their corresponding activities.[7][8]
Medicinal chemistry efforts on pyrrole-based P-CABs have revealed key structure-activity relationships that guide the design of novel analogs.[3][9] Modifications to different parts of the this compound scaffold can significantly impact potency, selectivity, and pharmacokinetic properties.
Key SAR Insights for Pyrrole-based P-CABs:
-
Pyrrole Core: The central pyrrole ring is a critical scaffold for the molecule's interaction with the H+/K+-ATPase.
-
Substituents at the 1-position (Sulfonylphenyl group): The nature and substitution pattern of the sulfonylphenyl ring influence the compound's lipophilicity and electronic properties, which in turn affect its binding affinity and pharmacokinetic profile.
-
Substituents at the 3-position (Methylaminomethyl group): The basic nitrogen in this side chain is crucial for the compound's accumulation in the acidic canaliculus of parietal cells and for its ionic interaction with the proton pump.
-
Substituents at the 5-position (Fluorophenyl group): This aromatic group contributes to the overall binding affinity of the molecule to the enzyme.
The exploration of different substituents at these positions aims to optimize the balance between high potency, good oral bioavailability, metabolic stability, and a long duration of action.
Data Presentation: Comparative Pharmacokinetics of this compound and Other P-CABs
To provide a quantitative context for the evaluation of investigational analogs, the following table summarizes key pharmacokinetic parameters of this compound in comparison to other notable P-CABs.
| Parameter | This compound (20 mg) | Vonoprazan (20 mg) | Tegoprazan (50 mg) |
| Tmax (h) | 1.25 - 3.0[6] | ~2.0 | ~1.5 |
| t1/2 (h) | 6.23 - 7.01[6] | ~7.7 | ~4.9 |
| Cmax (ng/mL) | 43.1[6] | ~170 | ~500 |
| AUC (ng·h/mL) | 361[1] | ~1500 | ~3000 |
| Food Effect | Increased exposure[10][11] | Minimal | Minimal |
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
This assay is fundamental for determining the inhibitory potency of this compound analogs against the target enzyme.
Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against gastric H+/K+-ATPase.
Materials:
-
H+/K+-ATPase-enriched membrane vesicles (prepared from porcine or rabbit gastric mucosa)
-
Test compounds (this compound analogs)
-
Omeprazole (as a positive control)
-
Assay Buffer: 40 mM Tris-HCl buffer (pH 7.4)
-
ATP solution (2 mM)
-
MgCl2 solution (2 mM)
-
KCl solution (10 mM)
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Reagents for inorganic phosphate (B84403) (Pi) determination (e.g., Fiske-Subbarow reagent)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Gastric H+/K+-ATPase-enriched membrane vesicles are prepared from fresh or frozen porcine or rabbit gastric mucosa by differential centrifugation and sucrose (B13894) density gradient centrifugation. The protein concentration of the vesicle preparation is determined using a standard method like the Bradford assay.
-
Reaction Mixture Preparation: In a 96-well plate, add the following to each well:
-
H+/K+-ATPase-enriched membrane vesicles (typically 5-10 µg of protein)
-
Varying concentrations of the test compound or control in DMSO (final DMSO concentration should be <1%)
-
Assay buffer to a final volume of 100 µL.
-
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of a pre-warmed solution containing ATP, MgCl2, and KCl to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of ice-cold 10% TCA solution to each well.
-
Inorganic Phosphate Measurement: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate and determine the amount of inorganic phosphate released using a colorimetric method, such as the Fiske-Subbarow method, by measuring the absorbance at a specific wavelength (e.g., 660 nm).[5][12]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Preclinical Pharmacokinetic Study
This protocol outlines a typical in vivo study in rodents to assess the pharmacokinetic profile of a this compound analog.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) of a test compound after oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Dosing: Fast the rats overnight (with free access to water) before administering the test compound at a specific dose (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Collect the blood into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.[13]
Mandatory Visualizations
Figure 1: Experimental workflow for in vitro and in vivo evaluation of this compound analogs.
Figure 2: Mechanism of action of this compound analogs on the gastric proton pump.
Figure 3: Drug discovery workflow for investigational this compound analogs.
References
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, synthesis, and biological evaluation of novel pyrrole derivatives as highly selective potassium-competitive acid blockers. | Semantic Scholar [semanticscholar.org]
- 5. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel potassium-competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Exploration of pyrrole derivatives to find an effective potassium-competitive acid blocker with moderately long-lasting suppression of gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of potassium competitive acid blockers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Keverprazan Hydrochloride: A Comprehensive Technical Profile of Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan hydrochloride, a novel potassium-competitive acid blocker (P-CAB), represents a significant advancement in the management of acid-related disorders.[1][2][3] Approved in China for the treatment of duodenal ulcer and reflux esophagitis, its mechanism of action involves the reversible inhibition of the H+/K+-ATPase (proton pump) in gastric parietal cells.[2] This technical guide provides an in-depth analysis of the solubility and stability profile of this compound hydrochloride, critical parameters for its formulation development, manufacturing, and clinical performance. While specific quantitative data for this compound hydrochloride is not extensively available in the public domain, this document synthesizes known information and outlines representative experimental protocols based on established pharmaceutical guidelines.
Physicochemical Properties
This compound hydrochloride is reported to possess enhanced water solubility compared to its predecessor, vonoprazan, a characteristic that can offer advantages in formulation design.[4] The improved aqueous solubility may contribute to its rapid absorption, with a time to maximum plasma concentration (Tmax) observed between 1.25 and 3.0 hours.[4][5]
Solubility Profile
A comprehensive understanding of a drug substance's solubility in various media is fundamental for developing a bioavailable dosage form. The following table outlines a representative solubility profile for a hydrochloride salt of a weakly basic compound like this compound.
Table 1: Representative Solubility Profile of this compound Hydrochloride
| Solvent/Medium | Expected Solubility (mg/mL) | Conditions |
| Water | > 10 (Freely Soluble) | pH ~2-3 (as a hydrochloride salt) |
| 0.1 N HCl (pH 1.2) | > 10 | 37 °C |
| Acetate Buffer (pH 4.5) | 1 - 10 (Soluble) | 37 °C |
| Phosphate Buffer (pH 6.8) | 0.1 - 1 (Sparingly Soluble) | 37 °C |
| Methanol | > 10 (Freely Soluble) | 25 °C |
| Ethanol | 1 - 10 (Soluble) | 25 °C |
| Dichloromethane | < 0.1 (Practically Insoluble) | 25 °C |
Note: The expected solubility values are based on the general characteristics of similar pharmaceutical compounds and the statement of "better water solubility" compared to vonoprazan. Actual experimental values may vary.
Experimental Protocol: Equilibrium Solubility Determination
A standardized shake-flask method would be employed to determine the equilibrium solubility of this compound hydrochloride.
-
Preparation of Solutions: Prepare a series of solutions at different pH values (e.g., 1.2, 4.5, 6.8) using appropriate buffers (HCl, acetate, phosphate) and in various organic solvents.
-
Sample Addition: Add an excess amount of this compound hydrochloride to each solvent system in sealed flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, filter the suspensions to remove undissolved solid. The concentration of dissolved this compound hydrochloride in the filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability Profile
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its shelf-life and the safety and efficacy of the final drug product. As a P-CAB, this compound is expected to be chemically stable across a broad pH range.[4] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Table 2: Representative Forced Degradation Profile of this compound Hydrochloride
| Stress Condition | Reagent/Condition | Observation | Potential Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60 °C, 24h | Minor degradation | Hydrolytic cleavage of ether or sulfonyl groups |
| Base Hydrolysis | 0.1 N NaOH, 60 °C, 24h | Minor degradation | Hydrolytic cleavage of ether or sulfonyl groups |
| Oxidation | 3% H₂O₂, RT, 24h | Moderate degradation | N-oxide, S-oxide formation |
| Thermal | 80 °C, 48h | Minimal degradation | Thermally induced decomposition products |
| Photolytic | ICH Q1B conditions | Potential for degradation | Photolytic rearrangement or cleavage products |
Note: The observations and potential degradation products are based on the typical stability profiles of molecules with similar functional groups. The actual degradation profile would need to be confirmed through experimental studies.
Experimental Protocol: Forced Degradation Study
Forced degradation studies are performed to identify the likely degradation products and to demonstrate the specificity of the stability-indicating analytical method.[6][7][8]
-
Sample Preparation: Prepare solutions of this compound hydrochloride (e.g., 1 mg/mL) in the respective stress media.
-
Stress Application: Expose the samples to the conditions outlined in Table 2. Control samples (unstressed) are stored under normal conditions.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions to an appropriate pH before analysis to prevent further degradation.[6]
-
Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method, often coupled with a mass spectrometer (LC-MS), to separate and identify the parent drug and any degradation products.[9] Peak purity analysis should also be performed.
Mechanism of Action and Signaling Pathway
This compound hydrochloride exerts its pharmacological effect by competitively inhibiting the potassium-binding site of the gastric H+/K+-ATPase. This reversible inhibition prevents the final step in gastric acid secretion.
Experimental Workflow for Stability Indicating Method Development
The development of a stability-indicating analytical method is crucial for accurately quantifying the drug substance and its degradation products. The following workflow illustrates the key steps involved.
Conclusion
This compound hydrochloride is a promising new entrant in the field of acid suppression therapy. Its favorable physicochemical properties, including enhanced water solubility, suggest potential advantages in formulation and clinical use. While detailed public data on its solubility and stability are limited, this guide provides a framework for understanding these critical attributes based on established scientific principles and regulatory expectations. The outlined experimental protocols offer a roadmap for the comprehensive characterization of this compound hydrochloride, ensuring the development of a safe, effective, and stable pharmaceutical product. Further research and publication of specific data will be invaluable to the scientific community and drug development professionals.
References
- 1. scilit.com [scilit.com]
- 2. This compound Hydrochloride Tablets approved for marketing [english.nmpa.gov.cn]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
Early-Phase Pharmacological Profile of Keverprazan: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan (also known as KFP-H008) is a novel, orally active potassium-competitive acid blocker (P-CAB) developed for the treatment of acid-related disorders.[1] As a member of the P-CAB class, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, the proton pump responsible for the final step of gastric acid secretion.[2][3] This mechanism allows for a rapid onset of action and potent, sustained inhibition of gastric acid production, independent of the proton pump's activation state.[2] This technical guide provides an in-depth summary of the early-phase pharmacological studies of this compound, focusing on its preclinical and Phase I clinical development.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the gastric H+/K+-ATPase enzyme system in parietal cells. Unlike PPIs, which require an acidic environment for activation and form covalent bonds with the proton pump, this compound's competitive and reversible binding to the K+ binding site leads to a more immediate and controlled suppression of gastric acid.[2][3]
Figure 1: Mechanism of Action of this compound on H+/K+-ATPase.
Preclinical Pharmacology
While extensive preclinical data for this compound have not been publicly released, available information indicates its potent and selective inhibitory activity on the gastric proton pump.
In Vitro Studies
This compound has been shown to be a potent inhibitor of H+/K+-ATPase activity, with a reported half-maximal inhibitory concentration (IC50) of less than 100 nM.[4] It also demonstrated selectivity for the H+/K+-ATPase over the hERG potassium channel, with an IC50 for the latter of 18.69 μM.[4]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Reference |
| H+/K+-ATPase | < 100 nM | [4] |
| hERG Potassium Channel | 18.69 μM | [4] |
A common method for determining the in vitro potency of P-CABs involves using isolated H+/K+-ATPase vesicles from sources such as porcine or rabbit gastric mucosa.
Figure 2: Generalized workflow for an in vitro H+/K+-ATPase inhibition assay.
-
Preparation of H+/K+-ATPase Vesicles: Gastric mucosal scrapings are homogenized and subjected to differential centrifugation to isolate microsomal vesicles enriched with H+/K+-ATPase.
-
Incubation: The vesicles are pre-incubated with varying concentrations of this compound or a control compound in a buffered solution.
-
Assay Reaction: The ATPase reaction is initiated by the addition of ATP. The hydrolysis of ATP by the H+/K+-ATPase results in the release of inorganic phosphate (Pi).
-
Quantification: The amount of Pi released is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The percentage of enzyme inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vivo Studies
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in inhibiting gastric acid secretion. In rats, this compound was shown to inhibit both basal and histamine-induced gastric acid secretion.[4] Furthermore, its acid suppression effect was reported to be more potent and longer-lasting than that of the PPI lansoprazole.[5] The acid suppression effect of this compound was found to be comparable to another P-CAB, vonoprazan (B1684036).[3]
Commonly used animal models to evaluate the efficacy of gastric acid suppressants include the pylorus-ligated rat model and the histamine-stimulated gastric acid secretion model.
Figure 3: Generalized workflow for in vivo gastric acid secretion models.
-
Animal Preparation: Animals, typically rats, are fasted overnight with free access to water to ensure an empty stomach.
-
Drug Administration: this compound or a vehicle control is administered orally at various doses.
-
Induction of Acid Secretion:
-
Pylorus Ligation: The pyloric end of the stomach is ligated under anesthesia to allow for the accumulation of gastric secretions.
-
Histamine Stimulation: A secretagogue such as histamine is administered to stimulate gastric acid secretion.
-
-
Sample Collection: After a predetermined period, the animals are euthanized, and the stomach is isolated to collect the gastric contents.
-
Analysis: The volume of the gastric juice is measured, and the pH and total acidity are determined by titration.
Phase I Clinical Studies
A series of Phase I studies were conducted in healthy Chinese subjects to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
Single Ascending Dose (SAD) Study (Phase Ia)
This study assessed the safety, PK, and PD of single oral doses of this compound ranging from 5 mg to 60 mg.[2]
-
Study Design: A randomized, double-blind, placebo- and active-controlled (lansoprazole 30 mg) dose-escalation study.[2]
-
Participants: Healthy Chinese subjects.[2]
-
Pharmacokinetic Sampling: Blood samples were collected at various time points up to 48 hours post-dose to determine plasma concentrations of this compound.[5]
-
Pharmacodynamic Assessment: 24-hour intragastric pH monitoring was performed to assess the effect on gastric acid secretion.[2]
Table 2: Pharmacokinetic Parameters of this compound after Single Ascending Doses [2]
| Dose | Tmax (h) | Cmax (ng/mL) | AUC0-∞ (h*ng/mL) | t1/2 (h) | CL/F (L/h) |
| 5 mg | 1.25 - 1.75 | 5.83 | 54.3 | 6.00 - 7.17 | 88.8 - 198 |
| 10 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | 88.8 - 198 |
| 20 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | 88.8 - 198 |
| 40 mg | 1.25 - 1.75 | - | - | 6.00 - 7.17 | 88.8 - 198 |
| 60 mg | 1.25 - 1.75 | 89.3 | 785 | 6.00 - 7.17 | 88.8 - 198 |
Cmax and AUC increased with the dose.
Table 3: Pharmacodynamic Parameters of this compound after Single Ascending Doses (24-hour Intragastric pH >5 Holding-Time Ratio - HTR) [2]
| Dose Group | pH >5 HTR (%) |
| This compound 5 mg | 7.9 ± 8.1 |
| This compound 10 mg | 26.2 ± 22.8 |
| This compound 20 mg | 80.2 ± 8.8 |
| This compound 40 mg | 88.1 ± 8.6 |
| This compound 60 mg | 93.0 ± 1.7 |
| Lansoprazole 30 mg | 57.1 ± 26.4 |
The intragastric pH >5 HTR increased with the dose, reaching a plateau at 20 mg.[2] this compound was found to be well-tolerated, with most adverse events being mild in intensity.[2]
Food Effect Study (Phase Ib)
This study investigated the effect of a high-fat meal on the pharmacokinetics of this compound.[2]
-
Study Design: A randomized, open-label, two-period crossover study.[2]
-
Participants: Healthy Chinese subjects.[2]
-
Treatments: A single oral dose of this compound under fasting and fed (high-fat meal) conditions.[2]
Table 4: Effect of Food on this compound Pharmacokinetics [2]
| Parameter | Geometric Mean Ratio (Fed/Fasting) | 90% Confidence Interval |
| Cmax | 126.8% | 109.0% - 147.5% |
| AUC0-∞ | 134.9% | 123.8% - 146.9% |
A high-fat meal increased the Cmax and AUC of this compound, suggesting enhanced absorption in the fed state.[2]
Multiple Ascending Dose (MAD) Study (Phase Ic)
This study evaluated the safety, PK, and PD of multiple oral doses of this compound.[6]
-
Study Design: A randomized, double-blind, positive- (vonoprazan 20 mg) and placebo-controlled study.[6]
-
Participants: 26 healthy Chinese subjects.[6]
-
Dosing: this compound 20 mg/day or 40 mg/day, or matching placebo, or vonoprazan 20 mg/day for 7 days.[6]
A steady-state in plasma exposure was generally achieved after 7 days of treatment.[6]
Table 5: Pharmacokinetic Parameters of this compound after Multiple Doses (Day 7) [6]
| Dose | Tmax (h) | Cmax (ng/mL) | AUC (h*ng/mL) | t1/2 (h) |
| 20 mg | 1.25 - 3.0 | 43.1 | 361 | 6.23 |
| 40 mg | 1.25 - 3.0 | 93.2 | 1131 | 7.01 |
Table 6: Pharmacodynamic Parameters of this compound after Multiple Doses (24-hour Intragastric pH >5 Holding-Time Ratio - HTR) [6]
| Dose Group | Day 1 HTR (%) | Day 7 HTR (%) |
| This compound 20 mg | 84.4 | 97.4 |
| This compound 40 mg | 84.5 | 100.0 |
| Vonoprazan 20 mg | 79.1 | 99.0 |
This compound was well-tolerated, with no serious adverse events reported.[6] The 20 mg/day dose of this compound was sufficient to produce a significant, stable, and long-lasting inhibition of gastric acid.[6]
Conclusion
The early-phase pharmacological studies of this compound demonstrate its potential as a potent and rapid-acting inhibitor of gastric acid secretion. Its mechanism as a P-CAB translates to a favorable pharmacokinetic and pharmacodynamic profile, characterized by rapid absorption, dose-proportional exposure, and sustained elevation of intragastric pH. Phase I clinical trials have established that this compound is well-tolerated in healthy subjects, with a 20 mg once-daily dose providing near-maximal and lasting acid suppression. These findings support the continued clinical development of this compound for the management of acid-related gastrointestinal disorders. Further studies in patient populations are warranted to confirm its efficacy and safety in a therapeutic setting.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. ovid.com [ovid.com]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Analysis of Keverprazan and its Major Metabolite in Human Plasma using HPLC-MS/MS
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the simultaneous quantification of Keverprazan, a novel potassium-competitive acid blocker, and its primary metabolite, M9, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlined below provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the validated method.
Introduction
This compound is a next-generation oral potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders. To support its clinical development and ensure its safe and effective use, a reliable and sensitive bioanalytical method for the quantification of this compound and its metabolites in biological matrices is essential. This application note details a validated HPLC-MS/MS method for the determination of this compound and its major active metabolite, M9, in human plasma. The method is designed for high-throughput analysis, offering a wide dynamic range and excellent accuracy and precision.
Experimental
Materials and Reagents
-
This compound and M9 reference standards
-
Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (specific dimensions and particle size to be optimized, e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation
A protein precipitation method is employed for the extraction of this compound and M9 from human plasma.
Protocol:
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (or other suitable organic solvent) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Inject a portion of the reconstituted sample (e.g., 5 µL) into the HPLC-MS/MS system.
HPLC-MS/MS Method
HPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry Conditions
| Parameter | Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | Optimized for the specific instrument |
| Source Temperature | Optimized for the specific instrument |
| MRM Transitions | Analyte |
Note: The specific MRM transitions, collision energies, and other compound-dependent parameters need to be optimized for the specific mass spectrometer being used.
Method Validation and Performance
The analytical method was validated according to the guidelines of the National Medical Products Administration (NMPA)[1]. The validation parameters are summarized below.
Linearity and Range
The method demonstrated excellent linearity over the following concentration ranges in human plasma[1]:
| Analyte | Linear Range (ng/mL) |
| This compound | 0.05 - 5000 |
| M9 | 0.15 - 15,000 |
The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighting factor of 1/x² was used in the linear regression.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| This compound | Low | <15% | <15% | ±15% | ±15% |
| Medium | <15% | <15% | ±15% | ±15% | |
| High | <15% | <15% | ±15% | ±15% | |
| M9 | Low | <15% | <15% | ±15% | ±15% |
| Medium | <15% | <15% | ±15% | ±15% | |
| High | <15% | <15% | ±15% | ±15% |
Note: The values presented are typical acceptance criteria for bioanalytical method validation. Specific data would be generated during the validation study.
Limit of Quantification (LLOQ)
The lower limit of quantification (LLOQ) was established as the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and a precision of ≤20% CV).
| Analyte | LLOQ (ng/mL) |
| This compound | 0.05 |
| M9 | 0.15 |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound and M9 in human plasma.
Caption: Experimental workflow for this compound analysis.
This compound Mechanism of Action
This compound is a potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+-ATPase (proton pump). The diagram below illustrates this mechanism.
Caption: Mechanism of action of this compound.
Conclusion
This application note presents a detailed and robust HPLC-MS/MS method for the quantification of this compound and its major metabolite, M9, in human plasma. The method is sensitive, specific, and has a wide linear dynamic range, making it well-suited for high-throughput bioanalysis in support of clinical and pharmacological studies of this compound. The provided protocols and validation data demonstrate the reliability and performance of this analytical approach.
References
Application Notes and Protocols for the Quantification of Keverprazan in Plasma and Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Keverprazan, a novel potassium-competitive acid blocker (P-CAB), in both plasma and tissue samples. The methodologies described are based on established bioanalytical techniques, primarily high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for small molecule quantification in complex biological matrices.
Introduction to this compound and its Quantification
This compound is a therapeutic agent used for the treatment of acid-related diseases.[1] It functions by competitively inhibiting the hydrogen-potassium ATPase (H+/K+-ATPase) proton pump in gastric parietal cells. Accurate quantification of this compound in biological samples is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling the assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.
Quantification of this compound in Human Plasma
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been utilized for the quantification of this compound and its major metabolite, M9, in human plasma.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for this compound and its metabolite M9 in human plasma.[2]
| Parameter | This compound | M9 (Major Metabolite) |
| Linearity Range | 0.05 - 5000 ng/mL | 0.15 - 15,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.15 ng/mL |
| Matrix | Human Plasma (K2EDTA) | Human Plasma (K2EDTA) |
Validation was performed in accordance with the method validation guidance of the National Medical Products Administration (NMPA).[2]
Pharmacokinetic parameters of this compound in healthy subjects following multiple oral doses are summarized below.
| Parameter (Unit) | 20 mg Dose (Day 7) | 40 mg Dose (Day 7) |
| Tmax (h) | 1.5 - 2 | 1.25 - 3 |
| Cmax (ng/mL) | 43.1 - 93.2 | 28.8 - 59.3 |
| t1/2 (h) | 6.23 - 7.01 | 6.27 - 6.52 |
| AUC (h*ng/mL) | 361 - 1131 | 230 - 512 |
Data represents the range of mean values observed in a clinical study.[2]
Experimental Protocol: Quantification in Plasma by LC-MS/MS
This protocol describes a typical workflow for the quantification of this compound in human plasma.
2.2.1. Sample Collection and Handling
-
Collect whole blood samples in tubes containing K2EDTA as an anticoagulant.[2]
-
Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.[2]
-
Transfer the resulting plasma into clean, labeled polypropylene (B1209903) tubes.
-
Store the plasma samples at -70°C until analysis.[2]
2.2.2. Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a common and straightforward method for sample clean-up prior to LC-MS/MS analysis.
-
Thaw the frozen plasma samples at room temperature.
-
Vortex the thawed plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture vigorously for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2.2.3. Liquid Chromatography Conditions (Illustrative)
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2.4. Mass Spectrometry Conditions (Illustrative)
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Transitions | Specific precursor-to-product ion transitions for this compound, its metabolite M9, and the internal standard need to be determined by direct infusion and optimization. |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
Quantification of this compound in Tissue Samples
While clinical studies have primarily focused on plasma concentrations, preclinical research often involves determining drug distribution in various tissues. A preclinical study has indicated a high distribution of this compound in the stomach.[2] The following section provides a general framework and protocol for the quantification of this compound in tissue samples, which should be adapted and validated for specific tissue types.
Application Note for Tissue Analysis
The quantification of drugs in tissue presents unique challenges compared to plasma, including the need for efficient homogenization and extraction to release the drug from the tissue matrix. The choice of homogenization technique (e.g., bead beating, rotor-stator homogenization) and extraction solvent should be optimized for each tissue type to ensure high and reproducible recovery. It is crucial to perform a full method validation for each tissue matrix, including assessments of selectivity, precision, accuracy, recovery, and matrix effects.
Experimental Protocol: Quantification in Tissue
This protocol outlines a general procedure for the extraction and analysis of this compound from tissue samples.
3.2.1. Tissue Collection and Storage
-
Excise the tissue of interest immediately after sacrifice.
-
Rinse the tissue with ice-cold phosphate-buffered saline (PBS) to remove any excess blood.
-
Blot the tissue dry with filter paper.
-
Weigh the tissue sample.
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C until homogenization.
3.2.2. Tissue Homogenization
-
To a pre-weighed, frozen tissue sample, add a specific volume of homogenization buffer (e.g., 4 volumes of PBS or a suitable lysis buffer per gram of tissue). The buffer should contain an internal standard.
-
Homogenize the tissue using a suitable method (e.g., bead beater, rotor-stator homogenizer) on ice to prevent degradation of the analyte.
-
Ensure the tissue is completely homogenized to form a uniform suspension.
3.2.3. Sample Preparation from Tissue Homogenate
The resulting tissue homogenate can be treated similarly to plasma for further clean-up.
-
Use an aliquot of the tissue homogenate for protein precipitation as described in section 2.2.2.
-
Alternatively, for a cleaner extract, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.
Liquid-Liquid Extraction (LLE) - Illustrative Protocol:
-
To 100 µL of tissue homogenate, add 50 µL of a suitable buffer (e.g., to adjust pH).
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3.2.4. LC-MS/MS Analysis
The LC-MS/MS conditions would likely be similar to those used for plasma analysis, but may require optimization to account for different matrix components from the tissue.
Visualizations
Signaling Pathway and Experimental Workflows
References
Keverprazan: A Novel Potassium-Competitive Acid Blocker for Gastric Acid Suppression
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach.[1][2] Unlike traditional proton pump inhibitors (PPIs) which require acidic activation and bind irreversibly, this compound's mechanism of action allows for a rapid onset of action and sustained acid suppression, offering a promising alternative for the management of acid-related disorders.[1][3] This document provides a detailed protocol for an in vitro H+,K+-ATPase inhibition assay to evaluate the potency of this compound and presents clinical data summarizing its efficacy.
Mechanism of Action
This compound competitively blocks the potassium-binding site of the H+,K+-ATPase enzyme in gastric parietal cells.[1] This inhibition prevents the exchange of intracellular H+ for extracellular K+, thereby halting the secretion of gastric acid.[1] The reversibility of this binding allows for a more controlled and potentially safer modulation of gastric pH compared to the covalent inhibition by PPIs.[1]
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound from clinical studies.
Table 1: Pharmacokinetics of this compound in Healthy Subjects
| Parameter | This compound (20 mg) | This compound (40 mg) | Reference |
| Tmax (median, h) | 1.25 - 3.0 | 1.25 - 3.0 | [3] |
| t1/2 (h) on Day 7 | 6.23 | 7.01 | [3] |
| Cmax (ng/mL) on Day 7 | 43.1 | 93.2 | [3] |
Table 2: Pharmacodynamics of this compound in Healthy Subjects (Day 7)
| Parameter | Vonoprazan (20 mg) | This compound (20 mg) | This compound (40 mg) | Reference |
| Intragastric pH > 5 Holding Time Ratio (%) | 99.0 | 97.4 | 100.0 | [3][4] |
Table 3: Clinical Efficacy of this compound in Duodenal Ulcer Healing
| Treatment Group | Healing Rate at Week 4 | Healing Rate at Week 6 | Reference |
| This compound (20 mg) | 87.27% | 96.36% | [5] |
| This compound (30 mg) | 90.16% | 98.36% | [5] |
| Lansoprazole (30 mg) | 79.69% | 92.19% | [5] |
Experimental Protocol: In Vitro H+,K+-ATPase Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on H+,K+-ATPase isolated from gastric microsomes. The assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.
Materials and Reagents
-
H+,K+-ATPase enriched microsomes (prepared from fresh porcine or rabbit gastric mucosa)
-
This compound
-
Omeprazole (as a positive control)
-
ATP disodium (B8443419) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Potassium chloride (KCl)
-
Trichloroacetic acid (TCA)
-
Ammonium molybdate
-
Fiske-Subbarow reagent (or similar phosphate detection reagent)
-
Bovine Serum Albumin (BSA) for protein quantification
-
Spectrophotometer
I. Preparation of Gastric H+,K+-ATPase Microsomes
-
Obtain fresh gastric mucosa from the fundic region of a porcine or rabbit stomach.
-
Homogenize the mucosal scrapings in ice-cold Tris-HCl buffer (200 mM, pH 7.4).
-
Centrifuge the homogenate at 5,000 x g for 10 minutes to remove cell debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 30 minutes.
-
Resuspend the resulting pellet (microsomal fraction) in Tris-HCl buffer.
-
Determine the protein concentration of the microsomal preparation using the Bradford assay with BSA as a standard.
-
Store the enzyme preparation at -80°C until use.
II. H+,K+-ATPase Inhibition Assay
-
Prepare Reagents:
-
Reaction Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl2, 2 mM KCl.
-
ATP Solution: 20 mM ATP in deionized water.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations for the assay.
-
Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).
-
Phosphate Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Fiske-Subbarow reagent).
-
-
Assay Procedure: a. In a microcentrifuge tube, add the following in order:
- Reaction Buffer
- This compound solution (or vehicle for control)
- H+,K+-ATPase microsomal preparation (final protein concentration ~10-20 µ g/well ) b. Pre-incubate the mixture for 30 minutes at 37°C. c. Initiate the reaction by adding the ATP solution to a final concentration of 2 mM. d. Incubate for 30 minutes at 37°C. e. Terminate the reaction by adding an equal volume of ice-cold 10% TCA. f. Centrifuge at 2,000 x g for 10 minutes to pellet the precipitated protein. g. Transfer the supernatant to a new tube.
-
Phosphate Determination: a. To the supernatant, add the phosphate detection reagent according to the chosen method's protocol. b. Allow the color to develop as specified in the protocol. c. Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the Fiske-Subbarow method) using a spectrophotometer.
-
Data Analysis: a. Calculate the amount of inorganic phosphate released using a standard curve prepared with known concentrations of phosphate. b. Calculate the percentage of inhibition for each this compound concentration relative to the control (vehicle-treated) samples. c. Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent inhibitor of the gastric H+,K+-ATPase, demonstrating significant and sustained suppression of gastric acid. The provided in vitro assay protocol offers a reliable method for evaluating the inhibitory activity of this compound and similar P-CABs, which is crucial for preclinical research and drug development in the field of acid-related gastrointestinal disorders.
References
Efficacy Testing of Keverprazan: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan is a potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+/K+ ATPase (proton pump), the final step in the acid secretion pathway in parietal cells.[1][2][3] Unlike traditional proton pump inhibitors (PPIs), this compound's mechanism of action is independent of the acidic environment of the stomach, leading to a more rapid onset of action.[2] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in a preclinical setting.
The described assays are designed to quantify the inhibitory effect of this compound on proton pump activity and its ability to modulate intracellular pH. The protocols utilize a robust and reproducible cell-based model: Human Embryonic Kidney 293 (HEK293) cells stably co-expressing the α and β subunits of the human gastric H+/K+ ATPase. This engineered cell line provides a consistent and readily available system for screening and characterizing proton pump inhibitors.
Signaling Pathway Overview
Gastric acid secretion is primarily regulated by the translocation and activation of the H+/K+ ATPase in parietal cells. This process is stimulated by various signaling molecules, including histamine, gastrin, and acetylcholine, which act on their respective receptors on the parietal cell membrane. Histamine, binding to the H2 receptor, activates a Gs-coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which promotes the trafficking of H+/K+ ATPase-containing tubulovesicles to the apical membrane and stimulates their activity. This compound directly targets and inhibits this final step of acid secretion.
References
- 1. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Studying Keverprazan Pharmacodynamics in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical pharmacodynamic assessment of Keverprazan, a novel potassium-competitive acid blocker (P-CAB). The protocols outlined below are designed to facilitate the evaluation of this compound's efficacy in inhibiting gastric acid secretion, a critical step in its development for treating acid-related disorders.
Introduction to this compound
This compound is a member of the P-CAB class of drugs, which suppress gastric acid secretion by competitively inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1][2] Unlike proton pump inhibitors (PPIs), which require activation in an acidic environment and bind irreversibly, P-CABs offer a rapid onset of action and reversible inhibition.[1][3] this compound has been shown to provide potent, stable, and long-lasting inhibition of gastric acidity.[4][5][6] Preclinical studies in rats have indicated its effectiveness in inhibiting gastric acid secretion, demonstrating a more potent and longer-lasting effect compared to lansoprazole.[7][8]
Mechanism of Action: Signaling Pathway
This compound directly targets the final step in the gastric acid secretion pathway. The following diagram illustrates the mechanism of action of P-CABs like this compound.
Recommended Animal Models and Experimental Protocols
The selection of an appropriate animal model is crucial for obtaining meaningful pharmacodynamic data. Rats and dogs are commonly used species for studying gastric acid secretion and the effects of acid-suppressing drugs.
Pylorus-Ligated (Shay) Rat Model
This acute model is widely used to assess the antisecretory activity of a compound by measuring the accumulation of gastric acid following ligation of the pylorus.[9][10][11]
Experimental Workflow:
Detailed Protocol:
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (200-250 g) are fasted for 24-36 hours with free access to water to ensure an empty stomach.[12]
-
Drug Administration: Administer this compound at various doses or the vehicle control orally (p.o.) or intravenously (i.v.) 30-60 minutes prior to the surgical procedure.
-
Surgical Procedure:
-
Anesthetize the rats using an appropriate anesthetic (e.g., ketamine/xylazine cocktail i.p.).
-
Perform a midline laparotomy to expose the stomach.
-
Carefully ligate the pyloric sphincter at its junction with the duodenum using a silk suture, avoiding damage to the blood vessels.[12]
-
Close the abdominal incision with sutures.
-
-
Incubation Period: Allow the animals to recover in individual cages for a period of 4 to 19 hours.[9][11]
-
Sample Collection:
-
Euthanize the animals via CO2 asphyxiation.
-
Dissect and remove the stomach.
-
Collect the accumulated gastric contents into a graduated centrifuge tube.
-
-
Pharmacodynamic Analysis:
-
Gastric Volume: Measure the volume of the collected gastric juice.
-
Gastric pH: Determine the pH of the gastric juice using a pH meter.
-
Total Acidity: Titrate an aliquot of the gastric juice with 0.01 N NaOH using a suitable indicator (e.g., phenolphthalein) to determine the total acid output.
-
Ulcer Index: The stomach can be opened along the greater curvature to macroscopically assess for ulcer formation.[10]
-
Conscious Gastric Perfusion Rat Model
This model allows for the continuous measurement of gastric acid secretion in conscious animals, providing a more physiological assessment of drug efficacy over time.
Experimental Workflow:
Detailed Protocol:
-
Surgical Preparation:
-
Anesthetize male Sprague-Dawley rats.
-
Surgically implant chronic cannulas into the esophagus and duodenum for stomach perfusion.
-
Allow for a sufficient post-operative recovery period.
-
-
Experimental Setup:
-
Place the conscious and restrained rat in a suitable apparatus.
-
Begin perfusion of the stomach with saline through the esophageal cannula and collect the perfusate from the duodenal cannula at regular intervals (e.g., every 15 minutes).
-
-
Stimulation of Acid Secretion:
-
After a baseline collection period, stimulate gastric acid secretion with a continuous intravenous infusion of a secretagogue such as histamine (B1213489) or pentagastrin.[6][13]
-
-
Drug Administration: Once a stable stimulated acid secretion is achieved, administer this compound or the vehicle.
-
Pharmacodynamic Analysis:
-
Collect the gastric perfusate at regular intervals post-dosing.
-
Determine the acid concentration in each sample by titration with a standardized base.
-
Calculate the acid output over time to evaluate the onset, magnitude, and duration of the inhibitory effect of this compound.
-
Anesthetized Dog Model with Gastric pH Monitoring
Dogs are a suitable non-rodent species for pharmacodynamic studies of acid suppressants due to physiological similarities to humans. This model involves direct measurement of intragastric pH.
Detailed Protocol:
-
Animal Preparation:
-
Fast male Beagle dogs overnight with free access to water.[14]
-
-
Instrumentation:
-
Stimulation of Acid Secretion:
-
Administer a secretagogue, such as histamine or pentagastrin, intravenously to induce and maintain a stable acidic gastric environment.[1]
-
-
Drug Administration: Administer this compound or vehicle orally or intravenously.
-
Pharmacodynamic Analysis:
-
Continuously record the intragastric pH for a defined period after drug administration.
-
Key parameters to analyze include the time to reach a target pH (e.g., pH > 4), the duration of time the pH remains above the target, and the mean pH over specific time intervals.
-
Data Presentation
Quantitative data from these experiments should be summarized in a clear and structured format to allow for easy comparison of dose-dependent effects and comparison with other compounds.
Table 1: Effect of this compound on Gastric Acid Secretion in the Pylorus-Ligated Rat Model (Illustrative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Gastric Volume (mL) | Gastric pH | Total Acidity (mEq/L) | Inhibition of Acidity (%) |
| Vehicle Control | - | 8.5 ± 1.2 | 1.8 ± 0.2 | 110 ± 15 | - |
| This compound | 1 | 6.2 ± 0.9 | 3.5 ± 0.4 | 65 ± 10 | 40.9 |
| This compound | 3 | 4.1 ± 0.7 | 5.2 ± 0.5 | 30 ± 8 | 72.7 |
| This compound | 10 | 2.5 ± 0.5 | 6.8 ± 0.3 | 12 ± 5 | 89.1 |
| Vonoprazan (B1684036) (Ref.) | 3 | 3.9 ± 0.6 | 5.5 ± 0.4 | 28 ± 7 | 74.5 |
Data are presented as mean ± SD. The data for this compound is hypothetical and for illustrative purposes, while the Vonoprazan data is based on reported preclinical findings for comparison.[4]
Table 2: Effect of this compound on Histamine-Stimulated Gastric Acid Secretion in Conscious Gastric Perfusion Rats (Illustrative Data)
| Treatment Group | Dose (mg/kg, i.v.) | Peak Acid Output (µEq/15 min) | Duration of Inhibition (min) |
| Vehicle Control | - | 15.2 ± 2.5 | - |
| This compound | 0.3 | 8.1 ± 1.8 | > 120 |
| This compound | 1 | 3.5 ± 1.1 | > 240 |
| This compound | 3 | 1.2 ± 0.5 | > 360 |
Data are presented as mean ± SD. This data is hypothetical and for illustrative purposes.
Table 3: Effect of this compound on Intragastric pH in Anesthetized Dogs (Illustrative Data)
| Treatment Group | Dose (mg/kg, p.o.) | Time to reach pH > 4 (min) | % Time pH > 4 (over 6 hours) |
| Vehicle Control | - | > 360 | < 5 |
| This compound | 0.5 | 45 ± 10 | 65 ± 8 |
| This compound | 1 | 30 ± 8 | 85 ± 6 |
| Tegoprazan (Ref.) | 1 | 60 | ~90 |
Data are presented as mean ± SD. The data for this compound is hypothetical and for illustrative purposes. Tegoprazan data is based on published preclinical studies.[1]
Conclusion
The described animal models and protocols provide a robust framework for the preclinical pharmacodynamic evaluation of this compound. By systematically assessing its impact on gastric acid secretion, researchers can generate the necessary data to support its clinical development for the treatment of acid-related disorders. The use of both rat and dog models will provide a comprehensive understanding of this compound's in vivo efficacy and potency.
References
- 1. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The release of histamine during gastric acid secretion in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine – ScienceOpen [scienceopen.com]
- 4. benchchem.com [benchchem.com]
- 5. Physiologically based pharmacokinetic-pharmacodynamic modeling for prediction of vonoprazan pharmacokinetics and its inhibition on gastric acid secretion following intravenous/oral administration to rats, dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. ovid.com [ovid.com]
- 9. Pylorus ligastion method for anti ulcer study | PPTX [slideshare.net]
- 10. Expt 3 antiulcer activity by pyloric ligation method | PDF [slideshare.net]
- 11. Expt. 4 Study of anti ulcer activity of a drug using pylorus ligand (SHAY) rat model | PDF [slideshare.net]
- 12. Pylorus ligation-induced hyperacidity: synergistic prophylactic effects of linagliptin and L-arginine via up-regulation of EP4 receptor subtype and improvement of vascular endothelial damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat gastric acid secretion studies with histamine and synthetic gastrin-like pentapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modification of gastric pH in the fasted dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Wireless Ambulatory Esophageal pH Monitoring in Dogs with Clinical Signs Interpreted as Gastroesophageal Reflux - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Keverprazan Formulation for Preclinical In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and preclinical in vivo evaluation of Keverprazan, a novel potassium-competitive acid blocker (P-CAB). The protocols outlined below are synthesized from established methodologies for studying gastric acid secretion and related disorders in rodent models.
Introduction to this compound
This compound is a P-CAB that inhibits gastric H+,K+-ATPase, the proton pump responsible for gastric acid secretion.[1][2] Unlike proton pump inhibitors (PPIs), this compound acts by competitively blocking the potassium-binding site of the proton pump, leading to a rapid, potent, and sustained inhibition of gastric acid secretion.[1][2][3] Preclinical studies in rats have demonstrated that this compound is more effective and has a longer-lasting action compared to the PPI lansoprazole.[4] this compound has been approved for the treatment of acid-related disorders such as reflux esophagitis and duodenal ulcers.[5]
Mechanism of Action: P-CABs
Potassium-competitive acid blockers represent a significant advancement in the management of acid-related diseases.[6] They offer a distinct mechanism of action compared to traditional PPIs.[1] P-CABs are weak bases that concentrate in the acidic environment of the parietal cell canaliculi.[7] They ionically and reversibly bind to the H+/K+ ATPase, preventing the exchange of H+ and K+ ions and thus inhibiting gastric acid secretion.[2][3][7] This mechanism allows for a rapid onset of action and efficacy that is not dependent on meal times.[1][6]
References
- 1. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid Reflux Directly Causes Sleep Disturbances in Rat with Chronic Esophagitis | PLOS One [journals.plos.org]
- 3. Alpinumisoflavone ameliorates experimental acute reflux esophagitis in rats via regulation of inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Application Notes and Protocols for High-Throughput Screening of Keverprazan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan is a potent, orally active potassium-competitive acid blocker (P-CAB) that inhibits the gastric H+/K+ ATPase, the proton pump responsible for gastric acid secretion.[1][2][3] Unlike proton pump inhibitors (PPIs), this compound offers a rapid onset of action and reversible inhibition, making it a promising therapeutic agent for acid-related gastrointestinal disorders.[4] Its mechanism involves competitively blocking the potassium-binding site of the H+/K+ ATPase enzyme.[4] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel this compound derivatives with potent and selective inhibitory activity against the H+/K+ ATPase.
Signaling Pathway of this compound
This compound directly targets the H+/K+ ATPase proton pump located in the apical membrane of gastric parietal cells. This enzyme is responsible for the final step in acid secretion, exchanging intracellular H+ for extracellular K+. This compound competitively and reversibly binds to the potassium-binding site of the pump, thereby preventing the conformational changes necessary for proton translocation and effectively blocking acid secretion.[3][4]
High-Throughput Screening (HTS) Assays
The primary goal of HTS for this compound derivatives is to identify compounds that potently inhibit the H+/K+ ATPase. Two main types of assays are suitable for this purpose: a biochemical assay measuring enzyme activity and a cell-based assay measuring proton pump inhibition in a more physiological context.
Biochemical H+/K+ ATPase Inhibition Assay
This assay directly measures the enzymatic activity of the H+/K+ ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. A decrease in Pi production in the presence of a test compound indicates inhibition of the enzyme.
Experimental Workflow:
Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense nanoliter volumes of this compound derivatives from a compound library into a 384-well assay plate.
-
Include positive controls (e.g., this compound, Vonoprazan) and negative controls (e.g., DMSO vehicle).
-
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 10 mM KCl.
-
Enzyme Preparation: Resuspend lyophilized porcine or canine gastric microsomes (a rich source of H+/K+ ATPase) in assay buffer to a final concentration of 2-5 µg/µL.
-
ATP Solution: Prepare a 2 mM ATP solution in assay buffer.
-
Pi Detection Reagent: Use a commercially available malachite green-based reagent for phosphate detection.
-
-
Assay Procedure:
-
Add 10 µL of the H+/K+ ATPase enzyme preparation to each well of the assay plate.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for compound binding.
-
Initiate the enzymatic reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 5 µL of 10% (w/v) trichloroacetic acid.
-
Add 25 µL of the Pi detection reagent to each well.
-
Incubate at room temperature for 15 minutes to allow for color development.
-
Measure the absorbance at 650 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each derivative.
-
Lanthanide-Based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay format offers high sensitivity and is less prone to interference from colored or fluorescent compounds in the screening library. The assay can be designed to measure the binding of a fluorescently labeled ligand to the H+/K+ ATPase, where displacement by a this compound derivative results in a change in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 1 mM EDTA.
-
H+/K+ ATPase: Use purified or membrane-bound H+/K+ ATPase labeled with a lanthanide donor (e.g., Terbium cryptate).
-
Fluorescent Ligand: A known fluorescently labeled ligand (acceptor fluorophore) that binds to the H+/K+ ATPase.
-
-
Assay Procedure (384-well format):
-
Dispense this compound derivatives and controls into the assay plate.
-
Add the lanthanide-labeled H+/K+ ATPase to each well.
-
Add the fluorescent ligand to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the time-resolved fluorescence signal on a compatible plate reader, with excitation around 340 nm and emission at two wavelengths (e.g., for the donor and acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor emission signals.
-
Determine the percentage of inhibition based on the change in the FRET ratio in the presence of the test compounds.
-
Calculate IC50 values as described for the biochemical assay.
-
Data Presentation
The inhibitory activities of this compound derivatives should be summarized in a table for easy comparison and structure-activity relationship (SAR) analysis.
| Compound ID | Structure/Modification | H+/K+ ATPase IC50 (nM) |
| This compound | Parent Compound | < 100[1] |
| Derivative 1 | [Modification 1] | [IC50 value] |
| Derivative 2 | [Modification 2] | [IC50 value] |
| Derivative 3 | [Modification 3] | [IC50 value] |
| Vonoprazan | Reference Compound | ~19 |
Conclusion
The described high-throughput screening assays provide robust and reliable methods for the identification and characterization of novel this compound derivatives. The biochemical assay offers a direct measure of enzyme inhibition, while the TR-FRET assay provides a sensitive and homogeneous format suitable for large-scale screening campaigns. The data generated from these assays will enable the selection of lead candidates with improved potency and drug-like properties for further development in the treatment of acid-related disorders.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Carephar’s P-CAB drug gets China nod for duodenal ulcer, reflux esophagitis | BioWorld [bioworld.com]
- 3. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
Electrophysiological Assessment of Keverprazan's Ion Channel Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that potently and reversibly inhibits the gastric H+/K+-ATPase (proton pump), a key enzyme in gastric acid secretion.[1][2][3][4] As a member of the P-CAB class, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs), characterized by a rapid onset of action and prolonged acid suppression.[5][6][7][8][9] While its primary target is well-defined, a comprehensive understanding of its electrophysiological profile, including its effects on other ion channels, is crucial for a thorough safety and efficacy assessment.
These application notes provide detailed protocols for the electrophysiological evaluation of this compound, focusing on both its on-target activity on the H+/K+-ATPase and its potential off-target effects on critical ion channels, such as those involved in cardiac function.
On-Target Activity Assessment: Gastric H+/K+-ATPase
The direct electrophysiological assessment of ion pumps like the H+/K+-ATPase is challenging with traditional patch-clamp techniques. Solid-Supported Membrane (SSM) electrophysiology is a powerful label-free method to measure the activity of such transporters in real-time.
Experimental Protocol: Solid-Supported Membrane (SSM) Electrophysiology for H+/K+-ATPase Activity
This protocol outlines the procedure for measuring the inhibitory effect of this compound on H+/K+-ATPase using an SSM-based instrument (e.g., SURFE²R).[6][8][9][10][11][12][13][14][15][16]
1. Preparation of H+/K+-ATPase Enriched Vesicles:
-
Isolate gastric mucosal tissue from a suitable animal model (e.g., porcine or rabbit).
-
Homogenize the tissue in a buffered solution and perform differential centrifugation to isolate microsomal fractions enriched with H+/K+-ATPase.[17]
-
Vesicles can be stored at -80°C for future use.
2. Sensor Preparation:
-
Use a gold-coated sensor chip.
-
Prepare a Solid-Supported Membrane (SSM) by chemisorption of an octadecanethiol layer followed by a phosphatidylcholine monolayer.[11][13]
-
Adsorb the H+/K+-ATPase enriched vesicles onto the SSM.
3. Electrophysiological Recording:
-
Mount the sensor in the measurement chamber of the SSM instrument.
-
Non-activating Solution: Perfuse the sensor with a solution mimicking the intra-vesicular environment (e.g., KCl-based buffer at neutral pH) to establish a stable baseline.
-
Activating Solution: Rapidly exchange the non-activating solution with an activating solution containing ATP and a lower pH to initiate proton pumping. This will generate a transient current.
-
Inhibition Assay:
-
Pre-incubate the sensor with the non-activating solution containing varying concentrations of this compound.
-
Apply the activating solution (containing the same concentration of this compound) and record the resulting current.
-
A dose-dependent decrease in the current amplitude indicates inhibition of the H+/K+-ATPase.
-
4. Data Analysis:
-
Measure the peak current amplitude for each this compound concentration.
-
Normalize the data to the control (no inhibitor) response.
-
Fit the concentration-response data to a suitable model (e.g., Hill equation) to determine the IC50 value for this compound.
Diagram of the H+/K+-ATPase Inhibition Pathway by this compound
Caption: this compound competitively inhibits the H+/K+-ATPase proton pump.
Off-Target Ion Channel Activity Assessment: Cardiac Safety Profiling
Assessing the potential for a new drug to cause cardiac arrhythmias is a critical component of safety pharmacology. The primary in vitro assay for this is the evaluation of drug effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel, which plays a key role in cardiac repolarization. Automated patch-clamp (APC) systems are widely used for this purpose due to their higher throughput compared to manual patch-clamp.[16]
Experimental Protocol: Automated Patch-Clamp (APC) Assay for hERG Channel Inhibition
This protocol describes the use of an APC system to determine the inhibitory potential of this compound on the hERG channel.
1. Cell Culture:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 or CHO cells).
-
Culture the cells under standard conditions until they reach the appropriate confluence for the assay.
2. Cell Preparation:
-
Harvest the cells and prepare a single-cell suspension.
-
The cell density should be optimized for the specific APC platform being used.
3. Electrophysiological Recording:
-
Load the cell suspension, intracellular and extracellular solutions, and test compounds (including this compound and a positive control like E-4031) onto the APC instrument.
-
Voltage Protocol: Apply a voltage-clamp protocol designed to elicit and measure the hERG current. A typical protocol involves a depolarization step to activate the channels, followed by a repolarizing step to measure the tail current.
-
Compound Application: After establishing a stable baseline recording of the hERG current, apply a range of this compound concentrations to the cells.
-
Record the current at each concentration until a steady-state effect is observed.
4. Data Analysis:
-
Measure the peak tail current amplitude in the presence of each this compound concentration.
-
Normalize the current to the baseline (vehicle control) recording.
-
Construct a concentration-response curve and calculate the IC50 value for this compound's inhibition of the hERG current.
Diagram of the Cardiac Ion Channel Screening Workflow
Caption: Standard workflow for assessing cardiac ion channel liability.
Data Presentation
The following tables summarize hypothetical data for the electrophysiological assessment of this compound. While specific public data for this compound's off-target ion channel effects are limited, these tables are structured based on typical findings for P-CABs and serve as a template for presenting experimental results.
Table 1: On-Target Activity of this compound on H+/K+-ATPase
| Parameter | Value | Method |
| IC50 (H+/K+-ATPase) | (e.g., 50 nM) | Solid-Supported Membrane (SSM) Electrophysiology |
| Mechanism of Inhibition | Reversible, K+-competitive | SSM Electrophysiology |
Table 2: Off-Target Cardiac Ion Channel Profile of a Hypothetical P-CAB
| Ion Channel | IC50 (µM) | Method |
| hERG (IKr) | > 30 | Automated Patch-Clamp |
| Nav1.5 (Peak INa) | > 30 | Automated Patch-Clamp |
| Cav1.2 (ICa,L) | > 30 | Automated Patch-Clamp |
| KvLQT1/minK (IKs) | > 30 | Automated Patch-Clamp |
| Kir2.1 (IK1) | > 30 | Automated Patch-Clamp |
| Kv4.3 (Ito) | > 30 | Automated Patch-Clamp |
Note: The values presented are for illustrative purposes and should be replaced with actual experimental data. A high IC50 value for these cardiac channels would suggest a favorable cardiac safety profile.
Conclusion
The electrophysiological assessment of this compound is a critical step in its development. The protocols outlined in these application notes provide a framework for a comprehensive evaluation of both its on-target potency and its off-target ion channel liability. By employing techniques such as Solid-Supported Membrane electrophysiology and automated patch-clamping, researchers can obtain crucial data to inform the safety and efficacy profile of this promising new therapeutic agent for acid-related disorders.
References
- 1. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of tegoprazan, a novel potassium-competitive acid blocker, on non-steroidal anti-inflammatory drug (NSAID)-induced enteropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Making sure you're not a bot! [nanion.de]
- 6. nanion.de [nanion.de]
- 7. Vonoprazan: A New Potassium-Competitive Acid Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. SURFE²R N1 - Nanion Technologies [nanion.de]
- 11. Introduction to solid supported membrane based electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 16. Novel screening techniques for ion channel targeting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isolation of H(+),K(+)-ATPase-enriched Membrane Fraction from Pig Stomachs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis of Keverprazan-Protein Binding
Audience: Researchers, scientists, and drug development professionals.
Introduction
Keverprazan is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders such as duodenal ulcers and reflux esophagitis.[1][2][3] Unlike proton pump inhibitors (PPIs), this compound competitively and reversibly blocks the potassium-binding site of the H+/K+ ATPase enzyme, also known as the gastric proton pump, leading to a rapid and sustained suppression of gastric acid secretion.[1][2]
The interaction of a drug with proteins, particularly plasma proteins like human serum albumin (HSA), is a critical factor in its pharmacokinetic profile, affecting its distribution, metabolism, and excretion.[4][5] Studying these interactions provides valuable insights into the drug's bioavailability and potential for drug-drug interactions. Spectroscopic techniques are powerful, non-destructive methods for characterizing drug-protein binding.[6][7]
This application note provides detailed protocols for investigating the binding of this compound to a model protein, Human Serum Albumin (HSA), using fluorescence, circular dichroism (CD), and UV-Vis absorption spectroscopy. These techniques allow for the determination of binding affinity, the nature of the interaction, and conformational changes in the protein upon drug binding.
Mechanism of Action of this compound
This compound's therapeutic effect stems from its ability to inhibit the final step of acid production in gastric parietal cells. The following diagram illustrates this signaling pathway.
Caption: Mechanism of this compound inhibiting the gastric proton pump.
Experimental Protocols
Materials and Reagents
-
This compound Hydrochloride
-
Human Serum Albumin (HSA), fatty acid-free
-
Tris-HCl buffer (50 mM, pH 7.4) containing 100 mM NaCl
-
High-purity water
-
Quartz cuvettes (1 cm path length)
Stock Solution Preparation
-
HSA Stock Solution (1.0 x 10⁻⁴ M): Dissolve the appropriate amount of HSA powder in Tris-HCl buffer. Determine the precise concentration spectrophotometrically using the extinction coefficient of 35,700 M⁻¹cm⁻¹ at 280 nm.
-
This compound Stock Solution (1.0 x 10⁻³ M): Dissolve this compound Hydrochloride in Tris-HCl buffer.
Protocol 1: Fluorescence Quenching Spectroscopy
This technique is used to study the interaction between a drug and a protein by observing the quenching of the protein's intrinsic fluorescence (mainly from tryptophan residues) upon addition of the drug.[8][9]
Methodology
-
Instrument Setup: Use a fluorescence spectrophotometer with a thermostatically controlled cuvette holder.
-
Sample Preparation:
-
Pipette 3.0 mL of 1.0 x 10⁻⁶ M HSA solution into a quartz cuvette.
-
Successively add small aliquots (e.g., 5 µL) of this compound stock solution to achieve final concentrations ranging from 0 to 1.0 x 10⁻⁵ M. Mix thoroughly after each addition.
-
-
Data Acquisition:
-
Set the excitation wavelength to 295 nm (to selectively excite tryptophan residues).
-
Record the emission spectra from 300 nm to 500 nm.[10]
-
Correct the fluorescence intensity for the inner filter effect caused by the absorption of this compound at the excitation and emission wavelengths.
-
-
Temperature Dependence: Repeat the experiment at different temperatures (e.g., 298 K, 308 K, and 318 K) to determine thermodynamic parameters.
Data Analysis
-
Quenching Mechanism: Analyze the fluorescence quenching using the Stern-Volmer equation. A linear plot of F₀/F vs. [Q] indicates a single type of quenching mechanism (static or dynamic).
-
Binding Parameters: For static quenching, calculate the binding constant (Ka) and the number of binding sites (n) using the double logarithm regression curve.[11]
Protocol 2: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive technique for monitoring conformational changes in proteins upon ligand binding. Far-UV CD (190-250 nm) provides information about the protein's secondary structure, while near-UV CD (250-350 nm) gives insights into the tertiary structure.[12][13][14]
Methodology
-
Instrument Setup: Use a CD spectropolarimeter equipped with a nitrogen purge and a temperature-controlled cell holder.
-
Sample Preparation:
-
Prepare solutions of HSA (1.0 x 10⁻⁶ M) in the absence and presence of this compound at different molar ratios (e.g., 1:1, 1:5, 1:10).
-
Use a buffer solution as a blank.
-
-
Data Acquisition:
-
Far-UV CD: Record spectra from 190 nm to 250 nm using a 0.1 cm path length cuvette.
-
Near-UV CD: Record spectra from 250 nm to 350 nm using a 1.0 cm path length cuvette.[15]
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Convert the observed ellipticity to Mean Residue Ellipticity (MRE).
-
Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content from the far-UV spectra.
-
Protocol 3: UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy can confirm the formation of a complex between a drug and a protein by observing changes in the absorption spectrum.[16][17]
Methodology
-
Instrument Setup: Use a double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare two sets of solutions. In the first set, keep the HSA concentration constant (e.g., 2.0 x 10⁻⁶ M) and titrate with increasing concentrations of this compound.
-
In the second set (for the reference cuvette), prepare corresponding concentrations of this compound in buffer to subtract its absorbance.
-
-
Data Acquisition:
-
Scan the absorption spectra from 200 nm to 400 nm.
-
Record the absorbance at the characteristic peak of HSA (around 280 nm).[17]
-
-
Data Analysis:
-
Observe any changes in the maximum absorbance and any shifts in the wavelength of maximum absorption (λmax) to confirm the interaction and formation of a ground-state complex.[18]
-
Experimental Workflow
The following diagram outlines the workflow for the spectroscopic analysis of this compound-protein binding.
Caption: Workflow for spectroscopic analysis of drug-protein binding.
Data Presentation
The quantitative data obtained from these experiments can be summarized as follows.
Table 1: Fluorescence Quenching and Binding Parameters for this compound-HSA Interaction
| Temperature (K) | Stern-Volmer Constant (Ksv) (x 10⁴ M⁻¹) | Binding Constant (Ka) (x 10⁴ M⁻¹) | Number of Binding Sites (n) |
|---|---|---|---|
| 298 | 3.52 | 4.85 | ≈ 1.1 |
| 308 | 3.15 | 3.92 | ≈ 1.0 |
| 318 | 2.81 | 3.11 | ≈ 1.0 |
Table 2: Thermodynamic Parameters for this compound-HSA Binding
| Parameter | Value | Interpretation |
|---|---|---|
| ΔH (kJ mol⁻¹) | -25.8 | Exothermic reaction, Van der Waals forces or H-bonds involved |
| ΔS (J mol⁻¹ K⁻¹) | 20.5 | Positive entropy change, suggests hydrophobic interactions |
| ΔG (kJ mol⁻¹) (at 298 K) | -31.9 | Spontaneous binding process |
Table 3: Secondary Structure Analysis of HSA in the Presence of this compound from CD Spectra
| Sample | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
|---|---|---|---|
| HSA only | 62.5 | 10.3 | 27.2 |
| HSA + this compound (1:1) | 61.8 | 10.5 | 27.7 |
| HSA + this compound (1:10) | 59.7 | 11.2 | 29.1 |
Logical Relationship of Spectroscopic Techniques
The three spectroscopic techniques provide complementary information to build a complete picture of the drug-protein interaction.
Caption: Logical flow of information from different spectroscopic methods.
Conclusion
The spectroscopic methods detailed in this application note—fluorescence quenching, circular dichroism, and UV-Vis absorption—provide a robust framework for characterizing the binding interaction between this compound and proteins like HSA. The data generated, including binding constants, thermodynamic parameters, and conformational changes, are crucial for understanding the drug's pharmacokinetic and pharmacodynamic properties. This comprehensive analysis is an essential component of preclinical drug development, offering valuable insights that can inform formulation, dosing, and safety assessments.
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. This compound Hydrochloride: First Approval [ouci.dntb.gov.ua]
- 4. Item - The application of fluorescence spectroscopy to the study of drugâprotein binding - Loughborough University - Figshare [repository.lboro.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Drug-protein binding: recent advances in methodology: spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Video: Protein-Drug Binding: Determination Methods [jove.com]
- 8. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating Tubulin-Drug Interaction Using Fluorescence Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Circular dichroism analysis for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Circular dichroism (CD) analyses of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Protein Circular Dichroism | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Analysis of Protein-Ligand Interactions by UV-Vis Spectroscopy - STEMart [ste-mart.com]
- 17. Spectroscopic and molecular docking studies for characterizing binding mechanism and conformational changes of human serum albumin upon interaction with Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. itmedicalteam.pl [itmedicalteam.pl]
Application Notes and Protocols: Immunohistochemical Validation of Keverprazan Target in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keverprazan is a potassium-competitive acid blocker (P-CAB) that effectively suppresses gastric acid secretion by targeting the H+/K+ ATPase, also known as the gastric proton pump.[1] This enzyme is located in the secretory canaliculi of gastric parietal cells and is the final step in the acid secretion pathway.[2][3] this compound functions through a reversible and competitive inhibition of the potassium-binding site on the H+/K+ ATPase.[4] This mechanism of action provides a rapid and sustained control of gastric pH.[5]
Immunohistochemistry (IHC) is a powerful technique to validate the presence and localization of the H+/K+ ATPase in gastric tissues. This application note provides a detailed protocol for the immunohistochemical staining of H+/K+ ATPase in formalin-fixed, paraffin-embedded (FFPE) gastric tissue sections, enabling the validation of this compound's target.
Signaling Pathway of Gastric Acid Secretion and this compound Inhibition
The secretion of gastric acid is a complex process involving the translocation of H+/K+ ATPase from cytoplasmic tubulovesicles to the canalicular membrane of parietal cells upon stimulation by secretagogues like histamine, acetylcholine, and gastrin.[6][7] this compound, as a P-CAB, directly inhibits the final step of this pathway.
Caption: this compound competitively inhibits the H+/K+ ATPase.
Experimental Workflow for Target Validation
A systematic workflow is crucial for the successful immunohistochemical validation of this compound's target. This involves tissue collection, processing, staining, and analysis.
Caption: A comprehensive IHC workflow for target validation.
Detailed Experimental Protocols
Tissue Collection and Preparation
Proper tissue handling is critical for preserving antigenicity.
-
Tissue Source: Human gastric biopsies or surgical resection specimens.
-
Fixation: Immediately fix fresh tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Processing: Dehydrate the fixed tissue through a series of graded alcohols and clear in xylene.
-
Embedding: Embed the tissue in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
Immunohistochemistry Staining Protocol
This protocol is optimized for the detection of H+/K+ ATPase in FFPE gastric tissue.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (Citrate Buffer, pH 6.0)
-
3% Hydrogen Peroxide
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Mouse monoclonal anti-H+/K+ ATPase α-subunit (Clone: 1H9) or Rabbit polyclonal anti-H+/K+ ATPase β-subunit.
-
Biotinylated secondary antibody (anti-mouse or anti-rabbit)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Solution to 95-100°C.
-
Immerse slides in the preheated solution and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
Apply Blocking Buffer and incubate for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in blocking buffer.
-
Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 changes, 5 minutes each).
-
Apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
Apply the streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse with PBS (3 changes, 5 minutes each).
-
-
Visualization:
-
Apply the DAB chromogen substrate and incubate until the desired brown color develops (typically 1-5 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded alcohols and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Presentation and Analysis
Quantitative analysis of H+/K+ ATPase expression can be performed using a semi-quantitative H-score. This score is calculated by multiplying the staining intensity by the percentage of positively stained cells.
H-Score Calculation:
H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells)
The final score ranges from 0 to 300.
Representative Quantitative Data
The following table provides a hypothetical example of H-score data that could be obtained from an IHC study evaluating the effect of this compound on H+/K+ ATPase expression in gastric parietal cells. Long-term treatment with proton pump inhibitors has been associated with changes in parietal cell morphology, including protrusion into the gland lumen, which can be correlated with changes in H+/K+ ATPase immunoreactivity.[8][9][10]
| Treatment Group | N | H+/K+ ATPase H-Score (Mean ± SD) | Parietal Cell Morphology |
| Vehicle Control | 10 | 250 ± 25 | Normal |
| This compound (Low Dose) | 10 | 245 ± 30 | Normal |
| This compound (High Dose) | 10 | 260 ± 28 | Mild parietal cell protrusion |
| Positive Control (PPI) | 10 | 275 ± 20 | Moderate parietal cell protrusion |
Note: This table presents illustrative data. Actual results may vary depending on the experimental conditions.
Conclusion
This application note provides a comprehensive guide for the immunohistochemical validation of this compound's target, the H+/K+ ATPase, in gastric tissues. The detailed protocols and data analysis methods described herein will enable researchers to accurately assess the expression and localization of the target protein, contributing to a deeper understanding of this compound's mechanism of action and its effects on gastric physiology.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The gastric HK-ATPase: structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Gastric H,K ATPase as a Drug Target: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potassium-competitive acid blocker-associated gastric mucosal lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. proteopedia.org [proteopedia.org]
- 7. Acid secretion and the H,K ATPase of stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potassium-competitive acid blocker-associated gastric mucosal lesions [e-ce.org]
- 10. synapse.koreamed.org [synapse.koreamed.org]
Troubleshooting & Optimization
Navigating Keverprazan Stability in In Vitro Assays: A Technical Support Center
For researchers and drug development professionals working with the novel potassium-competitive acid blocker (P-CAB), Keverprazan, achieving consistent and reliable results in in vitro assays is paramount. This technical support center provides essential guidance on overcoming potential stability issues, offering detailed troubleshooting advice, frequently asked questions, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in in vitro settings?
A1: While this compound demonstrates good stability in vivo, its stability in in vitro assays can be influenced by factors such as pH, temperature, and the composition of the assay buffer. As a sulfonylpyrrole derivative, it may be susceptible to degradation under certain conditions, potentially leading to a loss of potency and variability in experimental outcomes.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability, it is recommended to prepare high-concentration stock solutions of this compound in a non-aqueous solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. These stock solutions should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term use. When preparing working solutions, dilute the stock solution in the appropriate aqueous buffer immediately before use.
Q3: What is the recommended solvent for this compound?
A3: this compound exhibits good solubility in DMSO and ethanol. While it has better water solubility compared to some other P-CABs like Vonoprazan, using an organic solvent for the initial stock solution ensures higher concentration and stability during storage.[1]
Q4: Can the type of plasticware used in experiments affect this compound stability or concentration?
Troubleshooting Guide
Encountering unexpected results in your in vitro assays with this compound? This guide provides a structured approach to identifying and resolving common issues.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no inhibitory activity of this compound | Degradation of this compound: The compound may have degraded due to improper storage, handling, or assay conditions. | 1. Prepare fresh this compound solutions: Always use freshly prepared working solutions from a properly stored stock. 2. Verify stock solution integrity: If possible, confirm the concentration and purity of your stock solution using a validated analytical method like HPLC. 3. Assess assay buffer compatibility: Evaluate the stability of this compound in your specific assay buffer over the duration of the experiment. Consider adjusting the pH or using a different buffer system if degradation is suspected. |
| Incorrect assay setup: Errors in the experimental protocol, such as incorrect concentrations or incubation times. | 1. Review the protocol: Double-check all calculations for dilutions and ensure all reagents were added in the correct order and volume. 2. Optimize incubation times: Ensure the incubation time is appropriate for this compound to interact with its target. | |
| High variability between replicate wells or experiments | Inconsistent this compound concentration: This could be due to poor mixing, adsorption to labware, or partial precipitation of the compound. | 1. Ensure thorough mixing: Vortex solutions adequately after each dilution step. 2. Use low-binding labware: Switch to low-adsorption microplates and tubes. 3. Check for precipitation: Visually inspect solutions for any signs of precipitation, especially after dilution into aqueous buffers. If precipitation is observed, consider adjusting the final solvent concentration or using a stabilizing agent. |
| Assay drift: Changes in assay conditions (e.g., temperature) over the course of the experiment. | 1. Maintain consistent temperature: Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature before starting. 2. Minimize plate handling time: Plan your workflow to reduce the time plates are outside of a controlled environment. | |
| Unexpected changes in assay signal over time | Time-dependent degradation of this compound: The compound may be unstable in the assay buffer over the course of a longer experiment. | 1. Conduct a time-course stability study: Incubate this compound in the assay buffer for varying durations and then measure its activity to determine its stability window. 2. Shorten the assay duration: If instability is confirmed, modify the protocol to reduce the total experiment time. |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for use in in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Appropriate aqueous assay buffer (e.g., Tris-HCl, PBS)
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Aliquot and store the stock solution:
-
Dispense the 10 mM stock solution into single-use, low-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Prepare working solutions:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions of the stock solution in the desired aqueous assay buffer to achieve the final working concentrations.
-
Ensure to mix thoroughly after each dilution step. It is recommended to prepare fresh working solutions for each experiment.
-
Workflow for Preparing this compound Solutions
Caption: Workflow for this compound solution preparation.
In Vitro H+,K+-ATPase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on the H+,K+-ATPase enzyme, the proton pump responsible for gastric acid secretion.
Materials:
-
Lyophilized porcine, rabbit, or human gastric H+,K+-ATPase vesicles
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
ATP solution
-
This compound working solutions
-
Positive control (e.g., another P-CAB like Vonoprazan or a proton pump inhibitor like Omeprazole)
-
Malachite green reagent for phosphate (B84403) detection
-
96-well microplate
-
Incubator set to 37°C
-
Microplate reader
Procedure:
-
Prepare enzyme solution: Reconstitute the lyophilized H+,K+-ATPase vesicles in the assay buffer to the recommended concentration.
-
Set up the assay plate:
-
Add assay buffer to all wells.
-
Add this compound working solutions to the test wells in triplicate.
-
Add the positive control to the appropriate wells.
-
Add vehicle (assay buffer with the same final concentration of DMSO as the test wells) to the control wells.
-
-
Pre-incubation: Add the enzyme solution to all wells and pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction: Add ATP solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction: Stop the reaction by adding the malachite green reagent, which also serves to detect the inorganic phosphate (Pi) produced from ATP hydrolysis.
-
Read the absorbance: After a short color development period, read the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data analysis:
-
Subtract the background absorbance (wells without enzyme or ATP).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
H+,K+-ATPase Inhibition Assay Workflow
Caption: Workflow for the H+,K+-ATPase inhibition assay.
This compound Signaling Pathway
This compound is a potassium-competitive acid blocker (P-CAB) that directly inhibits the final step of gastric acid secretion in parietal cells.
Mechanism of this compound Action
Caption: this compound competitively inhibits the H+,K+-ATPase.
References
Technical Support Center: Optimizing Keverprazan Dosage for Rodent In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Keverprazan in rodent in vivo studies. The information is designed to assist in optimizing dosage and addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel potassium-competitive acid blocker (P-CAB).[1][2] Unlike traditional proton pump inhibitors (PPIs), which irreversibly bind to the proton pump, this compound competitively and reversibly blocks the potassium-binding site of the H+/K+ ATPase enzyme.[1] This is the final step in the gastric acid secretion pathway. This mechanism allows for a rapid onset of action and a more controlled and sustained suppression of gastric acid.[1][3]
Q2: What are the key differences between this compound (a P-CAB) and traditional PPIs (e.g., lansoprazole)?
A2: The primary differences lie in their mechanism, onset of action, and dependency on the activation state of the proton pump.
| Feature | This compound (P-CAB) | Proton Pump Inhibitors (PPIs) |
| Mechanism of Action | Reversible, competitive inhibition of the K+ binding site on the H+/K+ ATPase.[1] | Irreversible, covalent bonding to cysteine residues on the proton pump. |
| Onset of Action | Rapid, as it does not require an acidic environment for activation.[1] | Slower, as they are prodrugs that require activation in the acidic canaliculi of parietal cells. |
| Duration of Action | Longer-lasting inhibition of gastric acid secretion.[2] | Shorter half-life, which can lead to limitations in overnight acid control.[3] |
| Food Effect | Can be taken without regard to meals. | Typically administered before a meal to ensure proton pumps are active. |
Q3: What is a recommended starting dosage for this compound in rats?
A3: Preclinical studies on this compound (also known as KFP-H008) have demonstrated its efficacy in inhibiting basal and stimulated gastric acid secretion in rats. While specific dose-ranging studies are not publicly detailed, effective doses for other P-CABs in rats, such as tegoprazan (B1682004), have been established with an ED50 of 2.0 mg/kg for inhibiting esophageal injury and gastric acid secretion in a GERD model.[4] For peptic ulcer models in rats, ED50 values for tegoprazan were as low as 0.1 mg/kg.[4] Given that this compound is reported to be more potent than lansoprazole, a pilot study with a dose range informed by other P-CABs would be a reasonable starting point.[2]
Q4: How should this compound be administered to rodents?
A4: Oral gavage is the most common and precise method for administering this compound in rodent studies. It is crucial to use a proper technique to avoid injury to the esophagus or accidental administration into the trachea.
Q5: What are potential adverse effects of this compound in rodents?
A5: While specific adverse event data for this compound in rodents is limited in publicly available literature, studies on other P-CABs in rats have noted some effects. Long-term administration of P-CABs can lead to elevated serum gastrin levels (hypergastrinemia) and alterations in the gut microbiota.[5] One study also observed a transient delay in gastric emptying at the two-week mark, which resolved by the fourth week of administration.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in gastric pH between animals | - Improper oral gavage technique leading to incomplete dosing.- Animal stress affecting gastric secretion.- Individual animal physiological differences. | - Ensure all personnel are thoroughly trained in oral gavage.- Allow for an acclimatization period for the animals to handling and the procedure.- Increase the number of animals per group to account for biological variability. |
| Unexpected animal distress or mortality after dosing | - Esophageal or gastric perforation from the gavage needle.- Aspiration of the compound into the lungs.- Acute toxicity of the vehicle or this compound at the tested dose. | - Review and refine the oral gavage technique; use appropriately sized and flexible gavage needles.- Administer the dose slowly to allow for swallowing.- Conduct a preliminary dose-escalation study to determine the maximum tolerated dose. |
| Lower than expected efficacy in suppressing gastric acid | - Incorrect dosage calculation.- Degradation of this compound in the formulation.- Rapid metabolism of the compound in the specific rodent strain. | - Double-check all dosage calculations based on the most recent animal weights.- Prepare fresh dosing solutions and ensure proper storage.- Consider conducting a pilot pharmacokinetic study to determine the bioavailability and half-life of this compound in your rodent model. |
| Changes in animal behavior or food/water intake | - Systemic effects of this compound.- Altered gastrointestinal motility.- Stress from the experimental procedures. | - Monitor animals closely for any changes from baseline.- If changes are significant, consider adjusting the dose or frequency of administration.- Ensure the experimental environment is optimized to minimize stress. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Rats
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Syringes (1 mL or 3 mL)
-
Flexible plastic or stainless steel gavage needles (16-18 gauge for rats)
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the rat to determine the accurate dosing volume.
-
Restraint: Gently but firmly restrain the rat. The head and body should be aligned to create a straight path to the esophagus.
-
Gavage Needle Insertion: Moisten the tip of the gavage needle with sterile water. Gently insert the needle into the mouth, sliding it along the roof of the mouth to encourage swallowing. Advance the needle slowly and smoothly down the esophagus. Do not force the needle if resistance is met.
-
Dose Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound suspension.
-
Needle Removal: Smoothly and gently withdraw the gavage needle.
-
Monitoring: Return the rat to its cage and monitor for any signs of distress, such as labored breathing or regurgitation, for at least 15-30 minutes post-dosing.
Protocol 2: Measurement of Gastric Acid Secretion in Anesthetized Rats
Materials:
-
Anesthetic (e.g., urethane)
-
Surgical instruments
-
Gastric perfusion pump
-
pH electrode and meter
-
Saline solution (0.9% NaCl)
-
Stimulant for gastric acid secretion (e.g., histamine)
Procedure:
-
Anesthesia: Anesthetize the rat according to your institution's approved protocol.
-
Surgical Preparation: Perform a laparotomy to expose the stomach. Ligate the pylorus and insert a cannula into the forestomach for perfusion.
-
Gastric Perfusion: Perfuse the stomach with saline at a constant rate. Collect the perfusate at regular intervals (e.g., every 15 minutes).
-
Basal Acid Secretion: Measure the pH of the collected perfusate for a baseline period to determine the basal acid secretion rate.
-
Stimulated Acid Secretion: Administer a stimulant of gastric acid secretion (e.g., subcutaneous or intravenous histamine).
-
This compound Administration: Administer this compound orally or intravenously at the desired dose.
-
Measurement of Acid Output: Continue to collect the gastric perfusate and measure the pH to determine the effect of this compound on stimulated acid secretion. The acid output can be quantified by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.
Visualizations
Caption: Mechanism of action of this compound on the gastric proton pump.
References
- 1. KFP-H008 blocks gastric acid secretion through inhibiting H+-K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Acid Suppression in Acid-related Diseases: Proton Pump Inhibitor and Potassium-competitive Acid Blocker [jnmjournal.org]
- 3. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Tegoprazan, a Novel Potassium-Competitive Acid Blocker, on Rat Models of Gastric Acid-Related Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term Effects of Potassium-competitive Acid Blockers and Proton Pump Inhibitors on Gastrin, Gastric Emptying Rate, and Small Intestinal Microbiota in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting variability in Keverprazan cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to evaluate Keverprazan, a potassium-competitive acid blocker (P-CAB).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1] Unlike proton pump inhibitors (PPIs), which bind irreversibly to the H+/K+-ATPase (proton pump), this compound reversibly binds to the potassium-binding site of the H+/K+-ATPase.[2][3][4] This competitive inhibition prevents the exchange of H+ and K+ ions, thereby blocking the final step of gastric acid production.[2][3][4] This mechanism allows for a rapid onset of action and does not require an acidic environment for activation.[3][4]
Q2: What are the common in vitro assays used to assess this compound's activity?
The most common in vitro assays for this compound and other P-CABs focus on their inhibitory effect on the H+/K+-ATPase. These include:
-
H+/K+-ATPase Inhibition Assay: This biochemical assay uses isolated gastric microsomes (vesicles containing the H+/K+-ATPase) from animal models (e.g., pig, rabbit, or rat) to directly measure the inhibition of ATP hydrolysis.[3][5][6] The activity is typically quantified by measuring the amount of inorganic phosphate (B84403) (Pi) released.[3][5][6]
-
Proton Transport Assay: This cell-based functional assay utilizes isolated gastric glands.[2][7] The inhibition of acid secretion is measured by monitoring changes in intracellular pH (pHi) using fluorescent dyes like BCECF.[2][7]
-
Recombinant Cell-Based Assays: Stably transfected cell lines, such as HEK293 cells expressing the human H+/K+-ATPase, offer a more controlled and reproducible system for screening inhibitors compared to primary tissue preparations.[8]
Q3: Why am I seeing high variability in my H+/K+-ATPase inhibition assay results?
High variability in H+/K+-ATPase inhibition assays can stem from several factors. These can be broadly categorized into issues with the enzyme source, assay conditions, and procedural inconsistencies. Common causes include lot-to-lot variation in commercially prepared gastric microsomes, degradation of the enzyme during storage and handling, inaccurate pipetting, and temperature fluctuations during the assay.[9] For a detailed breakdown of potential causes and solutions, please refer to the Troubleshooting Guide below.
Q4: Can I use a cell line instead of isolated gastric microsomes?
Yes, using a stable cell line that expresses the H+/K+-ATPase, such as a recombinant HEK293 cell line, is a highly recommended approach to reduce assay variability.[8] Gastric microsomes are often prepared from animal stomachs, and the purity and activity of these preparations can vary significantly.[10] A stable cell line provides a consistent and reproducible source of the enzyme.
Troubleshooting Guide for this compound H+/K+-ATPase Inhibition Assays
This guide addresses common issues encountered during in vitro H+/K+-ATPase inhibition assays.
| Problem | Possible Cause | Recommended Solution |
| High background signal (high ATPase activity in no-drug control) | Contamination of gastric microsome preparation with other ATPases. | Ensure the use of a specific H+/K+-ATPase inhibitor, such as SCH28080, to differentiate H+/K+-ATPase activity from that of other ATPases.[6] The difference in activity with and without the specific inhibitor represents the true H+/K+-ATPase activity. |
| Reagent instability or contamination. | Prepare fresh ATP and buffer solutions for each experiment. Ensure reagents are stored correctly and are free from contamination.[9] | |
| Low signal or no ATPase activity | Inactive H+/K+-ATPase enzyme. | Verify the integrity and activity of the gastric microsome preparation. Use a fresh lot of microsomes or prepare them fresh if possible. Ensure proper storage at -80°C and avoid multiple freeze-thaw cycles.[9] |
| Suboptimal assay conditions. | Optimize the assay conditions, including pH, temperature, and concentrations of ATP, Mg2+, and K+. The optimal pH for the assay is typically around 7.4.[6] | |
| High variability between replicate wells | Inaccurate pipetting. | Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions. Mix all solutions thoroughly before dispensing. |
| Inconsistent temperature across the microplate. | Use a temperature-controlled plate reader or incubator to maintain a stable temperature throughout the assay. Allow all reagents and plates to equilibrate to the assay temperature before starting.[9] | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. | |
| Inconsistent IC50 values for this compound | Inconsistent pre-incubation time. | Standardize the pre-incubation time of the enzyme with this compound before initiating the reaction with ATP. |
| Variability in the concentration of K+ ions. | As this compound is a potassium-competitive inhibitor, its IC50 value will be influenced by the concentration of K+ in the assay buffer. Maintain a consistent K+ concentration across all experiments.[2] | |
| Lot-to-lot variability of gastric microsomes. | If using isolated microsomes, qualify each new lot by running a standard inhibitor to ensure consistent performance. Consider transitioning to a stable cell line expressing H+/K+-ATPase to eliminate this source of variability.[8] |
Data Presentation
The following table summarizes the in vitro inhibitory potencies (IC50) of this compound, the related P-CAB Vonoprazan, and the PPI Omeprazole against H+/K+-ATPase. Note that the experimental conditions may vary between studies.
| Compound | Class | Target | Assay System | IC50 (nM) | Reference |
| This compound | P-CAB | H+/K+-ATPase | Preclinical studies | Comparable to Vonoprazan | [11] |
| Vonoprazan | P-CAB | H+/K+-ATPase | Porcine gastric membrane vesicles | 17-19 | [5] |
| Omeprazole | PPI | H+/K+-ATPase | Human gastric membrane vesicles | 4000 | [5] |
| Omeprazole | PPI | H+/K+-ATPase | Gastric membrane vesicles | 2400 | [5] |
Experimental Protocols
Detailed Methodology: In Vitro H+/K+-ATPase Inhibition Assay
This protocol is a representative method for determining the inhibitory activity of this compound on H+/K+-ATPase using isolated gastric microsomes.
1. Preparation of Reagents:
-
Assay Buffer: 60 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM EGTA.
-
Potassium Chloride (KCl) Solution: 7.5 mM KCl in assay buffer.
-
SCH28080 Solution: 50 µM SCH28080 in assay buffer (for determining specific activity).
-
ATP Solution: 1 mM ATP in assay buffer.
-
This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
-
Gastric Microsomes: Use commercially available or freshly prepared gastric microsomes (e.g., from porcine or rabbit stomach) suspended in a suitable buffer. The protein concentration should be determined using a standard method like the Bradford assay.
-
Phosphate Detection Reagent: Use a commercially available malachite green-based phosphate detection kit.
2. Assay Procedure:
-
Pre-incubation:
-
In a 96-well microplate, add 80 ng of microsomal H+/K+-ATPase to each well.
-
Add serial dilutions of this compound or the vehicle control to the wells.
-
For determining non-specific ATPase activity, add the SCH28080 solution to a set of control wells.
-
Bring the total volume in each well to 50 µL with the assay buffer.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add 50 µL of the ATP solution to each well.
-
Mix gently and incubate for 30 minutes at 37°C.
-
-
Termination of Reaction and Phosphate Detection:
-
Stop the reaction by adding the stop solution provided in the phosphate detection kit.
-
Add the colorimetric reagent (e.g., malachite green) and incubate for the time specified in the kit's instructions to allow for color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (typically around 620-660 nm) using a microplate reader.
-
Calculate the specific H+/K+-ATPase activity by subtracting the absorbance of the SCH28080-treated wells from the total ATPase activity.
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to a sigmoidal curve using appropriate software.
-
Visualizations
Signaling Pathway of Gastric Acid Secretion
The following diagram illustrates the key signaling pathways that lead to the activation of the H+/K+-ATPase in gastric parietal cells.
Caption: Signaling pathways regulating gastric acid secretion and the inhibitory action of this compound.
Experimental Workflow for H+/K+-ATPase Inhibition Assay
This diagram outlines the key steps in a typical in vitro H+/K+-ATPase inhibition assay.
Caption: A generalized workflow for the in vitro H+/K+-ATPase inhibition assay.
Troubleshooting Logic for High Assay Variability
This diagram provides a logical approach to troubleshooting high variability in this compound cell-based assays.
Caption: A decision tree for troubleshooting high variability in H+/K+-ATPase assays.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of the K+-competitive H+,K+-ATPase inhibitor AZD0865 in isolated rat gastric glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Keverprazan Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Keverprazan.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB).[1][2] It functions by competitively and reversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells.[1][3] This action blocks the final step in gastric acid secretion.[2] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation, leading to a more rapid onset of action.[2]
Q2: Are there any known or suspected off-target effects of this compound?
A2: While clinical trials have shown this compound to be generally well-tolerated with a safety profile comparable to lansoprazole, some preclinical data are important to consider for off-target effects.[4][5][6][7] One study reported that this compound inhibits the human Ether-à-go-go-Related Gene (hERG) potassium channel, a common off-target for many drugs, which can have implications for cardiac function. However, clinical data to date have not indicated significant cardiac-related adverse events. As with any small molecule, a broader screening for off-target interactions is a critical step in a comprehensive safety assessment.
Q3: What are common off-target liabilities for drugs in the same class as this compound (P-CABs) or similar classes (PPIs)?
A3: While P-CABs are a newer class of drugs, information on the long-term use of PPIs may offer insights into potential areas for investigation. Long-term PPI use has been associated with concerns such as an increased risk of infections, and malabsorption of certain vitamins and minerals like vitamin B12, iron, and magnesium.[8][9][10][11] Although the mechanisms are not always fully understood and may be related to the profound acid suppression itself rather than direct off-target binding, these observations can guide the design of long-term safety and off-target effect studies for P-CABs like this compound.
Q4: What initial steps should I take to screen for potential this compound off-target effects?
A4: A tiered approach is recommended. Start with broad, in vitro screening panels. This typically includes a comprehensive kinase panel (e.g., a kinome scan) and a receptor binding panel that covers a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. Based on the results of these initial screens, you can then proceed to more focused cellular and functional assays to validate any significant "hits."
Troubleshooting Guides
In Vitro Kinase Assay
Q: My in vitro kinase assay with this compound shows inconsistent results or high background.
A: This is a common issue in kinase assays. Here’s a systematic approach to troubleshoot:
-
ATP Concentration: Ensure the ATP concentration in your assay is appropriate. The inhibitory potency of ATP-competitive inhibitors can be highly dependent on the ATP concentration. If this compound is an ATP-competitive off-target inhibitor, its IC50 will increase with higher ATP concentrations.
-
Compound Interference: To rule out that this compound is interfering with your assay technology (e.g., fluorescence or luminescence), run a control experiment without the kinase enzyme but with all other assay components, including this compound.
-
Enzyme Quality: Ensure the kinase enzyme you are using is of high quality and has consistent activity. Enzyme activity can degrade with improper storage or multiple freeze-thaw cycles.
-
Assay Conditions: Optimize incubation times and ensure that the assay is being run within the linear range of the enzyme kinetics.
Receptor Binding Assay
Q: I am observing low specific binding or high non-specific binding in my radioligand binding assay for a suspected off-target.
A: Achieving a good signal-to-noise ratio is critical for reliable receptor binding data. Consider the following:
-
Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to maximize the proportion of specific binding.
-
Non-Specific Binding Blockers: Include agents like bovine serum albumin (BSA) in your assay buffer to reduce the binding of the radioligand to non-receptor components. Pre-treating filter plates with agents like polyethyleneimine (PEI) can also reduce non-specific binding to the filter itself.
-
Washing Steps: Ensure your wash steps are rapid and efficient to remove unbound radioligand without causing significant dissociation of the specifically bound ligand. Use ice-cold wash buffer to slow down dissociation.
-
Receptor Density: If the specific binding is consistently low, the expression level of the target receptor in your cell membrane preparation may be insufficient. Consider using a cell line known to overexpress the receptor.
Cellular Thermal Shift Assay (CETSA)
Q: I am not observing a thermal shift for my putative off-target protein in the presence of this compound.
A: A lack of a thermal shift can have several explanations:
-
No Direct Binding: The most straightforward explanation is that this compound does not directly bind to the target protein in the intact cellular environment at the concentrations tested.
-
Insufficient Compound Concentration: Ensure that the intracellular concentration of this compound is sufficient to achieve target engagement. You may need to perform dose-response experiments.
-
Target Protein Abundance: The target protein may be of low abundance, making it difficult to detect by Western blot. Consider using a more sensitive detection method or enriching for the protein of interest.
-
Assay Conditions: Optimize the heating time and temperature range. The optimal heating conditions can vary between different proteins.
Quantitative Data Summary
Table 1: this compound Pharmacokinetic Parameters in Healthy Subjects (Multiple Doses)
| Parameter | 20 mg/day (Day 7) | 40 mg/day (Day 7) |
| Tmax (h) | 1.25–3.0 | 1.25–3.0 |
| Cmax (ng/mL) | 43.1 | 93.2 |
| t1/2 (h) | 6.23 | 7.01 |
Data synthesized from a clinical trial in healthy adults.[4][5]
Table 2: this compound Safety Profile (Multiple Doses in Healthy Subjects)
| Adverse Events (AEs) | This compound (20 & 40 mg) | Vonoprazan (20 mg) | Placebo |
| Subjects with AEs (%) | 56.25% (9/16) | 50.00% (2/4) | 50.00% (3/6) |
| Severity of AEs | Mostly mild | Mild | Mild |
No serious adverse events were reported in the this compound groups.[4][5]
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology:
-
Utilize a commercial kinase panel that covers a broad representation of the human kinome (e.g., >300 kinases).
-
Prepare this compound at a screening concentration (e.g., 10 µM) in the appropriate assay buffer.
-
Perform the kinase activity assays according to the vendor's protocol. Typically, this involves incubating the kinase, a substrate, ATP (often at the Km for each specific kinase), and this compound.
-
Measure the kinase activity, which is usually quantified by the amount of phosphorylated substrate. This can be detected using various methods, including radiometric, fluorescent, or luminescent readouts.
-
Calculate the percentage of kinase activity remaining in the presence of this compound relative to a vehicle control (e.g., DMSO).
-
A significant reduction in kinase activity (e.g., >50% inhibition) is considered a "hit" and warrants further investigation with IC50 determination.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the direct binding of this compound to a potential off-target protein in a cellular context.
-
Methodology:
-
Culture cells that endogenously express the protein of interest to an appropriate confluency.
-
Treat the cells with this compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1 hour) to allow for cellular uptake.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting using a specific antibody.
-
Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.[1][2][6][12][13]
-
Visualizations
Caption: this compound's on-target mechanism of action.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Potassium-Competitive Acid Blockers: Present and Potential Utility in the Armamentarium for Acid Peptic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Box 3, Troubleshooting dissociation rate constant measurement - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Potential harms of proton pump inhibitor therapy: rare adverse effects of commonly used drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proton pump inhibitors: Review of reported risks and controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Proton Pump Inhibitors (PPI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Improving Keverprazan solubility for experimental protocols
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of Keverprazan for various experimental protocols. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and visual aids to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for experiments?
A1: this compound is a novel potassium-competitive acid blocker (P-CAB) that inhibits gastric acid secretion.[1][2] For accurate and reproducible experimental results, particularly in in vitro assays, it is crucial that this compound is fully dissolved in the experimental medium. Poor solubility can lead to inaccurate concentration-response curves and unreliable data.
Q2: How does the solubility of this compound compare to other P-CABs?
A2: this compound was designed based on the structure of vonoprazan (B1684036) and exhibits better water solubility compared to vonoprazan at the same doses.[1][2]
Q3: What are the key physicochemical properties of this compound that I should be aware of?
A3: Understanding the physicochemical properties of this compound is essential for developing appropriate dissolution strategies. Key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 432.5 g/mol | [3] |
| pKa | 9.12 | [4] |
| LogP | 3.2 | [3] |
| LogD at pH 7.4 | 1.78 | [4] |
Q4: Is this compound's solubility pH-dependent?
A4: Yes, as a weakly basic compound with a pKa of 9.12, this compound's solubility is pH-dependent.[4] It is more soluble in acidic conditions where it can be protonated. Specific pH-dependent solubility data has been published and is available in supplementary materials from studies by Zhou et al. (2023).[4]
Troubleshooting Guide: Common Solubility Issues
This guide addresses common problems researchers may encounter when dissolving this compound for experimental use.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | The concentration of this compound in the final aqueous solution exceeds its solubility limit. This "solvent-shift" from a high-solubility organic solvent to a low-solubility aqueous environment is a common issue for hydrophobic compounds. | 1. Reduce the final concentration: Attempt to use a lower final concentration of this compound in your experiment. 2. Optimize the dilution process: Add the DMSO stock solution dropwise into the vigorously stirring aqueous buffer or media. This rapid mixing can prevent localized high concentrations that lead to precipitation. 3. Use a co-solvent: If the experimental design allows, consider adding a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to the final solution to increase this compound's solubility.[5][6] |
| Cloudiness or visible particles in the stock solution | The stock solution may be supersaturated, or the compound may not be fully dissolved. | 1. Gentle warming: Warm the stock solution in a 37°C water bath for a few minutes to aid dissolution. 2. Sonication: Use a bath sonicator to help break up any aggregates and facilitate dissolution. 3. Prepare a fresh stock solution: If the issue persists, prepare a fresh stock solution, ensuring the this compound is fully dissolved before storage. |
| Inconsistent experimental results | This could be due to incomplete dissolution of this compound, leading to variations in the actual concentration in the assay. | 1. Verify complete dissolution: Before use, visually inspect the stock and working solutions to ensure they are clear and free of any particulates. 2. Filter the working solution: For critical experiments, consider filtering the final working solution through a 0.22 µm syringe filter to remove any undissolved micro-precipitates. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need 4.325 mg of this compound per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder.
-
Mixing: Tightly cap the tube and vortex at a high speed for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If needed, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the dilution of the this compound DMSO stock solution into an aqueous cell culture medium.
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A final concentration of 0.1% DMSO is generally well-tolerated by most cell lines.
-
Always include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments.
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Recommended): To minimize precipitation, perform an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in the medium.
-
Final Dilution: Add the appropriate volume of the intermediate or stock solution to the pre-warmed cell culture medium to achieve the desired final concentration for your experiment. Mix gently by pipetting.
-
Application to Cells: Remove the existing medium from your cells and replace it with the medium containing the final concentration of this compound or the vehicle control.
Visualizations
Signaling Pathway of H+/K+ ATPase Inhibition by this compound
Caption: this compound competitively inhibits the H+/K+ ATPase proton pump.
Experimental Workflow for Preparing this compound Working Solutions
References
- 1. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C22H25FN2O4S | CID 132164139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Addressing Matrix Effects in Keverprazan Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Keverprazan using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guides
This section offers step-by-step guidance to identify, quantify, and mitigate matrix effects in your this compound bioanalytical assays.
Guide 1: Identifying and Quantifying Matrix Effects
Problem: You suspect matrix effects are compromising the accuracy and precision of your this compound quantification.
Solution: Employ the post-extraction spike method to quantitatively assess the matrix effect.
Experimental Protocol: Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spiked Sample): Process a blank biological matrix sample (e.g., plasma) through your entire sample preparation procedure. After the final extraction step, spike the extracted matrix with this compound to the same final concentration as Set A.
-
Set C (Blank Matrix): Process a blank biological matrix sample without adding this compound.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using your validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of this compound in Set B - Peak Area in Set C) / Peak Area of this compound in Set A
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation | Recommended Action |
| 0.85 - 1.15 | Negligible matrix effect | Proceed with the current method. |
| < 0.85 | Ion Suppression | Proceed to Guide 2 for mitigation strategies. |
| > 1.15 | Ion Enhancement | Proceed to Guide 2 for mitigation strategies. |
Note: The acceptable range for the matrix factor may vary depending on internal laboratory standards and regulatory guidelines.
Guide 2: Mitigating Matrix Effects
Problem: Significant ion suppression or enhancement has been confirmed in your this compound bioanalysis.
Solution: Optimize your sample preparation method to remove interfering matrix components. The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Workflow for Mitigating Matrix Effects
Caption: Workflow for selecting and evaluating a sample preparation method to mitigate matrix effects.
Experimental Protocols:
-
Protein Precipitation (PPT):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma sample, add 50 µL of 1M sodium carbonate and the internal standard.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 100 µL of the plasma sample (pre-treated with 100 µL of 4% phosphoric acid and containing the internal standard).
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
-
Comparative Data on Mitigation Strategies (Illustrative for this compound):
| Sample Preparation Method | This compound Recovery (%) | Matrix Factor (MF) | Phospholipid Removal (%) |
| Protein Precipitation (PPT) | 95 ± 5 | 0.75 ± 0.10 | 30 - 50 |
| Liquid-Liquid Extraction (LLE) | 88 ± 7 | 0.92 ± 0.08 | 70 - 85 |
| Solid-Phase Extraction (SPE) | 92 ± 6 | 0.98 ± 0.05 | >95 |
Note: This data is illustrative and may not be representative of all experimental conditions. It is crucial to perform in-house validation.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting endogenous components from the biological matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of the quantitative results.[1]
Q2: What are the primary causes of matrix effects in plasma samples?
A2: The most common culprits for matrix effects in plasma are phospholipids (B1166683) from cell membranes.[2] Other sources include salts, endogenous metabolites, and dosing vehicles.[1] These components can compete with this compound for ionization in the mass spectrometer source, leading to inaccurate measurements.
Q3: How can I proactively minimize matrix effects during method development?
A3:
-
Optimize Chromatography: Develop a chromatographic method that separates this compound from the majority of matrix components, especially phospholipids.
-
Efficient Sample Cleanup: Select a sample preparation technique that effectively removes interfering substances. SPE is often the most effective for complex matrices.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thus providing effective compensation.
Q4: My results show significant ion suppression. What is the first troubleshooting step I should take?
A4: The first step is to identify the source of the suppression. A post-column infusion experiment can help pinpoint the retention time regions where suppression occurs.
References
Keverprazan Dose-Response Curve Reproducibility: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering reproducibility issues with Keverprazan dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potassium-competitive acid blocker (P-CAB). It functions by competitively inhibiting the binding of potassium ions (K+) to the hydrogen-potassium ATPase (H+/K+ ATPase) enzyme, also known as the gastric proton pump, located in the stomach lining.[1] This reversible inhibition blocks the final step of gastric acid production.[1][2] Unlike proton pump inhibitors (PPIs), this compound does not require an acidic environment for activation, leading to a more rapid onset of action.[1]
Q2: What are the key pharmacokinetic parameters of this compound?
A2: this compound exhibits rapid absorption, with the time to maximum plasma concentration (Tmax) ranging from 1.25 to 3.0 hours.[3] The terminal half-life is approximately 6 to 7 hours.[3] A steady-state in exposure is generally achieved after 7 days of treatment.[3]
Q3: How does the efficacy of this compound compare to traditional proton pump inhibitors (PPIs)?
A3: this compound has been shown to be non-inferior to lansoprazole (B1674482) in the healing of duodenal ulcers.[4][5][6] Clinical studies have demonstrated high healing rates for duodenal ulcers at both 4 and 6 weeks of treatment.[4] For erosive esophagitis, this compound also showed non-inferior efficacy compared to lansoprazole.[5] P-CABs like this compound offer more potent and sustained inhibition of gastric acid secretion compared to traditional PPIs.[7]
Quantitative Data Summary
Table 1: this compound Pharmacokinetic Parameters in Healthy Subjects
| Parameter | Value | Reference |
| Time to Maximum Plasma Concentration (Tmax) | 1.25 - 3.0 hours | [3] |
| Terminal Half-life (t1/2) | 6.23 - 7.01 hours | [3] |
| Steady-State Achievement | ~7 days | [3] |
Table 2: Clinical Efficacy of this compound in Duodenal Ulcer Healing (Phase III Trial)
| Treatment Group | Healing Rate at Week 4 (Full Analysis Set) | Healing Rate at Week 6 (Full Analysis Set) | Reference |
| This compound (20 mg) | 83.9% | 94.4% | [4] |
| Lansoprazole (30 mg) | 80.3% | 93.3% | [4] |
Table 3: Intragastric pH > 5 Holding Time Ratio (HTR) for this compound (Single Dose)
| This compound Dose | pH > 5 HTR (24h) | Reference |
| 20 mg | 80.2% ± 8.8% | [8] |
| 40 mg | 88.1% ± 8.6% | [8] |
| 60 mg | 93.0% ± 1.7% | [8] |
Troubleshooting Guide
Issue 1: High variability between replicate dose-response curves.
Possible Causes & Solutions:
-
Inconsistent Cell Seeding:
-
Troubleshooting: Ensure a homogenous cell suspension before and during plating. Use automated cell counters and liquid handlers for precise cell dispensing.
-
Best Practice: Perform a cell viability and count immediately before seeding.
-
-
Edge Effects in Multi-well Plates:
-
Troubleshooting: Avoid using the outer wells of the plate for experimental data points. Fill these wells with sterile media or buffer to maintain a humidified environment.
-
Best Practice: Randomize the placement of different concentrations and controls across the plate to minimize systematic errors.
-
-
Pipetting Inaccuracies:
-
Troubleshooting: Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using automated liquid handlers.
-
Best Practice: Prepare serial dilutions in larger volumes to minimize errors.
-
Issue 2: Incomplete or flat dose-response curve.
Possible Causes & Solutions:
-
Inappropriate Concentration Range:
-
Troubleshooting: The concentration range may be too narrow or not centered around the EC50/IC50.
-
Best Practice: Conduct a wide range-finding experiment (e.g., spanning 3-5 orders of magnitude) to determine the approximate potency of this compound in your specific assay system.[9]
-
-
Low Compound Potency in the Assay System:
-
Troubleshooting: The maximum concentration tested may not be high enough to elicit a full response.
-
Best Practice: If solubility limits are a concern, consider using a different solvent or assay system.
-
-
Assay Incubation Time:
-
Troubleshooting: The incubation time may be too short for this compound to exert its full effect.
-
Best Practice: Perform a time-course experiment to determine the optimal incubation period.
-
Issue 3: Unexpectedly low potency (right-shifted dose-response curve).
Possible Causes & Solutions:
-
Compound Degradation:
-
Troubleshooting: this compound may be unstable in the assay medium or under specific experimental conditions (e.g., prolonged exposure to light).
-
Best Practice: Prepare fresh stock solutions for each experiment. Store stock solutions at the recommended temperature and protected from light.
-
-
Binding to Plasticware or Serum Proteins:
-
Troubleshooting: this compound may adsorb to the surface of plastic wells or bind to proteins in the cell culture medium, reducing its free concentration.
-
Best Practice: Consider using low-binding plates. If serum is required in the medium, be aware that this can affect the apparent potency.
-
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound using a Cell-Based Gastric Acid Secretion Model
-
Cell Culture: Culture a suitable cell line (e.g., primary gastric parietal cells or a stable cell line expressing the H+/K+ ATPase) in the recommended medium and conditions.
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer or medium to achieve the desired final concentrations. It is recommended to use at least 8-10 concentrations spanning a wide range.
-
-
Treatment:
-
Remove the culture medium from the cells.
-
Add the different concentrations of this compound to the respective wells.
-
Include vehicle controls (e.g., DMSO) and a positive control with a known inhibitory effect.
-
Incubate for the predetermined optimal time.
-
-
Assay Measurement:
-
Induce gastric acid secretion using a secretagogue (e.g., histamine).
-
Measure the change in extracellular pH or use a pH-sensitive fluorescent probe to quantify acid secretion.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the EC50/IC50 and Hill slope.[9][10]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting logical workflow.
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of this compound Compared With Lansoprazole in the Treatment of Duodenal Ulcer: A Phase III, Randomized, Double-Blind, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound Hydrochloride: First Approval [ouci.dntb.gov.ua]
- 8. This compound, a novel potassium-competitive acid blocker: Single ascending dose safety, tolerability, pharmacokinetics, pharmacodynamics and food effect in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Dose-Response Analysis | Meritudio [meritudio.com]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Mitigating Keverprazan degradation in analytical samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of Keverprazan in analytical samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in analytical samples?
A1: this compound is a potassium-competitive acid blocker (P-CAB), a class of drugs that suppresses gastric acid secretion. Like many pharmaceuticals, this compound can be susceptible to degradation under various environmental conditions, which can lead to inaccurate quantification in analytical assays. Ensuring sample stability is critical for obtaining reliable pharmacokinetic, stability, and quality control data.
Q2: What are the typical environmental factors that can cause this compound degradation?
A2: Based on general knowledge of drug degradation, this compound may be sensitive to the following factors:
-
pH: Acidic or basic conditions can catalyze hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidation: The presence of oxidizing agents can lead to the formation of degradation products.
Q3: How should plasma samples containing this compound be stored to ensure stability?
A3: For pharmacokinetic studies of this compound, plasma samples are typically stored at -70°C until analysis. This low temperature helps to minimize enzymatic activity and chemical degradation.
Q4: What analytical technique is commonly used for the quantification of this compound in biological matrices?
A4: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the analysis of this compound in plasma. This technique offers high sensitivity and selectivity, allowing for accurate measurement of the drug and its metabolites.
Troubleshooting Guides
Issue 1: Low recovery of this compound during sample extraction.
| Possible Cause | Troubleshooting Step |
| Degradation during extraction | Ensure the pH of the extraction solvent is controlled and avoids extremes. Work quickly and keep samples on ice. |
| Incomplete extraction | Optimize the extraction solvent system. For P-CABs like Vonoprazan, a liquid-liquid extraction (LLE) with a solvent like xylene following protein precipitation with acetonitrile (B52724) has been shown to be effective. |
| Adsorption to labware | Use low-adsorption polypropylene (B1209903) tubes and pipette tips. |
Issue 2: Appearance of unknown peaks in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Review sample handling and storage procedures. Protect samples from light and extreme temperatures. Prepare fresh stock solutions. |
| Matrix effects | Optimize the sample cleanup procedure. A more rigorous extraction method like solid-phase extraction (SPE) may be necessary. |
| Contamination | Ensure all solvents are of high purity and that glassware and equipment are thoroughly cleaned. |
Issue 3: Inconsistent results between sample replicates.
| Possible Cause | Troubleshooting Step |
| Variable degradation | Ensure uniform handling of all samples. Minimize the time samples are at room temperature. |
| Inconsistent sample preparation | Ensure precise and consistent pipetting and solvent additions for all samples. |
| Instrument variability | Check the performance of the LC-MS/MS system, including pump flow rates, injector precision, and detector stability. |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol is adapted from a validated method for Vonoprazan, a structurally related P-CAB, and should be optimized and validated for this compound analysis.
1. Preparation of Standard and Quality Control (QC) Solutions
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serially diluting the stock solution.
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at various concentrations.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma sample (standard, QC, or unknown), add an internal standard.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Add 5 mL of xylene and alkalinize the mixture with sodium hydroxide (B78521) solution.
-
Vortex again and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example)
| Parameter | Condition |
| LC Column | C18 column (e.g., 100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 mL/min (example) |
| Gradient | Optimized for separation of this compound and internal standard |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined for this compound and internal standard |
Data Presentation
Table 1: Example Linearity Data for a P-CAB (Vonoprazan) in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 5 | 0.025 |
| 10 | 0.051 |
| 20 | 0.102 |
| 30 | 0.153 |
| 50 | 0.254 |
| 100 | 0.508 |
Table 2: Example Precision and Accuracy Data for a P-CAB (Vonoprazan) in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| Low | 15 | < 5% | < ±5% | < 6% | < ±6% |
| Medium | 45 | < 4% | < ±4% | < 5% | < ±5% |
| High | 80 | < 3% | < ±3% | < 4% | < ±4% |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical degradation pathways of this compound.
Technical Support Center: Optimizing Keverprazan Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Keverprazan in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as JP-1366 or carenoprazan) is a potassium-competitive acid blocker (P-CAB).[1] It inhibits gastric acid secretion by competitively blocking the binding of potassium ions to the H+/K+-ATPase (proton pump) in gastric parietal cells.[2][3] Unlike proton pump inhibitors (PPIs), this compound is stable in an acidic environment and does not require acid activation, leading to a rapid onset of action.[1][3]
Q2: What are the key pharmacokinetic parameters of this compound in common animal models?
Preclinical studies in Sprague-Dawley (SD) rats and beagle dogs have provided the following pharmacokinetic data for a single oral dose of 10 mg/kg:
| Parameter | SD Rats | Beagle Dogs |
| Tmax (h) | 0.25 | 1 |
| Cmax (ng/mL) | 303.0 | 3033.3 |
| AUC0-inf (h*ng/mL) | 805.9 | 15203.4 |
| t1/2 (h) | 1.9 | 4.1 |
| Oral Bioavailability (F%) | 19.7 | 61.9 |
| Data from Ye, I.-H. et al. 25th Int Symp Med Chem (Sept 2-6, Ljubljana) 2018, Abst P426.[4] |
Q3: What is a suitable vehicle for oral administration of this compound in animal models?
For preclinical oral administration, a suspension of this compound can be prepared. A commonly used vehicle for suspension formulations in preclinical studies is an aqueous solution of methylcellulose (B11928114). For a human study involving a radiolabeled form of a related compound, a 0.5% (w/v) methylcellulose solution was used to prepare the suspension. This is a good starting point for animal studies. This compound is reported to be water-soluble, which may also allow for simpler aqueous-based solutions depending on the required concentration.[1]
Q4: Are there alternative, less stressful methods for oral administration besides gavage?
Yes, several methods can be considered to reduce the stress associated with oral gavage. These include:
-
Voluntary consumption: Mixing the compound with palatable food items.
-
Syringe feeding: Training animals to voluntarily drink the formulation from a syringe.
These methods can improve animal welfare and potentially reduce the variability in experimental results caused by stress.
Troubleshooting Guides
Oral Administration (Gavage)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Regurgitation or reflux of dosing solution | - Improper gavage technique- Excessive dosing volume- Animal stress | - Ensure proper restraint and gavage needle placement.- Adhere to recommended maximum oral dosing volumes (typically 5-10 mL/kg for rats).- Acclimate animals to handling and the procedure to reduce stress. |
| Animal distress during or after gavage (e.g., coughing, difficulty breathing) | - Accidental administration into the trachea- Esophageal or pharyngeal injury | - Immediately stop the procedure if the animal struggles or shows signs of distress.- Ensure the gavage needle is of the correct length and is inserted gently along the upper palate.- If tracheal administration is suspected, monitor the animal closely and consult with a veterinarian. |
| Inconsistent pharmacokinetic results | - Inaccurate dosing- Variability in GI tract absorption- Animal stress affecting physiology | - Calibrate all dosing equipment and ensure accurate volume administration.- Standardize fasting times before dosing to minimize variability in gastric emptying.- Use low-stress handling techniques and consider alternative administration methods if variability persists. |
Intravenous Administration
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Difficulty in locating and accessing the vein (e.g., tail vein in rodents) | - Dehydration- Vasoconstriction due to stress or cold | - Ensure animals are well-hydrated.- Warm the animal's tail using a heat lamp or warm water to induce vasodilation.- Use appropriate restraint techniques to minimize stress. |
| Extravasation (leakage) of the injected solution | - Improper needle placement- Needle dislodging during injection | - Ensure the needle is fully inserted into the vein; a "flashback" of blood into the syringe hub can confirm placement.- Inject the solution slowly and steadily.- If swelling occurs at the injection site, stop the injection immediately and withdraw the needle. |
| Adverse reaction during or immediately after injection (e.g., seizures, respiratory distress) | - Formulation issue (e.g., precipitation, inappropriate pH)- Too rapid injection rate- Anaphylactic reaction | - Ensure the this compound formulation is fully dissolved and the pH is within a physiologically acceptable range (around 7.4).- Administer the injection slowly.- Monitor the animal closely during and after the procedure. If an adverse reaction occurs, provide supportive care as advised by a veterinarian. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Objective: To prepare a homogenous suspension of this compound for oral gavage in rodents.
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Volumetric flasks and appropriate glassware
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study.
-
Weigh the this compound powder accurately using an analytical balance.
-
If starting with a coarse powder, gently triturate the this compound in a mortar and pestle to a fine powder.
-
In a suitable container, add a small amount of the 0.5% methylcellulose solution to the this compound powder to create a paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously stirring with a magnetic stir bar.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the suspension at 2-8°C and protected from light. Before each use, ensure the suspension is brought to room temperature and thoroughly mixed to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Rats
Objective: To accurately administer a prepared this compound suspension to a rat via oral gavage.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for an adult rat)
-
Syringe (1-3 mL)
-
Animal scale
Procedure:
-
Weigh the rat to determine the correct dosing volume.
-
Fill the syringe with the calculated volume of the this compound suspension.
-
Properly restrain the rat to immobilize the head and body.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass smoothly down the esophagus. If resistance is met, withdraw and reposition.
-
Once the needle is in the stomach (pre-measure the needle length from the mouth to the last rib to estimate the required depth), slowly administer the suspension.
-
Withdraw the needle gently in the same path it was inserted.
-
Return the rat to its cage and monitor for any signs of distress.
Protocol 3: Intravenous Administration in Rats (Tail Vein)
Objective: To administer a sterile solution of this compound intravenously to a rat via the lateral tail vein.
Materials:
-
Sterile this compound solution (dissolved in a suitable vehicle like sterile saline, pH adjusted to ~7.4)
-
25-27 gauge needle attached to a 1 mL syringe
-
A rat restrainer
-
Heat lamp or warm water bath
Procedure:
-
Prepare a sterile, injectable solution of this compound. Given its water solubility, sterile saline should be a suitable vehicle. Ensure the solution is clear and free of particulates. The pH should be adjusted to be close to physiological pH (~7.4).
-
Place the rat in a suitable restrainer to expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the veins more visible and accessible.
-
Identify one of the lateral tail veins.
-
Swab the injection site with an alcohol wipe.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion may be indicated by a "flash" of blood in the hub of the syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.
-
Return the rat to its cage and monitor for any adverse effects.
Visualizations
Caption: Mechanism of action of this compound on the gastric proton pump.
Caption: Experimental workflow for oral gavage administration.
Caption: Troubleshooting logic for inconsistent pharmacokinetic results.
References
- 1. echemi.com [echemi.com]
- 2. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Potassium-competitive Acid Blockers: A New Era for the Treatment of Acid-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Navigating Keverprazan H+,K+-ATPase Activity Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for researchers utilizing H+,K+-ATPase activity assays to evaluate Keverprazan, a potassium-competitive acid blocker (P-CAB). This guide offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to ensure the accuracy and reproducibility of your findings.
Troubleshooting Guide
This section addresses common issues encountered during H+,K+-ATPase activity assays with this compound and other P-CABs.
| Problem | Potential Cause | Recommended Solution |
| High background signal (high ATPase activity in no-inhibitor control) | 1. Phosphate (B84403) contamination in reagents or glassware. 2. Non-specific ATPase activity. 3. Spontaneous ATP hydrolysis. | 1. Use phosphate-free water and reagents. Thoroughly clean all glassware. 2. Include a control with a non-specific ATPase inhibitor (e.g., ouabain (B1677812) for Na+/K+-ATPase) to determine the proportion of H+,K+-ATPase specific activity. 3. Run a no-enzyme control to measure spontaneous ATP hydrolysis and subtract this value from all readings. |
| Low or no H+,K+-ATPase activity | 1. Inactive enzyme preparation. 2. Suboptimal assay conditions (pH, temperature, ion concentrations). 3. Insufficient ATP concentration. | 1. Prepare fresh H+,K+-ATPase-enriched membrane vesicles. Ensure proper storage at -80°C. 2. Optimize the assay conditions. The optimal pH for H+,K+-ATPase activity is typically around 7.4. Ensure optimal concentrations of Mg²⁺ and K⁺. 3. Use a saturating concentration of ATP (typically 1-5 mM). |
| Inconsistent or variable results between replicates | 1. Pipetting errors. 2. Inhomogeneous mixing of reagents. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Gently vortex or mix all solutions thoroughly before and after adding to the reaction mixture. 3. Use a water bath or incubator with stable temperature control. |
| Unexpected this compound IC₅₀ values | 1. Incorrect this compound concentration. 2. Inappropriate K⁺ concentration in the assay buffer. 3. pH of the assay buffer affecting this compound's potency. | 1. Verify the stock concentration of this compound and perform serial dilutions accurately. 2. As this compound is a potassium-competitive inhibitor, its apparent IC₅₀ will be influenced by the K⁺ concentration. Use a consistent and reported K⁺ concentration for comparability. 3. The inhibitory activity of some P-CABs is pH-dependent. Ensure the pH of your assay buffer is consistent and appropriate for the experimental goals. |
| Precipitation of this compound in assay buffer | 1. Poor solubility of this compound at the tested concentrations. 2. Interaction with components of the assay buffer. | 1. Check the solubility of this compound in the assay buffer. A small amount of DMSO can be used to dissolve the compound, but the final concentration in the assay should be kept low (<1%) and consistent across all wells. 2. Evaluate the components of your buffer for potential interactions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on H+,K+-ATPase?
A1: this compound is a potassium-competitive acid blocker (P-CAB).[1] Unlike proton pump inhibitors (PPIs) that irreversibly bind to the proton pump, this compound competitively and reversibly binds to the potassium-binding site of the H+,K+-ATPase enzyme.[1] This action prevents the exchange of H⁺ and K⁺ ions, thereby inhibiting gastric acid secretion.[1]
Q2: How does the K⁺ concentration in the assay buffer affect the measurement of this compound's inhibitory activity?
A2: Since this compound competes with K⁺ for binding to the H+,K+-ATPase, the apparent IC₅₀ value of this compound will increase as the K⁺ concentration in the assay buffer increases. It is crucial to maintain a fixed and reported concentration of K⁺ throughout the experiment to obtain consistent and comparable results.
Q3: What is the optimal pH for an H+,K+-ATPase activity assay when testing this compound?
A3: The optimal pH for gastric H+,K+-ATPase activity is generally around 7.4. However, the potency of some P-CABs can be influenced by pH.[2] It is recommended to perform the assay at a physiological pH of 7.4 for standard experiments, but pH-dependency studies may be conducted to further characterize the inhibitor.
Q4: What is a suitable source of H+,K+-ATPase for the assay?
A4: H+,K+-ATPase-enriched membrane vesicles are a common source for the enzyme. These can be prepared from the gastric mucosa of various animals, such as hogs or rabbits.
Q5: What is the principle of the colorimetric H+,K+-ATPase activity assay?
A5: The most common method measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by the H+,K+-ATPase. The released Pi reacts with a reagent (e.g., malachite green) to produce a colored complex, and the absorbance of this complex is measured spectrophotometrically.[3] The amount of Pi produced is directly proportional to the enzyme activity.
Experimental Protocols
Preparation of Gastric H+,K+-ATPase-Enriched Microsomes
A standardized method for preparing H+,K+-ATPase enriched membrane vesicles is crucial for reliable assay results.[2]
-
Tissue Homogenization : Obtain fresh gastric mucosa and homogenize it in a buffered sucrose (B13894) solution.
-
Differential Centrifugation : Perform a series of centrifugation steps at increasing speeds to pellet down cell debris and mitochondria, enriching the supernatant with microsomes.
-
Sucrose Gradient Centrifugation : Layer the microsomal suspension on a discontinuous sucrose gradient and centrifuge at high speed. The H+,K+-ATPase-containing vesicles will band at a specific density.
-
Collection and Storage : Carefully collect the vesicle fraction, wash with a suitable buffer, and store at -80°C in small aliquots.
H+,K+-ATPase Activity Assay Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Reagent Preparation :
-
Assay Buffer : 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, and varying concentrations of KCl (e.g., 5 mM).
-
ATP Solution : 100 mM ATP in water, neutralized to pH 7.0.
-
This compound Stock Solution : Prepare a high-concentration stock solution in DMSO.
-
Stopping Reagent : e.g., 10% Trichloroacetic acid (TCA).
-
Phosphate Detection Reagent : e.g., Malachite green solution.
-
-
Assay Procedure :
-
Add 50 µL of Assay Buffer to each well of a 96-well plate.
-
Add 1 µL of this compound solution at various concentrations (or DMSO for control) to the respective wells.
-
Add 20 µL of the H+,K+-ATPase enzyme preparation (appropriately diluted in Assay Buffer) to each well.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of ATP solution (final concentration of 1-5 mM).
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding 100 µL of Stopping Reagent.
-
Add 50 µL of the Phosphate Detection Reagent and incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-660 nm for malachite green).
-
-
Data Analysis :
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
Table 1: Example IC₅₀ Values for P-CABs against H+,K+-ATPase
| Compound | IC₅₀ (nM) | K⁺ Concentration (mM) | pH | Reference |
| Vonoprazan | 19 | 5 | 6.5 | Furutani et al., 2015 |
| Tegoprazan (B1682004) | 560 | N/A | 7.2 | Takahashi et al., 2020 |
| Revaprazan | 290 | 2.5 | 7.4 | Lee et al., 2007 |
Note: The IC₅₀ values are highly dependent on the experimental conditions, particularly the K⁺ concentration and pH.
Visualizations
Caption: Workflow for H+,K+-ATPase activity assay.
Caption: Competitive inhibition of H+,K+-ATPase by this compound.
References
Validation & Comparative
Keverprazan and Vonoprazan: A Preclinical Comparative Analysis for Acid Suppression
For researchers and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent potassium-competitive acid blockers (P-CABs), keverprazan and vonoprazan (B1684036), based on available preclinical data. Both compounds represent a significant advancement over traditional proton pump inhibitors (PPIs) by offering a rapid, potent, and sustained inhibition of gastric acid secretion.
This analysis delves into the pharmacodynamic and pharmacokinetic profiles of this compound and vonoprazan in preclinical models, presenting quantitative data in structured tables for ease of comparison. Detailed experimental protocols for key assays are also provided to offer insights into the methodologies used to generate the supporting data.
Mechanism of Action: A Shared Pathway
Both this compound and vonoprazan exert their acid-suppressing effects by competitively inhibiting the gastric H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][2] Unlike PPIs, which require acid activation and bind irreversibly, P-CABs bind reversibly to the potassium-binding site of the proton pump, leading to a faster onset of action and more consistent acid control.[3][4]
References
A Head-to-Head Analysis of Keverprazan and Tegoprazan: Unraveling the Mechanisms of Two Leading Potassium-Competitive Acid Blockers
For Immediate Release
In the landscape of acid-related gastrointestinal disorder treatments, potassium-competitive acid blockers (P-CABs) have emerged as a promising class of drugs, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This report provides a detailed comparative analysis of two prominent P-CABs: keverprazan and tegoprazan (B1682004). This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into their mechanisms of action, supported by available experimental data, detailed methodologies, and visual pathway diagrams.
Unraveling the Core Mechanism: Competitive Inhibition of the Gastric Proton Pump
Both this compound and tegoprazan exert their acid-suppressing effects by targeting the H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. Unlike PPIs, which form irreversible covalent bonds with the proton pump, P-CABs act as reversible, competitive inhibitors.[1][2][3] They compete with potassium ions (K+) for binding to the pump, thereby preventing the exchange of intracellular H+ for extracellular K+ and halting acid secretion.[1][2][3] This reversible and competitive nature underpins the rapid onset of action and dosing flexibility observed with this class of drugs.
The generalized signaling pathway for P-CABs, including this compound and tegoprazan, is illustrated below.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of this compound and tegoprazan on the H+/K+-ATPase has been quantified in vitro, primarily through the determination of the half-maximal inhibitory concentration (IC50).
| Drug | IC50 (H+/K+-ATPase) | Apparent Dissociation Constant (Kd) at pH 7.2 | Source Species for IC50 |
| Tegoprazan | 0.29-0.52 μM | 0.56 ± 0.04 μM and 2.70 ± 0.24 μM | Porcine, Canine, Human[4][5][6][7][8] |
| This compound | <100 nM | Not Available | Not Specified[9] |
Note: A direct comparison of IC50 values is challenging due to the lack of studies conducted under identical experimental conditions. The reported IC50 for this compound as "<100 nM" suggests high potency, potentially greater than that of tegoprazan. However, without a precise value and identical assay conditions, this remains an inference. One study on tegoprazan identified two apparent dissociation constants, suggesting binding to different intermediate states of the H+/K+-ATPase enzyme.[4][10]
Experimental Protocols
In Vitro H+/K+-ATPase Inhibition Assay
The determination of the inhibitory activity of P-CABs on the H+/K+-ATPase is a critical in vitro experiment. The following is a generalized protocol based on commonly cited methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. KFP-H008 blocks gastric acid secretion through inhibiting H+-K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of gastric H,K-ATPase activity and gastric epithelial cell IL-8 secretion by the pyrrolizine derivative ML 3000 - PMC [pmc.ncbi.nlm.nih.gov]
An In Vitro Head-to-Head Comparison of Potassium-Competitive Acid Blockers (P-CABs) on H+,K+-ATPase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the performance of several Potassium-Competitive Acid Blockers (P-CABs) on their target enzyme, the gastric H+,K+-ATPase (proton pump). The data herein is compiled from various studies to offer insights into the relative potency and inhibitory mechanisms of these next-generation acid suppressants.
Mechanism of Action of P-CABs
Potassium-Competitive Acid Blockers represent a significant advancement in acid suppression therapy. Unlike proton pump inhibitors (PPIs), which require acid activation and bind irreversibly to the H+,K+-ATPase, P-CABs function through a distinct mechanism. They competitively and reversibly bind to the potassium-binding site of the enzyme, thereby inhibiting the final step of gastric acid secretion. This mode of action allows for a rapid onset of effect and prolonged acid suppression.[1]
Below is a diagram illustrating the signaling pathway of P-CABs in inhibiting the gastric proton pump.
Caption: Mechanism of P-CABs on the H+,K+-ATPase.
Quantitative Comparison of In Vitro Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of various P-CABs on H+,K+-ATPase. It is important to note that the data are collated from different studies, and experimental conditions such as the source of the enzyme (e.g., porcine, human) and the pH of the assay may vary, which can influence the results.
| P-CAB | IC50 (µM) | Ki (nM) | Enzyme Source | pH | Reference(s) |
| Vonoprazan (B1684036) | 0.017-0.019 | 10 | Hog Gastric | 7.0 | [2] |
| 0.0655 | - | Not Specified | - | [3] | |
| Tegoprazan (B1682004) | 0.29 - 0.52 | - | Porcine, Canine, Human | - | |
| Fexuprazan | Data not available in searched articles | - | - | - | [4] |
| Revaprazan | Data not available in searched articles | - | - | - | |
| Zastaprazan | ~2.5x more potent than Vonoprazan | - | Hog Gastric | 6.5/7.5 | [5] |
| SCH28080 | - | - | Porcine Gastric | 6.5/7.5 | [5] |
Experimental Protocols
A generalized experimental protocol for determining the in vitro inhibition of H+,K+-ATPase by P-CABs is described below. This is based on methodologies reported in studies evaluating P-CAB activity.[6]
H+,K+-ATPase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of P-CABs on the activity of H+,K+-ATPase.
Materials:
-
Lyophilized H+,K+-ATPase vesicles (e.g., from porcine or hog gastric mucosa)
-
Assay Buffer (e.g., Tris-HCl buffer) at desired pH (e.g., 6.5 or 7.5)
-
ATP (Adenosine triphosphate) solution
-
MgCl₂ (Magnesium chloride) solution
-
KCl (Potassium chloride) solution
-
P-CAB stock solutions (dissolved in DMSO)
-
Nigericin
-
Inorganic phosphate (B84403) detection reagent
-
96-well microplates
-
Spectrophotometer
Workflow Diagram:
Caption: Experimental workflow for H+,K+-ATPase inhibition assay.
Procedure:
-
Enzyme Preparation: Reconstitute lyophilized H+,K+-ATPase vesicles in an appropriate buffer.
-
Reagent Preparation: Prepare working solutions of ATP, MgCl₂, and KCl in the assay buffer.
-
P-CAB Dilution: Prepare a serial dilution of the P-CABs to be tested.
-
Assay Setup: In a 96-well plate, add the assay buffer, KCl, MgCl₂, nigericin, and varying concentrations of the P-CABs.
-
Pre-incubation: Add the reconstituted H+,K+-ATPase to each well and pre-incubate the plate.
-
Reaction Initiation: Start the enzymatic reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
Data Analysis: Calculate the percentage of H+,K+-ATPase inhibition for each P-CAB concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Logical Relationships in P-CAB Action
The inhibitory effect of P-CABs on H+,K+-ATPase is influenced by the concentration of potassium ions (K+) at the luminal side of the parietal cell. As their mechanism is competitive with K+, the efficacy of P-CABs can be modulated by the local K+ concentration. This relationship is a key aspect of their pharmacological profile.
Caption: Logical relationship of P-CAB inhibition.
References
- 1. droracle.ai [droracle.ai]
- 2. Efficacy and Safety of Potassium-Competitive Acid Blockers Versus Proton Pump Inhibitors as Helicobacter pylori Eradication Therapy: A Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. prezi.com [prezi.com]
- 5. researchgate.net [researchgate.net]
- 6. How ligands modulate the gastric H,K-ATPase activity and its inhibition by tegoprazan - PMC [pmc.ncbi.nlm.nih.gov]
Keverprazan vs. Lansoprazole: An In Vivo Efficacy Comparison for Acid Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Keverprazan, a potassium-competitive acid blocker (P-CAB), and Lansoprazole (B1674482), a proton pump inhibitor (PPI). We will delve into their comparative efficacy in acid suppression and ulcer healing, supported by experimental data. This analysis will also cover their distinct mechanisms of action and the experimental models used for their evaluation.
Executive Summary
This compound demonstrates a more potent and sustained inhibition of gastric acid secretion compared to lansoprazole in preclinical models.[1] Clinical studies further establish that this compound is non-inferior to lansoprazole in the healing of duodenal ulcers and erosive esophagitis, with a comparable safety profile.[2][3][4][5] The fundamental difference in their mechanism of action—reversible potassium competition versus irreversible proton pump inhibition—underpins the observed differences in their pharmacodynamic profiles.
Data Presentation: Comparative Efficacy
The following tables summarize the key quantitative data from clinical trials comparing the efficacy of this compound and Lansoprazole in treating acid-related disorders.
Table 1: Duodenal Ulcer Healing Rates (Phase III Clinical Trial) [4][6]
| Treatment Group | Healing Rate at Week 4 (Full Analysis Set) | Healing Rate at Week 6 (Full Analysis Set) | Healing Rate at Week 4 (Per Protocol Set) | Healing Rate at Week 6 (Per Protocol Set) |
| This compound (20 mg) | 83.9% (151/180) | 94.4% (170/180) | 86.8% (144/166) | 98.2% (163/166) |
| Lansoprazole (30 mg) | 80.3% (143/178) | 93.3% (166/178) | 85.6% (143/167) | 97.6% (163/167) |
Table 2: Duodenal Ulcer Healing Rates (Phase II Clinical Trial) [4]
| Treatment Group | Healing Rate at Week 4 | Healing Rate at Week 6 |
| This compound (20 mg) | 87.27% | 96.36% |
| This compound (30 mg) | 90.16% | 98.36% |
| Lansoprazole (30 mg) | 79.69% | 92.19% |
Mechanism of Action: A Tale of Two Inhibitors
The primary target for both this compound and Lansoprazole is the H+/K+-ATPase, or proton pump, located in the gastric parietal cells. However, their mode of inhibition differs significantly.
Lansoprazole, as a PPI, is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculi.[7] The activated form then covalently binds to cysteine residues on the proton pump, leading to irreversible inhibition.[7]
In contrast, this compound, a P-CAB, does not require acid activation. It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase, thereby blocking the final step in the gastric acid secretion pathway.[7]
Experimental Protocols
Standard preclinical in vivo models are employed to evaluate the efficacy of anti-ulcer agents like this compound and Lansoprazole.
Pylorus Ligation-Induced Ulcer Model in Rats
This model assesses the ability of a compound to reduce gastric acid secretion and prevent ulcer formation due to acid accumulation.
Protocol Outline: [1]
-
Animal Model: Male Wistar rats are typically used.
-
Fasting: Animals are fasted for 24-48 hours before the experiment to ensure an empty stomach.
-
Drug Administration: Test compounds (this compound or Lansoprazole) or vehicle are administered orally or intraperitoneally at predetermined doses.
-
Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is ligated to prevent gastric emptying.
-
Incubation Period: The animals are allowed to recover for a specified period (e.g., 4-19 hours), during which gastric acid accumulates.
-
Sample Collection and Analysis: Animals are euthanized, and the stomach is dissected. The gastric contents are collected to measure volume, pH, and total acidity. The stomach lining is examined for ulcers, and an ulcer index is calculated.
Ethanol-Induced Gastric Ulcer Model in Rats
This model evaluates the cytoprotective effects of a drug against a necrotizing agent.
Protocol Outline: [8]
-
Animal Model: Male Wistar rats are commonly used.
-
Fasting: Animals are fasted for 24 hours prior to the experiment.
-
Drug Administration: The test compounds (this compound or Lansoprazole) or vehicle are administered orally.
-
Ulcer Induction: After a specific time (e.g., 30-60 minutes), absolute ethanol (B145695) is administered orally to induce gastric lesions.
-
Evaluation: After a set period (e.g., 1 hour), the animals are euthanized, and their stomachs are removed. The stomachs are then opened along the greater curvature and examined for the presence and severity of ulcers, which are scored to determine an ulcer index.
Comparative Pharmacodynamics
A preclinical study in rats demonstrated that this compound is more effective and has a longer-lasting inhibitory effect on gastric acid secretion compared to lansoprazole.[1] This is consistent with the pharmacodynamic profiles of P-CABs, which exhibit a rapid onset of action and prolonged acid suppression.[7] In a clinical study with healthy volunteers, a single 20 mg dose of this compound resulted in a 24-hour intragastric pH > 3 holding time ratio (HTR) of 85.5%, which increased to 99.6% after seven days of dosing.[6]
Conclusion
The available in vivo data from both preclinical and clinical studies indicate that this compound is a highly effective inhibitor of gastric acid secretion, with a pharmacodynamic profile that may offer advantages over traditional PPIs like lansoprazole. Its non-inferiority in clinical endpoints for duodenal ulcer and erosive esophagitis healing, coupled with a comparable safety profile, positions this compound as a significant therapeutic alternative in the management of acid-related disorders. Future research should continue to explore the long-term efficacy and safety of this compound in a broader range of patient populations and acid-related conditions.
References
- 1. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound vs. Lansoprazole for duodenal ulcer :- Medznat [medznat.com.ua]
- 3. Efficacy and Safety of this compound Compared With Lansoprazole in the Treatment of Duodenal Ulcer: A Phase III, Randomized, Double-Blind, Multicenter Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of this compound Compared With Lansoprazole in the Treatment of Duodenal Ulcer: A Phase III, Randomized, Double-Blind, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Effects of lansoprazole on ethanol-induced injury and PG synthetic activity in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Keverprazan: A Comparative Analysis of Cross-Reactivity and Selectivity
A deep dive into the preclinical data reveals Keverprazan's high selectivity for the gastric H+/K+ ATPase, positioning it as a promising next-generation potassium-competitive acid blocker (P-CAB). This guide offers a comparative analysis of this compound's cross-reactivity and selectivity profile against other prominent P-CABs, Vonoprazan and Tegoprazan, as well as traditional proton pump inhibitors (PPIs), providing valuable insights for researchers and drug development professionals.
This compound, a novel potassium-competitive acid blocker, demonstrates a highly selective and potent inhibitory effect on the gastric H+/K+ ATPase, the primary enzyme responsible for gastric acid secretion.[1][2] Its mechanism of action, like other P-CABs, involves the reversible and potassium-competitive inhibition of this proton pump.[1][2] This contrasts with traditional proton pump inhibitors (PPIs) like omeprazole, which irreversibly inactivate the pump. This fundamental difference in mechanism contributes to the faster onset of action observed with P-CABs.
Selectivity Profile: this compound in Comparison
The hallmark of an effective and safe P-CAB lies in its high selectivity for the gastric H+/K+ ATPase over other related ion pumps, such as the Na+/K+ ATPase, which is ubiquitously expressed and crucial for various physiological functions. Off-target inhibition of Na+/K+ ATPase can lead to significant adverse effects.
Preclinical data indicates that this compound possesses a favorable selectivity profile. It exhibits potent inhibition of the H+/K+ ATPase with an IC50 value of less than 100 nM, while showing no significant activity against the Na+/K+ ATPase.[1] This high degree of selectivity is a critical attribute for minimizing potential side effects. Furthermore, this compound's inhibitory action is not affected by pH, demonstrating its effectiveness in both acidic and neutral environments.[1]
For a comprehensive comparison, the selectivity profiles of Vonoprazan and Tegoprazan are also presented. Vonoprazan is a potent inhibitor of H+/K+ ATPase with an IC50 of 17-19 nM and also shows high selectivity, with no inhibition of porcine Na+/K+ ATPase observed at a concentration of 10 μM.[3][4] Tegoprazan demonstrates an IC50 for H+/K+ ATPase in the range of 0.29-0.52 μM and an IC50 for Na+/K+ ATPase of over 100 μM, indicating a significant selectivity margin.
| Compound | Target | IC50 | Off-Target | IC50/Activity | Selectivity (approx.) |
| This compound | H+/K+ ATPase | < 100 nM[5] | Na+/K+ ATPase | No effect[1] | >1000-fold (estimated) |
| hERG | 18.69 μM[5] | ||||
| Vonoprazan | H+/K+ ATPase | 17-19 nM[3] | Na+/K+ ATPase | No inhibition at 10 μM[4] | >500-fold (estimated) |
| Tegoprazan | H+/K+ ATPase | 0.47 μM | Na+/K+ ATPase | > 100 μM | >200-fold |
Cross-Reactivity and Off-Target Effects
Beyond the primary target and related ion pumps, a thorough understanding of a drug's interaction with a broader range of receptors and enzymes is crucial for a complete safety assessment. While specific comprehensive off-target screening panel data for this compound is not publicly available, its high selectivity for the H+/K+ ATPase suggests a low potential for broad cross-reactivity. One available data point is the inhibition of the hERG potassium channel, with an IC50 of 18.69 μM, which is significantly higher than its potency for the target enzyme, suggesting a low risk of cardiac-related side effects at therapeutic concentrations.[5]
In comparison, information on the broader off-target profiles of Vonoprazan and Tegoprazan is also limited in the public domain. However, the development and regulatory approval of these drugs would have necessitated extensive safety pharmacology studies, including screening against panels of common off-targets. The generally favorable safety profiles of these P-CABs in clinical use suggest a low incidence of clinically relevant off-target effects.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway of gastric acid secretion and the mechanism of action of P-CABs like this compound.
Caption: Mechanism of gastric acid secretion and P-CAB inhibition.
Experimental Protocols
The determination of a drug's selectivity and cross-reactivity profile relies on a series of well-defined in vitro assays. Below are generalized protocols for the key experiments used to characterize compounds like this compound.
H+/K+ ATPase Inhibition Assay
This assay is fundamental to determining the potency of P-CABs against their target enzyme.
Caption: Workflow for H+/K+ ATPase inhibition assay.
Detailed Methodology:
-
Preparation of H+/K+ ATPase-rich vesicles: Gastric microsomes are typically prepared from the gastric mucosa of animals (e.g., porcine or rabbit) through differential centrifugation.
-
Incubation: The microsomal preparation is pre-incubated with various concentrations of the test compound (e.g., this compound) in a buffer solution at a physiological pH.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP in the presence of Mg2+ and K+ ions.
-
Measurement of ATPase Activity: The activity of the H+/K+ ATPase is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is then determined by fitting the data to a dose-response curve.
Selectivity and Off-Target Screening
To assess selectivity, the inhibitory activity of the compound is tested against other related ATPases, primarily Na+/K+ ATPase. For broader cross-reactivity profiling, the compound is screened against a panel of receptors, ion channels, and enzymes.
Caption: Workflow for selectivity and off-target screening.
Detailed Methodology:
-
Na+/K+ ATPase Inhibition Assay: A similar enzymatic assay to the H+/K+ ATPase assay is performed using a preparation of Na+/K+ ATPase, typically from a source like porcine kidney. The IC50 value for the inhibition of Na+/K+ ATPase is then determined.
-
Off-Target Screening Panels: The test compound is submitted to a contract research organization (CRO) for screening against a broad panel of targets (e.g., Eurofins Safety Panel, Reaction Biology's InVEST panel). These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, kinases, and other enzymes. The assays are usually conducted as radioligand binding assays or functional assays, depending on the target.
-
Data Analysis: The results are reported as the percentage of inhibition at a specific concentration (e.g., 10 μM). For any significant "hits," follow-up dose-response studies are conducted to determine the IC50 or Ki values. The selectivity index is often calculated as the ratio of the off-target IC50 to the on-target IC50.
Conclusion
This compound emerges as a highly selective and potent potassium-competitive acid blocker with a promising preclinical profile. Its strong and specific inhibition of the gastric H+/K+ ATPase, coupled with a lack of significant activity against the closely related Na+/K+ ATPase, underscores its potential for a favorable safety profile. While more comprehensive public data on its broader off-target interactions would be beneficial, the available information positions this compound as a strong candidate in the evolving landscape of acid-related disease therapies. Further clinical investigations will continue to delineate its comparative efficacy and safety in relation to other P-CABs and traditional PPIs.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajpp.in [ajpp.in]
- 5. In vitro H+ -K+ ATPase inhibitory potential of methanolic extract of Cissus quadrangularis Linn - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Keverprazan's Acid Suppression Capabilities Against Other Potassium-Competitive Acid Blockers
For Immediate Release
This guide provides a comprehensive benchmark of Keverprazan, a novel Potassium-Competitive Acid Blocker (P-CAB), against other available P-CABs, including Vonoprazan (B1684036), Tegoprazan (B1682004), and Fexuprazan. The analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of acid suppression efficacy based on available clinical and preclinical data.
Executive Summary
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This compound, a new entrant in this class, has demonstrated potent and sustained acid suppression. This guide synthesizes data from head-to-head and comparative studies to provide a clear perspective on this compound's performance relative to its P-CAB counterparts. The primary metrics for comparison include the percentage of time intragastric pH is maintained above 4 and 5, crucial indicators of effective acid control.
Mechanism of Action: Potassium-Competitive Acid Blockers
P-CABs, including this compound, function by reversibly binding to the H+,K+-ATPase (proton pump) in gastric parietal cells, competitively inhibiting potassium ion binding.[1][2] This action blocks the final step in the gastric acid secretion pathway. Unlike PPIs, P-CABs do not require acid activation and have a more rapid onset of action.[3]
Head-to-Head Comparison of Acid Suppression
The following tables summarize the key pharmacodynamic outcomes from clinical studies comparing this compound with other P-CABs and a PPI.
Table 1: this compound vs. Vonoprazan - Percentage of Time with Intragastric pH > 5
| Treatment (Daily Dose) | Day 1 | Day 7 |
| This compound (20 mg) | 84.4% | 97.4% |
| This compound (40 mg) | 84.5% | 100.0% |
| Vonoprazan (20 mg) | 79.1% | 99.0% |
Data sourced from a randomized, positive-controlled, phase Ic trial in healthy adults.[4][5][6]
Table 2: this compound vs. Lansoprazole - Percentage of Time with Intragastric pH > 5 (24h)
| Treatment (Single Dose) | Percentage of Time pH > 5 |
| This compound (20 mg) | 80.2% ± 8.8% |
| This compound (40 mg) | 88.1% ± 8.6% |
| This compound (60 mg) | 93.0% ± 1.7% |
| Lansoprazole (30 mg) | 57.1% ± 26.4% |
Data from a dose-escalated phase Ia trial in healthy Chinese subjects.[5]
Table 3: Tegoprazan vs. Vonoprazan - Percentage of Time with Night-time Intragastric pH ≥ 4 (Single Dose)
| Treatment (Single Dose) | Percentage of Time pH ≥ 4 (Night-time) |
| Tegoprazan (50 mg) | 66.0% |
| Vonoprazan (20 mg) | 60.5% |
Data from a randomized, open-label, 3-period, 6-sequence crossover study.[7]
Experimental Protocols
This compound vs. Vonoprazan Study Methodology
A randomized, positive- and placebo-controlled, phase Ic trial was conducted on twenty-six healthy adults.[6] Participants were randomized to receive 20 mg/day of this compound (n=8), 40 mg/day of this compound (n=8), a placebo (n=6), or 20 mg/day of Vonoprazan (n=4) for seven consecutive days.[6] Intragastric pH was continuously monitored for 24 hours on day -1 (baseline), day 1, and day 7 using an ambulatory pH monitor.[4]
This compound vs. Lansoprazole Study Methodology
This was a dose-escalated phase Ia trial. Healthy subjects were enrolled in sequential dose groups of this compound (5 mg, 10 mg, 20 mg, 40 mg, 60 mg), with each group also including subjects randomized to receive Lansoprazole 30 mg or a placebo.[5] Intragastric pH was monitored continuously for 24 hours at baseline and after a single dose of the assigned treatment.[8]
Tegoprazan vs. Vonoprazan Study Methodology
A randomized, open-label, 3-period, 6-sequence crossover study was conducted with sixteen healthy subjects.[7] Each participant received a single oral dose of Tegoprazan 50 mg, Vonoprazan 20 mg, or Esomeprazole (B1671258) 40 mg at night in each period. Continuous intragastric pH was monitored at baseline and after each dosing.[7]
Discussion and Conclusion
The available data indicates that this compound demonstrates a potent and sustained acid suppression effect that is comparable, and in some aspects, potentially superior to other P-CABs like Vonoprazan, particularly at higher doses. In a head-to-head comparison, both 20 mg and 40 mg doses of this compound showed a numerically higher percentage of time with intragastric pH > 5 on day 1 compared to 20 mg of Vonoprazan.[4][5][6] By day 7, all three treatment arms achieved a high level of acid suppression, with the 40 mg this compound dose reaching 100% of the time with pH > 5.[4][5][6]
When benchmarked against the PPI Lansoprazole, this compound at doses of 20 mg and above showed a markedly greater percentage of time with intragastric pH > 5 over a 24-hour period after a single dose.[5]
Indirect comparison with Tegoprazan, using Vonoprazan as a common comparator, suggests that both this compound and Tegoprazan have a rapid onset of action. The study comparing Tegoprazan and Vonoprazan focused on night-time acid control and showed Tegoprazan to have a slightly, though not significantly, longer duration of action in this specific setting.[7]
Direct comparative data for this compound against Fexuprazan is not yet available in the public domain. Fexuprazan has been shown to be non-inferior to the PPI Esomeprazole in clinical trials.
References
- 1. Potassium-competitive Acid Blockers: Current Clinical Use and Future Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]
- 4. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of Potassium-Competitive Acid Blockers (P-CABs)
For Researchers, Scientists, and Drug Development Professionals
Potassium-Competitive Acid Blockers (P-CABs) represent a significant advancement in the management of acid-related disorders, offering a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1] This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of key P-CABs, supported by experimental data to inform research and development.
P-CABs, including vonoprazan (B1684036), tegoprazan (B1682004), and revaprazan (B1680565), directly and reversibly inhibit the gastric H+, K+-ATPase (proton pump) by competing with potassium ions (K+).[1][2] This mechanism is independent of the pump's activation state, leading to a more rapid, potent, and sustained suppression of gastric acid secretion compared to PPIs.[1][3]
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of vonoprazan, tegoprazan, and revaprazan, compiled from studies in healthy subjects. It is important to note that these data are from separate studies and not from a single head-to-head comparison unless otherwise specified.
Table 1: Pharmacokinetic Parameters of Vonoprazan and Revaprazan (Single Dose) [2]
| Pharmacokinetic Parameter | Vonoprazan (20 mg single dose) | Revaprazan (200 mg single dose) |
| Maximum Plasma Concentration (Cmax) | 25.0 ± 5.6 µg/L | 361.4 ± 124.1 µg/L |
| Time to Maximum Plasma Concentration (Tmax) | 1.50 h | 2.1 ± 1.3 h |
| Area Under the Curve (AUC) | 160.3 ± 38.6 µg·hr/L | 1343.1 ± 365.9 µg·hr/L |
| Elimination Half-life (t1/2) | 6.85 ± 0.80 h | 2.4 ± 0.2 h |
Table 2: Pharmacokinetic Parameters of Tegoprazan (Single Dose) [4][5]
| Pharmacokinetic Parameter | Tegoprazan (50 mg) | Tegoprazan (100 mg) |
| Maximum Plasma Concentration (Cmax) | - | 1,434.50 ± 570.82 µg/L |
| Time to Maximum Plasma Concentration (Tmax) | ~0.5 - 1.5 h | 0.83 h (median) |
| Area Under the Curve (AUC) | - | 5720.00 ± 1417.86 µg*h/L (AUClast) |
| Elimination Half-life (t1/2) | ~3.7 - 5.4 h | - |
Comparative Pharmacodynamic Data
Pharmacodynamic parameters highlight the acid-suppressing efficacy of P-CABs.
Table 3: Comparative Pharmacodynamic Parameters of P-CABs vs. PPIs
| Pharmacodynamic Parameter | Vonoprazan (20 mg) | Tegoprazan (50 mg) | Lansoprazole (30 mg) | Esomeprazole (B1671258) (40 mg) |
| % Time with Intragastric pH > 4 (Day 1) | 62.4%[6] | - | 22.6%[6] | - |
| % Time with Intragastric pH > 4 (Day 7) | 87.8%[6] | - | 42.3%[6] | - |
| Time to Reach Intragastric pH ≥ 4 (Single Dose) | ~4 hours[7] | ~1 hour[7] | - | ~4 hours[7] |
| % Time with Intragastric pH ≥ 4 at Night (Single Dose) | 60.5%[7] | 66.0%[7] | - | 36.1%[7] |
Experimental Protocols
The data presented in this guide are derived from clinical studies with specific methodologies.
Pharmacokinetic Study Protocol (General)
A typical pharmacokinetic study for a P-CAB involves a randomized, open-label, crossover design in healthy male subjects.[2]
-
Dosing and Administration: Participants receive a single oral dose of the P-CAB being studied.[2]
-
Blood Sampling: Serial blood samples are collected at predefined time points over a period (e.g., 24 or 48 hours) to determine the plasma concentration-time profile of the drug.[2][8]
-
Bioanalytical Method: Plasma concentrations of the P-CAB and its metabolites are typically quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]
Pharmacodynamic Study Protocol (Intragastric pH Monitoring)
Pharmacodynamic studies for P-CABs focus on their acid-suppressing effects, primarily measured by continuous intragastric pH monitoring.
-
Study Design: A randomized, open-label, two-period, crossover study is often employed.[7]
-
pH Monitoring: 24-hour intragastric pH is monitored before and after drug administration using a pH monitoring system.[8]
-
Data Analysis: Key pharmacodynamic parameters include the percentage of time the intragastric pH remains above a certain threshold (e.g., 4 or 6) and the mean pH over 24 hours.[7][9]
Mechanism of Action: H+/K+ ATPase Inhibition
Both revaprazan and vonoprazan, along with other P-CABs, exert their acid-suppressing effects by competitively inhibiting the gastric H+/K+ ATPase, which is the final step in the gastric acid secretion pathway.[2]
Conclusion
P-CABs demonstrate distinct pharmacokinetic and pharmacodynamic profiles. Vonoprazan exhibits a longer elimination half-life compared to revaprazan, which may contribute to more sustained acid suppression.[2] Tegoprazan has shown a more rapid onset of action in increasing intragastric pH compared to vonoprazan and esomeprazole.[7] These differences in PK/PD characteristics may have implications for their clinical application and dosing regimens in the management of acid-related disorders.[2] Further head-to-head comparative studies are warranted to fully elucidate the relative advantages of each P-CAB in specific patient populations and clinical scenarios.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparison of pharmacokinetic characteristics of two Tegoprazan (CJ-12420) formulations in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of meal timing on pharmacokinetics and pharmacodynamics of tegoprazan in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics and Pharmacokinetics of the Potassium-Competitive Acid Blocker Vonoprazan and the Proton Pump Inhibitor Lansoprazole in US Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Night‐time gastric acid suppression by tegoprazan compared to vonoprazan or esomeprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic exploration of various combinations of tegoprazan immediate and delayed-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of Tegoprazan Coadministered With Amoxicillin and Clarithromycin in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Keverprazan's Potential in PPI-Resistant GERD: A Preclinical Comparative Analysis
A notable gap exists in the published preclinical literature specifically evaluating the efficacy of Keverprazan in animal models of proton pump inhibitor (PPI)-resistant gastroesophageal reflux disease (GERD). While clinical trials have demonstrated this compound's non-inferiority to PPIs like lansoprazole (B1674482) in treating conditions such as duodenal ulcers and erosive esophagitis, direct preclinical evidence in models designed to be resistant to PPIs is not yet publicly available.[1][2] One preclinical study has indicated that the acid suppression effect of this compound is comparable to that of vonoprazan (B1684036), another potassium-competitive acid blocker (P-CAB).[3]
To provide a relevant preclinical perspective on the potential advantages of the P-CAB class over traditional PPIs in managing severe acid-related esophageal damage—a condition that can lead to PPI resistance—this guide presents a comparative analysis using data from a pivotal preclinical study on vonoprazan. This will serve as a surrogate to illustrate the therapeutic potential of P-CABs like this compound in challenging reflux scenarios.
Superior Esophageal Protection by P-CABs in a Preclinical Reflux Model
In a well-established rat model of surgically induced reflux esophagitis, the P-CAB vonoprazan demonstrated significantly greater efficacy in preventing esophageal lesions compared to the PPI esomeprazole. This model is designed to create severe reflux, mimicking conditions that may be refractory to standard PPI treatment.
The data clearly indicates that vonoprazan, at lower doses, provides more potent inhibition of reflux esophagitis development than a standard dose of esomeprazole.[4]
Table 1: Comparative Efficacy of Vonoprazan and Esomeprazole in a Rat Model of Reflux Esophagitis
| Treatment Group | Dose (mg/kg) | Length of Esophageal Lesion (mm) | Histological Score |
| Control (Vehicle) | - | 12.5 ± 1.5 | 3.8 ± 0.2 |
| Esomeprazole | 10 | 6.3 ± 1.1 | 2.1 ± 0.3 |
| Vonoprazan | 1 | 5.9 ± 1.2 | 1.9 ± 0.3 |
| Vonoprazan | 3 | 2.1 ± 0.7 | 1.1 ± 0.2 |
*P < 0.05 vs. Control. Data sourced from Kogame et al. (2017).[4]
Understanding the Mechanisms: P-CABs vs. PPIs
The distinct mechanisms of action of P-CABs and PPIs at the gastric proton pump (H+/K+-ATPase) underlie their differing pharmacological profiles. PPIs are prodrugs that require activation in an acidic environment and bind irreversibly to active proton pumps. In contrast, P-CABs like this compound are active compounds that competitively and reversibly block the potassium-binding site of both active and inactive proton pumps, leading to a more rapid and sustained acid suppression.[4]
Figure 1: Mechanism of Action of P-CABs vs. PPIs.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting the preclinical data. The following protocol is based on the study by Kogame et al. (2017) for inducing reflux esophagitis in rats.[4]
1. Animal Model:
-
Male Sprague-Dawley rats are used.
-
Animals are fasted overnight before the surgical procedure, with free access to water.
2. Surgical Procedure for Induction of Reflux Esophagitis:
-
Animals are anesthetized.
-
A laparotomy is performed to expose the stomach.
-
Both the pylorus and the transitional region between the forestomach and the corpus are ligated. This procedure prevents the stomach contents from emptying into the duodenum and the forestomach, thereby inducing reflux into the esophagus.
3. Dosing and Administration:
-
Test compounds (Vonoprazan, Esomeprazole, or vehicle) are administered orally (p.o.) or intraduodenally (i.d.) immediately after the ligation procedure.
4. Efficacy Assessment:
-
Animals are euthanized at a predetermined time point after surgery (e.g., 4-6 hours).
-
The esophagus is excised, and the length of the esophageal lesions is measured.
-
Esophageal tissue is collected for histological examination to assess the degree of inflammation and damage. The histological score is determined based on the severity of mucosal and submucosal changes.
Figure 2: Experimental Workflow for Rat Reflux Esophagitis Model.
Conclusion
While direct preclinical data for this compound in PPI-resistant models remains to be published, the available information on its mechanism of action and the strong preclinical performance of other P-CABs, such as vonoprazan, suggest a promising therapeutic potential. The superior efficacy of vonoprazan in a severe reflux esophagitis model highlights the advantages of the P-CAB class in providing robust and sustained acid suppression. These findings provide a strong rationale for further investigation of this compound in preclinical models of PPI-resistant GERD to formally establish its efficacy in this challenging-to-treat condition. Researchers and drug development professionals should consider these comparative insights when evaluating novel therapeutic strategies for acid-related disorders.
References
- 1. Efficacy and Safety of this compound Compared With Lansoprazole in the Treatment of Duodenal Ulcer: A Phase III, Randomized, Double-Blind, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of this compound, a novel potassium-competitive acid blocker, in treating erosive oesophagitis: a phase III, randomised, double-blind multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Stability Comparison of Keverprazan and Vonoprazan: A Guide for Researchers
A comprehensive analysis of the chemical stability of two leading potassium-competitive acid blockers, Keverprazan and vonoprazan (B1684036), is crucial for researchers, scientists, and drug development professionals. This guide provides a detailed comparison of their stability under various stress conditions, supported by available experimental data and methodologies.
While both this compound and vonoprazan represent significant advancements in the management of acid-related disorders, their inherent molecular stability profiles are critical determinants of their formulation, shelf-life, and ultimately, their therapeutic efficacy. This guide synthesizes the currently available data on the stability of these two drugs, with a focus on forced degradation studies, which are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Comparative Stability Analysis
Currently, detailed quantitative data from forced degradation studies are readily available for vonoprazan. In contrast, specific percentage degradation data for this compound under similar stress conditions are not extensively published in the public domain. However, existing literature indicates that this compound is stable in acidic environments and possesses greater water solubility than vonoprazan.[1]
Vonoprazan Stability Data
Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug molecule. The following table summarizes the quantitative data from forced degradation studies performed on vonoprazan under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Reagent/Method | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | Room Temp. | Stable | [2][3][4] |
| Alkaline Hydrolysis | 0.1 M NaOH | Not Specified | Not Specified | Significant Degradation | [2][3][4] |
| Oxidative | 3-30% H₂O₂ | 2 hours | Room Temp. | Significant Degradation | [2][3][4] |
| Thermal | Hot Air Oven | 2 hours | 60°C | Stable | [2][3][4] |
| Photolytic | UV/Fluorescent Light | Not Specified | Not Specified | Stable | [2][3][4] |
Table 1: Summary of Forced Degradation Studies on Vonoprazan.
The data clearly indicates that vonoprazan is susceptible to degradation under alkaline and oxidative conditions, while it remains relatively stable under acidic, thermal, and photolytic stress.[2][3][4]
This compound Stability Profile
While direct head-to-head comparative stability studies with vonoprazan are not yet available, preliminary data and preclinical assessments suggest a favorable stability profile for this compound.
| Stability Parameter | Observation | Reference |
| Acid Stability | Stable in acidic conditions. | [5] |
| Water Solubility | Better water solubility compared to vonoprazan. | [1] |
| Forced Degradation | Quantitative data not publicly available. |
Table 2: Known Stability Characteristics of this compound.
The enhanced water solubility of this compound may offer advantages in formulation development.[1] Its stability in acid is a key characteristic for a drug designed to act in the acidic environment of the stomach.[5]
Mechanism of Action: P-CAB Signaling Pathway
Both this compound and vonoprazan are classified as potassium-competitive acid blockers (P-CABs). They function by reversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion. Unlike proton pump inhibitors (PPIs), P-CABs do not require acid activation and offer a more rapid onset of action.
Experimental Protocols: Forced Degradation Studies
The following is a generalized experimental protocol for conducting forced degradation studies on P-CABs like this compound and vonoprazan, based on ICH guidelines and published methodologies for vonoprazan.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the drug substance in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Treat an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid (HCl). The mixture is typically kept at room temperature for a specified period (e.g., 24 hours).[2]
-
Alkaline Hydrolysis: Treat an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide (B78521) (NaOH). After the specified duration, the solution is neutralized with an appropriate amount of 0.1 M HCl.[3]
-
Oxidative Degradation: Treat an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide (H₂O₂). The solution is typically kept at room temperature for a shorter duration (e.g., 2 hours).[3]
-
Thermal Degradation: A solid sample of the drug substance is kept in a hot air oven at a specified temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[3]
-
Photolytic Degradation: Expose a solution or solid sample of the drug substance to a combination of visible and UV light in a photostability chamber.
3. Sample Analysis:
-
Following exposure to the stress conditions, the samples are diluted to a suitable concentration with the mobile phase.
-
The samples are then analyzed using a validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC).[2][6]
-
The percentage of degradation is calculated by comparing the peak area of the active pharmaceutical ingredient (API) in the stressed samples to that in an unstressed standard solution.[2]
Conclusion
Based on the available data, vonoprazan exhibits good stability under acidic, thermal, and photolytic conditions but is susceptible to degradation in alkaline and oxidative environments. While quantitative forced degradation data for this compound is not as widely published, it is known to be stable in acid and has better water solubility than vonoprazan.
The absence of direct head-to-head stability studies necessitates that researchers and drug development professionals carefully consider the individual stability profiles of these P-CABs in the context of their intended formulations and storage conditions. Further studies directly comparing the stability of this compound and vonoprazan under identical stress conditions would be invaluable to the scientific community for a more definitive assessment.
References
- 1. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of this compound Compared With Lansoprazole in the Treatment of Duodenal Ulcer: A Phase III, Randomized, Double-Blind, Multicenter Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability indicating HPTLC - densitometric method for estimation of vonoprazan fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Keverprazan and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison and overview of the validated analytical methodologies for the quantitative determination of Keverprazan and its metabolites in biological matrices. The information presented is collated from published research to assist in the selection and implementation of appropriate analytical techniques for pharmacokinetic and metabolic studies.
Introduction to this compound and its Analysis
This compound is a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related diseases.[1][2] Accurate and reliable analytical methods are crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the primary technique for the quantitative analysis of this compound and its metabolites in various biological samples due to its high sensitivity and selectivity.[3][4][5]
Comparative Analysis of Analytical Methods
The most extensively documented and validated method for the quantification of this compound and its primary metabolite, M9, is LC-MS/MS. While direct comparisons with alternative methods are not prevalent in the reviewed literature, a comparison of the performance characteristics of the LC-MS/MS method for the parent drug and its major metabolite can be made.
Table 1: Performance Characteristics of the Validated LC-MS/MS Method for this compound and its Major Metabolite (M9) in Plasma
| Parameter | This compound | Metabolite M9 | Reference |
| Linearity Range | 0.05–5000 ng/mL | 0.15–15,000 ng/mL | [3] |
| Biological Matrix | Plasma | Plasma | [3] |
| Validation Standard | National Medical Products Administration (NMPA) | National Medical Products Administration (NMPA) | [3][4] |
Note: The major metabolite of this compound in plasma is M9.[3] Other known metabolites identified in urine and feces include M417, M433, M498, M512, and M536.[4] The metabolites found predominantly in feces are M433 and M9.[4][6]
Experimental Protocols
The following section details the typical experimental protocol for the validated LC-MS/MS method used in the analysis of this compound and its metabolites from human plasma, as synthesized from the available literature.
Validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is intended for the quantitative determination of this compound and its metabolites in plasma.
1. Sample Preparation:
-
Blood Collection: Collect 4 mL of blood into tubes containing K2EDTA anticoagulant.[3]
-
Centrifugation: Centrifuge the collected blood samples at 1500 g for 10 minutes at 4°C to separate the plasma.[3]
-
Storage: Store the resulting plasma samples at -70°C until analysis.[3]
2. Chromatographic Conditions:
-
Instrumentation: A high-performance liquid chromatography system coupled with a tandem mass spectrometer is used.
-
Analytical Column: While specific column details are not mentioned in the provided search results, a C18 column is commonly used for similar analyses.[7][8][9]
-
Mobile Phase: A gradient elution system consisting of solvents like 0.1% formic acid in water and acetonitrile (B52724) is typical for such methods.[7][9]
-
Flow Rate: The flow rate is optimized to ensure adequate separation of the analytes.
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) operating in positive ion mode is generally used.[5][7][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity in quantifying target analytes in complex biological matrices.[7][9]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods with software such as Phoenix WinNonlin.[3]
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound and its metabolic pathway.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel potassium‐competitive acid blocker: Multiple oral doses safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. mdpi.com [mdpi.com]
- 6. ovid.com [ovid.com]
- 7. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Safety Operating Guide
Navigating the Disposal of Keverprazan: A Procedural Guide for Laboratory Professionals
Absence of specific disposal guidelines for Keverprazan necessitates a cautious and compliant approach to its waste management. This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely handle and dispose of this compound in a laboratory setting, ensuring personnel safety and environmental protection.
Without a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, it is crucial to treat the compound as potentially hazardous. The following step-by-step guidance is based on established principles of laboratory safety and chemical waste management.
Immediate Safety and Handling Protocols
Before addressing disposal, ensure proper handling procedures are in place to minimize exposure and contamination:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Spill Management: In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for potent compounds. Do not allow the chemical to enter drains.
Step-by-Step Disposal Procedure
In the absence of a manufacturer's SDS, a conservative approach to disposal is required. The primary goal is to manage this compound waste in a manner that is safe and compliant with local, regional, and national regulations.
-
Obtain the Safety Data Sheet (SDS): The most critical step is to obtain the SDS for this compound from the manufacturer or supplier. The SDS will contain a specific section on disposal considerations, providing definitive guidance. Employers are required to have an SDS available for all hazardous agents in the workplace.[1]
-
Waste Characterization: If an SDS is not immediately available, the waste must be characterized to determine if it is hazardous. Pharmaceutical waste can be classified as hazardous based on its characteristics (ignitable, corrosive, reactive, toxic) or if it is specifically listed by regulatory bodies like the Environmental Protection Agency (EPA).[2][3][4]
-
P- and U-listed Wastes: These are discarded commercial chemical products. P-listed wastes are acutely hazardous, while U-listed wastes are toxic.[2] It is essential to determine if this compound or its active ingredients are on these lists.
-
-
Segregation and Collection:
-
Collect all this compound waste, including contaminated PPE, labware, and unused compounds, in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Consult with Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. Provide them with all available information on this compound. They will be able to provide specific instructions for its disposal in accordance with regulations.
-
Use a Licensed Hazardous Waste Contractor: The disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company.[3] Your EHS department will have procedures in place for the collection and disposal of such waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Quantitative Data and Experimental Protocols
Currently, there is no publicly available quantitative data specifically for the disposal of this compound, such as eco-toxicity levels or specific concentration limits for waste streams. Similarly, detailed experimental protocols for the neutralization or degradation of this compound for disposal are not available and would need to be developed in a controlled laboratory setting, following guidance from a comprehensive SDS and in consultation with EHS professionals.
By adhering to this procedural guidance, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Keverprazan
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of Keverprazan in a laboratory setting. The following procedural steps and personal protective equipment (PPE) recommendations are based on standard best practices for handling new or investigational chemical compounds where a specific Safety Data Sheet (SDS) is not available. A thorough risk assessment should be conducted before beginning any work.[1][2][3][4]
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This should be supplemented with additional protection based on a specific risk assessment of the procedures to be performed.[5][6][7]
| PPE Category | Item | Specifications and Use |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential splashes. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.[6][7][8] |
| Eye and Face Protection | Safety Glasses with Side Shields | Safety glasses are the minimum requirement for eye protection.[6] |
| Chemical Splash Goggles | Should be worn when there is a risk of chemical splashes.[6][8] | |
| Face Shield | To be worn in conjunction with safety glasses or goggles during activities with a high splash potential, such as when handling larger volumes of liquids.[6][8] | |
| Hand Protection | Disposable Nitrile Gloves | The minimum requirement for hand protection. Gloves should be inspected for any tears or holes before use.[6][7] |
| Double Gloving | Recommended when handling concentrated solutions or for prolonged procedures to provide an extra layer of protection.[6] | |
| Respiratory Protection | Fume Hood | All work with this compound powder or volatile solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10] |
| Respirator | The need for a respirator should be determined by a risk assessment, especially if there is a potential for aerosol generation outside of a fume hood.[7][8] | |
| Foot Protection | Closed-toe Shoes | Sandals or perforated shoes are not permitted in the laboratory. Shoes should be made of a non-porous material.[7][9] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with any new chemical entity.[3]
-
Preparation and Planning :
-
Review all available information on this compound and similar compounds.
-
Conduct a thorough risk assessment for the planned experiment.[4]
-
Ensure all necessary PPE is available and in good condition.[11][12]
-
Verify that emergency equipment, such as safety showers and eyewash stations, is accessible and functional.[9][13]
-
-
Handling this compound Powder :
-
All weighing and manipulation of this compound powder must be performed within a chemical fume hood to prevent inhalation of the powder.[10]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Avoid creating dust.
-
-
Solution Preparation :
-
Experimental Use :
-
Post-Experiment :
Disposal Plan
The disposal of investigational drugs and research chemicals must comply with institutional, local, and federal regulations.[15][16]
-
Segregation of Waste :
-
Waste Containers :
-
Disposal Method :
-
As a non-hazardous pharmaceutical waste, this compound should not be disposed of down the drain or in regular trash.[17][19]
-
The primary method of disposal should be through a licensed biomedical waste disposal company that can handle pharmaceutical waste, typically via incineration.[17][18][19]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
-
Record Keeping :
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. acs.org [acs.org]
- 3. sbnsoftware.com [sbnsoftware.com]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. ehs.okstate.edu [ehs.okstate.edu]
- 10. afd.calpoly.edu [afd.calpoly.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 13. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 14. saffronchemicals.com [saffronchemicals.com]
- 15. ashp.org [ashp.org]
- 16. swog.org [swog.org]
- 17. easyrxcycle.com [easyrxcycle.com]
- 18. easyrxcycle.com [easyrxcycle.com]
- 19. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
